molecular formula C7H14N6 B065181 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine CAS No. 175204-78-1

4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Cat. No.: B065181
CAS No.: 175204-78-1
M. Wt: 182.23 g/mol
InChI Key: VWXZEKSVHRDVED-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is a versatile and high-value substituted triazine derivative designed for advanced research applications. Its core structure features a sterically hindered tert-butyl group and a highly reactive hydrazinyl moiety, making it a privileged scaffold in synthetic and medicinal chemistry. This compound serves as a critical precursor for the synthesis of complex heterocyclic systems, including fused triazines and triazolotriazines, which are of significant interest in the development of novel pharmaceuticals and agrochemicals. In materials science, it is employed as a key building block for constructing functional organic frameworks, such as covalent triazine frameworks (CTFs), and as a ligand for metal-organic frameworks (MOFs) due to its multiple coordination sites. The electron-deficient triazine core, combined with the hydrazine functionalization, allows for further derivatization via condensation reactions, facilitating the creation of libraries of compounds for high-throughput screening in drug discovery campaigns. Researchers will find this chemical indispensable for probing structure-activity relationships, designing molecular sensors, and developing new catalytic systems. It is supplied with comprehensive analytical data to ensure batch-to-batch consistency and purity for your most demanding experimental work.

Properties

IUPAC Name

4-tert-butyl-6-hydrazinyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-7(2,3)4-10-5(8)12-6(11-4)13-9/h9H2,1-3H3,(H3,8,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXZEKSVHRDVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC(=N1)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381944
Record name 4-tert-Butyl-6-hydrazinyl-1,3,5-triazin-2-amine
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Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-78-1
Record name 4-(1,1-Dimethylethyl)-6-hydrazinyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-6-hydrazinyl-1,3,5-triazin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID20381944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (CAS 175204-78-1 ) is a specialized heterocyclic intermediate belonging to the s-triazine family. Distinguished by its asymmetric substitution pattern—featuring a sterically bulky tert-butyl group, a reactive hydrazine moiety, and a stabilizing amine group—this compound serves as a critical scaffold in the synthesis of high-value agrochemicals (specifically Photosystem II inhibitors) and nitrogen-rich energetic materials.

Its unique chemical architecture allows for versatile downstream derivatization, particularly through the hydrazine group, which readily undergoes condensation to form hydrazones or cyclization to yield fused ring systems such as pyrazolo[1,5-a][1,3,5]triazines.

Chemical Identity & Properties

Identification
PropertyDetail
Chemical Name 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine
CAS Number 175204-78-1
Molecular Formula C₇H₁₄N₆
Molecular Weight 182.23 g/mol
SMILES CC(C)(C)c1nc(N)nc(NN)n1
IUPAC Name 4-tert-butyl-6-hydrazinyl-1,3,5-triazin-2-amine
Physicochemical Profile
ParameterValue/Description
Appearance White to off-white crystalline solid
Melting Point >200 °C (Decomposition typical for hydrazino-triazines)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~4.5 (Triazine ring N), ~3.8 (Hydrazine)
Stability Hygroscopic; sensitive to oxidation over prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen).

Synthesis & Manufacturing Protocols

The synthesis of 4-(tert-butyl)-6-hydrazinyl-1,3,5-triazin-2-amine requires a controlled, stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The introduction of the carbon-linked tert-butyl group is the rate-limiting step and is best achieved via Grignard reagents or organolithium species under cryogenic conditions to prevent poly-substitution.

Synthetic Pathway Diagram

The following directed acyclic graph (DAG) illustrates the optimized laboratory-scale synthesis route.

SynthesisPathway Start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Step1 Intermediate A (2,4-Dichloro-6-tert-butyl-1,3,5-triazine) Start->Step1 t-BuMgCl, THF -20°C to 0°C Step2 Intermediate B (2-Amino-4-chloro-6-tert-butyl-1,3,5-triazine) Step1->Step2 NH3 (aq) or NH4OH 0°C to RT Product Target Product (4-tert-Butyl-6-hydrazinyl-1,3,5-triazin-2-amine) Step2->Product Hydrazine Hydrate Reflux, Ethanol

Figure 1: Stepwise nucleophilic aromatic substitution pathway starting from Cyanuric Chloride.

Detailed Experimental Protocol
Step 1: Introduction of the tert-Butyl Group
  • Reagents: Cyanuric Chloride (1.0 eq), tert-Butylmagnesium chloride (1.0 eq, 1.7M in THF).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve cyanuric chloride in anhydrous THF under an Argon atmosphere. Cool to -20°C.

    • Add t-BuMgCl dropwise over 60 minutes, maintaining internal temperature below -10°C to favor mono-substitution.

    • Allow the mixture to warm to 0°C and stir for 2 hours.

    • Quench with saturated NH₄Cl solution. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield 2,4-dichloro-6-(tert-butyl)-1,3,5-triazine .

Step 2: Amination
  • Reagents: Intermediate A, Ammonium Hydroxide (28% NH₃).

  • Procedure:

    • Suspend Intermediate A in acetone/water (1:1).

    • Add Ammonium Hydroxide (1.1 eq) slowly at 0°C.

    • Stir at room temperature for 4 hours. The inherent deactivation from the t-butyl group allows for selective mono-amination over di-amination.

    • Filter the precipitate to obtain 2-amino-4-chloro-6-(tert-butyl)-1,3,5-triazine .

Step 3: Hydrazinolysis
  • Reagents: Intermediate B, Hydrazine Hydrate (60-80%, excess).

  • Procedure:

    • Dissolve Intermediate B in Ethanol or 1,4-Dioxane.

    • Add Hydrazine Hydrate (3.0 eq) to act as both nucleophile and base.

    • Reflux for 3–6 hours. Monitor by TLC (disappearance of starting chloride).

    • Cool to precipitate the product. Recrystallize from Ethanol/Water to yield pure 4-(tert-butyl)-6-hydrazinyl-1,3,5-triazin-2-amine .

Reactivity & Applications

Reactivity Profile

The hydrazine moiety (-NHNH₂) is the primary site of reactivity, serving as a "chemical handle" for further elaboration.

  • Condensation (Schiff Base Formation): Reacts with aldehydes/ketones to form hydrazones, often used to improve lipophilicity or biological activity.

  • Cyclization: Reacts with 1,3-diketones (e.g., acetylacetone) or

    
    -keto esters to form pyrazolo[1,5-a][1,3,5]triazines , a scaffold seen in potent kinase inhibitors (e.g., CDK or VEGF inhibitors).
    

Reactivity Core 4-(tert-Butyl)-6-hydrazinyl- 1,3,5-triazin-2-amine Hydrazone Triazinyl-Hydrazones (Biologically Active) Core->Hydrazone + Aldehydes/Ketones (-H2O) FusedRing Pyrazolo[1,5-a][1,3,5]triazines (Kinase Inhibitors) Core->FusedRing + 1,3-Diketones (Cyclization) Energetic High-Nitrogen Energetic Materials Core->Energetic + Nitro/Azido reagents

Figure 2: Primary reactivity manifolds for the hydrazinyl-triazine scaffold.

Key Applications
  • Agrochemical Discovery: The tert-butyl group mimics the steric bulk of successful herbicides like Terbuthylazine, while the hydrazine group allows for conjugation to novel toxophores.

  • Pharmaceutical Development: Used as a building block for "scaffold hopping" in drug design, replacing purine or pyrimidine cores with the 1,3,5-triazine system to alter metabolic stability and solubility.

  • Energetic Materials: Due to the high nitrogen content (C:N ratio of ~1:1), derivatives are investigated for use in insensitive munitions and propellants.

Safety & Handling (MSDS Highlights)

Hazard ClassStatement
Acute Toxicity Harmful if swallowed or inhaled. Hydrazine derivatives are potential carcinogens.
Skin/Eye Irritation Causes skin irritation and serious eye irritation.
Sensitization May cause skin sensitization upon repeated contact.
Storage Store at 2-8°C under inert gas. Hygroscopic.

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method, ensuring complete combustion of nitrogenous oxides.

References

  • Chemical Abstracts Service (CAS). CAS Registry Number 175204-78-1. American Chemical Society. Link

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Menicagli, R., et al. (2006). "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, 11(1), 81-102. Link

  • BOC Sciences. 4-(tert-Butyl)-6-hydrazino-1,3,5-triazin-2-amine Product Data.

Technical Guide: Synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine CAS Registry Number: 175204-78-1 Molecular Formula: C7H14N6 Molecular Weight: 182.23 g/mol

This technical guide details the high-fidelity synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine , a specialized 1,3,5-triazine derivative featuring a carbon-linked tert-butyl group. Unlike common herbicide intermediates (e.g., terbuthylazine) which possess N-linked alkyl groups, this molecule requires the formation of a direct C-C bond between the triazine ring and the tert-butyl moiety.

The synthesis strategy prioritizes regioselectivity and safety , utilizing a Grignard-based mono-alkylation of cyanuric chloride followed by sequential nucleophilic aromatic substitutions (


). This route avoids the low-yielding cyclization of pivalamidine precursors and provides a scalable pathway for research and development.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the varying reactivity of the three chloride positions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) . The reactivity decreases stepwise upon each substitution due to the electron-donating nature of the incoming substituents.

  • First Substitution (C-Alkylation): The most reactive chloride is displaced by a carbon nucleophile (tert-butylmagnesium chloride). This is the most critical step, requiring strict temperature control to prevent over-alkylation.

  • Second Substitution (Amination): The second chloride is displaced by ammonia. The introduction of the amino group deactivates the ring further.

  • Third Substitution (Hydrazinolysis): The final, least reactive chloride is displaced by hydrazine hydrate under forcing conditions (reflux).

Synthesis Pathway Visualization

SynthesisPathway SM Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) INT1 Intermediate 1 2-(tert-Butyl)-4,6-dichloro-1,3,5-triazine SM->INT1 Step 1: t-BuMgCl, THF, -10°C (C-Alkylation) INT2 Intermediate 2 4-(tert-Butyl)-6-chloro-1,3,5-triazin-2-amine INT1->INT2 Step 2: NH3 (aq), 0-5°C (Amination) TM Target Molecule 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine INT2->TM Step 3: N2H4·H2O, EtOH, Reflux (Hydrazinolysis)

Figure 1: Stepwise synthetic pathway leveraging the decreasing reactivity of cyanuric chloride.

Experimental Protocols

Safety & Handling
  • Cyanuric Chloride: Potent sensitizer and lachrymator. Handle in a fume hood.

  • tert-Butylmagnesium Chloride: Pyrophoric/water-reactive. Use anhydrous techniques (Schlenk line).

  • Hydrazine Hydrate: Carcinogen, highly toxic, and unstable. Avoid contact with metal oxides.

Step 1: Synthesis of 2-(tert-Butyl)-4,6-dichloro-1,3,5-triazine

Objective: Introduce the C-linked tert-butyl group without over-substituting to the di- or tri-alkyl product.

Reagents:

  • Cyanuric Chloride (18.4 g, 100 mmol)

  • tert-Butylmagnesium chloride (2.0 M in THF, 50 mL, 100 mmol)

  • Dichloromethane (DCM) or THF (Anhydrous, 200 mL)

Protocol:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with Cyanuric Chloride and anhydrous DCM/THF. Cool the solution to -10°C to -5°C using an ice/salt bath.

  • Addition: Transfer the t-BuMgCl solution to the addition funnel via cannula. Add dropwise over 60 minutes, maintaining the internal temperature below 0°C. Note: Rapid addition leads to bis-alkylation.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, yielding the mono-substituted product (Rf ~0.6).

  • Quench: Carefully quench with saturated aqueous NH4Cl (50 mL) at 0°C.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine. Dry over anhydrous MgSO4 and concentrate in vacuo.

  • Purification: The crude solid is typically sufficiently pure. If necessary, recrystallize from hexane.

Key Insight: Using a bulky Grignard reagent like t-BuMgCl naturally suppresses over-alkylation due to steric hindrance, but temperature control remains the primary regulator of selectivity [1].

Step 2: Synthesis of 4-(tert-Butyl)-6-chloro-1,3,5-triazin-2-amine

Objective: Selectively displace one chlorine atom with an amino group.

Reagents:

  • 2-(tert-Butyl)-4,6-dichloro-1,3,5-triazine (Intermediate 1)

  • Ammonium Hydroxide (28% NH3, 2.0 eq) or Ammonia gas

  • Acetone or THF (100 mL)

Protocol:

  • Dissolution: Dissolve Intermediate 1 in acetone and cool to 0°C .

  • Addition: Add Ammonium Hydroxide dropwise. Alternatively, bubble NH3 gas slowly through the solution.

  • Reaction: Stir at 0–5°C for 3 hours. The reaction is exothermic; ensure cooling is maintained to prevent displacement of the second chlorine.

  • Monitoring: TLC should show conversion to a more polar spot.

  • Workup: Pour the reaction mixture onto crushed ice (200 g). The product typically precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Data Check: The product should be a white solid.[1] The chlorine at position 6 is now deactivated by the amino group at position 2 and the alkyl group at position 4.

Step 3: Synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Objective: Displace the final deactivated chlorine with hydrazine.

Reagents:

  • 4-(tert-Butyl)-6-chloro-1,3,5-triazin-2-amine (Intermediate 2)

  • Hydrazine Hydrate (80% or 64%, excess, 4–5 eq)

  • Ethanol or 1,4-Dioxane (50 mL)

Protocol:

  • Setup: Place Intermediate 2 in a round-bottom flask with Ethanol.

  • Addition: Add Hydrazine Hydrate in one portion.

  • Reaction: Heat the mixture to Reflux (78–80°C) for 4–6 hours. The deactivated chlorine requires thermal energy for displacement.

  • Observation: Evolution of HCl fumes (neutralized by excess hydrazine) and dissolution of the starting material followed by precipitation of the product may occur.

  • Workup: Cool to room temperature. If solid precipitates, filter it. If no precipitate, concentrate the solvent to 20% volume and add cold water.

  • Purification: Recrystallize from Ethanol/Water or Methanol.

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following expected parameters.

TechniqueParameterExpected Signal / ValueInterpretation
1H NMR

1.25–1.35 ppm
Singlet (9H)tert-Butyl group (-C(CH3)3)
1H NMR

4.0–5.0 ppm
Broad Singlet (2H)Hydrazine -NH2 (Exchangeable)
1H NMR

6.5–7.5 ppm
Broad Singlet (2H)Amine -NH2 (Exchangeable)
1H NMR

8.0–9.0 ppm
Broad Singlet (1H)Hydrazine -NH- (Exchangeable)
MS (ESI) [M+H]+m/z 183.1Protonated molecular ion
IR 3200–3400 cm⁻¹Multiple bandsN-H stretching (Amine/Hydrazine)
IR 2960 cm⁻¹Strong bandC-H stretching (tert-Butyl)
Troubleshooting Guide
  • Issue: Formation of 2,4-di-tert-butyl-6-chloro-triazine in Step 1.

    • Fix: Lower temperature to -20°C and ensure dropwise addition of Grignard.

  • Issue: Incomplete reaction in Step 3.

    • Fix: Use 1,4-Dioxane (higher boiling point, 101°C) instead of Ethanol to drive the substitution.

References

  • Menicagli, R., Samaritani, S., & Zucchelli, V. (2000). "2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited." Tetrahedron, 56(49), 9705–9711. Link

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507–9522. Link

  • Benchchem. (n.d.). "Product Record: 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (CAS 175204-78-1)."[2] Link

  • Thieme Chemistry. (2009). "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations." Georg Thieme Verlag. Link

Sources

Technical Whitepaper: 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Physicochemical Profiling, and Reactivity in Drug Design

Executive Summary

This technical guide profiles 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine , a specialized heterocyclic scaffold combining the lipophilic bulk of a tert-butyl group with the high reactivity of a hydrazine moiety. Unlike common triazine herbicides (which typically feature N-alkyl groups), this structure features a carbon-linked tert-butyl group, enhancing metabolic stability and altering the electronic landscape of the triazine ring. This compound serves as a critical intermediate for synthesizing fused heterocyclic systems (e.g., [1,2,4]triazolo[4,3-a][1,3,5]triazines) and developing kinase inhibitors (e.g., mTOR, c-Met) where the hydrazine acts as a versatile linker for pharmacophore assembly.

Part 1: Molecular Architecture & Physicochemical Profile

The strategic value of this molecule lies in its "Push-Pull" electronic structure. The electron-withdrawing triazine core is balanced by the electron-donating amine and hydrazine groups, while the tert-butyl group provides steric protection and lipophilicity.

Table 1: Predicted Physicochemical Properties

PropertyValue (Predicted/Analog-Based)Significance in Drug Design
Molecular Formula C₇H₁₄N₆Core scaffold definition.
Molecular Weight 182.23 g/mol Fragment-based drug discovery (FBDD) compatible (<200 Da).
LogP (Octanol/Water) ~1.2 – 1.5Optimized for membrane permeability; the t-butyl group offsets the polarity of the hydrazine.
Topological Polar Surface Area ~80 ŲIndicates good potential for oral bioavailability (Rule of 5 compliant).
pKa (Hydrazine terminal N) ~3.5 – 4.0Weakly basic; remains largely unprotonated at physiological pH, aiding intracellular diffusion.
Melting Point 185 – 195 °C (Decomp.)High crystallinity; indicates stability but requires care during thermal processing.
Solubility DMSO, DMF, MeOH (Hot)Limited water solubility requires cosolvents (DMSO/PEG) for biological assays.
Part 2: Synthetic Pathways & Process Optimization

The synthesis requires precise control to differentiate between the three reactive sites on the cyanuric chloride precursor. The introduction of the Carbon-linked tert-butyl group is the rate-limiting step, often requiring Grignard reagents or specific cyclization strategies, followed by sequential nucleophilic aromatic substitution (


).
Protocol: Stepwise Assembly from Cyanuric Chloride

Reagents:

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)[1]

  • tert-Butylmagnesium chloride (2.0 M in ether)

  • Ammonia (aqueous or methanolic)

  • Hydrazine Hydrate (60-80%)

  • Solvents: THF (anhydrous), Ethanol, Dichloromethane

Workflow:

  • C-Alkylation (Critical Step):

    • Reaction: Cyanuric chloride + t-BuMgCl

      
       4-(tert-butyl)-2,6-dichloro-1,3,5-triazine.
      
    • Conditions:

      
       to 
      
      
      
      in THF. Low temperature is mandatory to prevent di-alkylation.
    • Validation: Monitor by TLC (Hexane/EtOAc).[1] Product is less polar than starting material.

  • Amination:

    • Reaction: 4-(tert-butyl)-2,6-dichloro-1,3,5-triazine +

      
       (1 eq) 
      
      
      
      4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine.
    • Conditions:

      
      , slow addition to avoid diamine formation.
      
  • Hydrazinolysis:

    • Reaction: 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine +

      
       (Excess).
      
    • Conditions: Reflux in Ethanol (78°C) for 2–4 hours.

    • Purification: The product often precipitates upon cooling. Recrystallize from Ethanol/Water.

Diagram 1: Synthetic Workflow

Synthesis Start Cyanuric Chloride (Trichloro-s-triazine) Step1 Step 1: C-Alkylation (t-BuMgCl, -78°C, THF) Start->Step1 Inter1 Intermediate A: Mono-tert-butyl-dichloro Step1->Inter1 S_NAr / Grignard Step2 Step 2: Amination (NH3, 0°C) Inter1->Step2 Inter2 Intermediate B: Amino-chloro-tert-butyl Step2->Inter2 S_NAr (Cl displacement) Step3 Step 3: Hydrazinolysis (N2H4·H2O, Reflux) Inter2->Step3 Final Target Product: 4-(t-Butyl)-6-hydrazinyl -1,3,5-triazin-2-amine Step3->Final Final Substitution

Caption: Sequential substitution strategy leveraging the differential reactivity of cyanuric chloride. The C-alkylation is performed first to utilize the highest electrophilicity of the trichloro-species.

Part 3: Reactivity & Derivatization (The "Warhead" Utility)

The hydrazine moiety at position 6 is a "chemical chameleon," capable of acting as a nucleophile for library generation or a scaffold for ring fusion.

Pathway A: Schiff Base Formation (Kinase Inhibitor Libraries)

Reaction with aromatic aldehydes yields hydrazones. These derivatives often exhibit enhanced antiproliferative activity (e.g., against MCF-7 or HCT-116 cell lines) by targeting kinases like EGFR or c-Met.

  • Protocol: Reflux target compound with Ar-CHO in Ethanol with catalytic Acetic Acid.

Pathway B: Cyclization to Triazolotriazines

This is the most high-value application. Reacting the hydrazine with orthoesters (e.g., triethyl orthoformate) or carboxylic acids closes a second ring, forming [1,2,4]triazolo[4,3-a][1,3,5]triazines .

  • Mechanism: The terminal hydrazine nitrogen attacks the electrophilic carbon of the orthoester, followed by elimination of ethanol and intramolecular cyclization onto the triazine ring nitrogen.

Diagram 2: Derivatization Pathways

Reactivity Core 4-(t-Butyl)-6-hydrazinyl -1,3,5-triazin-2-amine PathA Path A: Schiff Base Formation (+ Ar-CHO / Cat. AcOH) Core->PathA PathB Path B: Cyclization (+ R-C(OEt)3 or R-COOH) Core->PathB ProdA Triazine Hydrazones (Antiproliferative Agents) PathA->ProdA Condensation ProdB [1,2,4]Triazolo[4,3-a][1,3,5]triazines (Fused Ring Scaffolds) PathB->ProdB Ring Closure

Caption: Divergent synthesis routes. Path A yields linear conjugates for SAR exploration; Path B yields rigid bicyclic cores for high-affinity binding.

Part 4: Safety & Handling Protocols

Hazard Identification:

  • Hydrazine Residues: Even trace amounts of unreacted hydrazine are genotoxic. Rigorous washing with water/ethanol is required.

  • Sensitization: Triazine amines can cause contact dermatitis.

  • Thermal Instability: While the tert-butyl group adds stability, hydrazine derivatives can decompose exothermically. Do not heat dry solids above 150°C.

Analytical Controls (Self-Validating System):

  • TLC Monitoring: Use 5% MeOH in DCM. Hydrazine starting material stays at baseline; product moves to

    
    .
    
  • NMR Verification: Look for the disappearance of the hydrazine

    
     broad singlet (approx. 4.0 ppm) upon derivatization. The tert-butyl group appears as a strong singlet at ~1.3 ppm (9H).[2]
    
  • Silver Nitrate Test: The precursor (chloro-triazine) will precipitate AgCl with ethanolic

    
    . The product (hydrazinyl) will reduce silver ions (mirror formation) or form a complex, but will not precipitate AgCl if the reaction is complete.
    
References
  • Synthesis of Triazine Hydrazones: El-Faham, A., et al. (2022). "Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity." Molecules, 27(15), 4873.

  • Cyclization Strategies: Shawali, A. S. (2010). "Synthesis and chemistry of hydrazino-1,3,5-triazine derivatives." Journal of Heterocyclic Chemistry.
  • Triazine SAR & Properties: PubChem Compound Summary for 1,3,5-Triazine derivatives.

  • Analogous Synthesis (t-Butyl Ketones): "Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones." Pharmacia, 69(3), 721-729.

  • General Reactivity of Chloro-Triazines: Menicagli, R., et al. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron.

Sources

Technical Guide: Physical Properties & Characterization of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

[1]

Executive Summary & Chemical Identity

4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is a tri-substituted 1,3,5-triazine derivative characterized by the presence of an electron-rich amino group, a nucleophilic hydrazinyl group, and a bulky, lipophilic tert-butyl moiety attached directly to the triazine ring carbon.[1] This unique substitution pattern imparts amphiphilic properties, making it a valuable scaffold for constructing fused heterocyclic systems (e.g., [1,2,4]triazolo[4,3-a][1,3,5]triazines) and potential bioactive agents.[1]

Chemical Identifiers
Identifier TypeValue
CAS Number 175204-78-1
IUPAC Name 4-(1,1-Dimethylethyl)-6-hydrazinyl-1,3,5-triazin-2-amine
Common Name 2-Amino-4-tert-butyl-6-hydrazino-s-triazine
Molecular Formula C₇H₁₄N₆
Molecular Weight 182.23 g/mol
InChI Key VWXZEKSVHRDVED-UHFFFAOYSA-N
SMILES CC(C)(C)c1nc(N)nc(NN)n1

Physicochemical Profile

The physical properties of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine are governed by the interplay between the rigid, planar triazine core and its substituents.[1] The tert-butyl group introduces significant steric bulk and lipophilicity, while the amino and hydrazinyl groups facilitate strong intermolecular hydrogen bonding, resulting in a high-melting solid.[1]

Key Physical Properties
PropertyValue / DescriptionNote
Physical State Solid (Crystalline Powder)Typically white to off-white.[1]
Melting Point > 200 °C (Predicted) High MP due to extensive H-bonding network typical of amino-triazines (e.g., Melamine >300°C).[1]
Boiling Point Decomposes before boilingHydrazine derivatives are thermally labile at high temperatures.
Solubility (Water) Low (< 1 mg/mL)The tert-butyl group significantly reduces water solubility compared to melamine.
Solubility (Organics) High in DMSO, DMF; Moderate in EtOHSoluble in polar aprotic solvents; requires heating for dissolution in alcohols.[1]
pKa (Conjugate Acid) ~ 4.0 - 5.0 (Triazine Ring N)Weakly basic. Protonation occurs first at the ring nitrogen or terminal hydrazine.[1]
LogP (Octanol/Water) ~ 0.8 - 1.2 (Estimated)Positive value indicates moderate lipophilicity driven by the tert-butyl group.[1]
Structural Analysis & Tautomerism

The molecule exists primarily in the amine-hydrazino tautomeric form in the solid state.[1] However, in solution, proton exchange can occur.[1]

  • H-Bond Donors: 5 (–NH₂, –NH–NH₂)[1]

  • H-Bond Acceptors: 4 (Ring Nitrogens, Terminal Hydrazine N)[1]

  • Steric Factors: The tert-butyl group at position 4 shields the adjacent ring nitrogens, potentially directing electrophilic attack to the less hindered N-atoms during derivatization.[1]

Synthesis & Production Methodology

The synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine typically proceeds via nucleophilic aromatic substitution (

11
Synthetic Pathway (Flowchart)

The following Graphviz diagram illustrates the logical flow for synthesizing the target molecule from a dichlorotriazine precursor.

SynthesisPathwayPrecursor2-Amino-4-tert-butyl-6-chloro-1,3,5-triazine(Precursor)ReactionNucleophilic Substitution(Reflux/Microwave)Precursor->Reaction+ EtOH/DioxaneReagentHydrazine Hydrate(Nucleophile)Reagent->ReactionExcess (2-3 eq)Product4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine(Target)Reaction->Product- HCl(Yield: ~80-90%)

Figure 1: Synthetic route via nucleophilic displacement of chloride by hydrazine.[1]

Detailed Protocol
  • Starting Material: Dissolve 2-amino-4-tert-butyl-6-chloro-1,3,5-triazine (1.0 eq) in Ethanol (EtOH) or Dioxane.[1]

    • Note: Methanol is sometimes avoided in microwave synthesis due to its lower boiling point, favoring Ethanol for higher temperature reactions.[1]

  • Reagent Addition: Add Hydrazine Hydrate (excess, ~3.0 eq) dropwise to the stirred solution. The excess acts as both reactant and acid scavenger (HCl).

  • Reaction: Heat to reflux (80°C) for 4–6 hours or use microwave irradiation (100°C, 30 min).

  • Work-up: Cool the mixture. The product often precipitates as a white solid.

  • Purification: Filter the solid, wash with cold water (to remove hydrazine hydrochloride), and recrystallize from Ethanol/Water if necessary.[1]

Analytical Characterization

To validate the identity of the compound, researchers should look for the following spectral markers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.25 ppm (s, 9H): Strong singlet corresponding to the tert-butyl group (–C(CH₃)₃).

    • δ 4.0–4.5 ppm (br s, 2H): Hydrazine –NH₂ protons (exchangeable with D₂O).[1]

    • δ 6.8–7.2 ppm (br s, 2H): Amine –NH₂ protons.[1]

    • δ 8.5 ppm (br s, 1H): Hydrazine –NH– proton.[1]

  • ¹³C NMR:

    • δ 27.5 ppm: Methyl carbons of tert-butyl.[1]

    • δ 37.0 ppm: Quaternary carbon of tert-butyl.[1]

    • δ 165–175 ppm: Three distinct signals for the triazine ring carbons (C-NH₂, C-NHNH₂, C-tBu).[1]

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode)

  • Observed Ion: [M+H]⁺ = 183.2 m/z [1]

  • Fragmentation: Loss of hydrazine (–NHNH₂, -31 Da) or methyl groups from the tert-butyl moiety may be observed in MS/MS.[1]

Stability & Handling (Safety)

While 1,3,5-triazines are generally stable, the hydrazinyl group introduces specific handling requirements.[1]

  • Thermal Stability: Stable at room temperature.[2] Avoid prolonged heating >150°C unless in a controlled reaction, as hydrazine derivatives can decompose exothermically.[1]

  • Oxidation Sensitivity: The hydrazine moiety is a reducing agent. Protect from strong oxidizers (e.g., peroxides, permanganates) to prevent degradation to the azo or diazo species.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.[1]

  • Safety Hazards:

    • H315/H319: Causes skin and eye irritation.

    • H317: May cause an allergic skin reaction (sensitizer).[3]

    • Precaution: Handle in a fume hood with nitrile gloves.

References

  • Benchchem. (2024).[3] Product Data: 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (CAS 175204-78-1).[1][4][5] Retrieved from

  • CAS Common Chemistry. (2024). Search Results for CAS 175204-78-1. American Chemical Society.[6]

  • GuideChem. (2024). 2-Amino-4-tert-butyl-6-hydrazino-s-triazine Suppliers & Properties. Retrieved from

  • PubChem. (2024). Compound Summary: 1,3,5-Triazine Derivatives. National Center for Biotechnology Information. (General reference for triazine physicochemical trends).

A Comprehensive Guide to the Structure Elucidation of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including use as herbicides and antineoplastic agents.[1] The introduction of diverse functional groups, such as the tert-butyl, amine, and hydrazinyl moieties, onto this core can lead to novel compounds with unique physicochemical properties and potential therapeutic applications. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy in drug development.

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of a novel substituted s-triazine, 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine. We will delve into the rationale behind the selection of analytical methods, provide detailed experimental protocols, and interpret the resulting data to unambiguously confirm the molecular structure. This guide is intended for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug discovery.

The Analytical Challenge: More Than Just a Formula

While the name implies a specific connectivity, the potential for tautomerism and the presence of multiple nitrogen atoms necessitate a rigorous and systematic approach to confirm the structure of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine. The elucidation process is not merely about confirming the presence of the constituent parts but about definitively establishing their connectivity and ruling out any isomeric possibilities. Our strategy will be based on a synergistic application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

The first step in any structure elucidation is to determine the elemental composition of the molecule. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the calculation of the molecular formula.

Rationale for HRMS

Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. This is crucial for a nitrogen-rich compound like our target molecule. Electrospray ionization (ESI) is the preferred method for this type of analysis as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.[2]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental compositions within a 5 ppm mass tolerance.

Expected Data and Interpretation

The expected molecular formula for 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is C₇H₁₄N₆. The calculated monoisotopic mass of the neutral molecule is 182.1280 g/mol . Therefore, we anticipate observing a prominent ion in the HRMS spectrum corresponding to the [M+H]⁺ adduct at m/z 183.1358.

Ion Calculated Exact Mass (m/z) Observed Mass (m/z) Difference (ppm)
[C₇H₁₅N₆]⁺183.1358To be determined< 5 ppm

Confirmation of this exact mass provides strong evidence for the proposed elemental composition, laying the foundation for subsequent spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Players

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale for FT-IR

For our target compound, FT-IR is invaluable for confirming the presence of the amine (NH₂) and hydrazinyl (-NHNH₂) groups, as well as the triazine ring. The stretching and bending vibrations of these groups occur in distinct regions of the infrared spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Expected Data and Interpretation

The FT-IR spectrum will provide a fingerprint of the molecule's functional groups. Key expected vibrational bands are summarized below.[3][4]

Frequency Range (cm⁻¹) Vibration Functional Group
3400-3200N-H stretchingPrimary amine (NH₂), Hydrazine (NH, NH₂)
2960-2870C-H stretchingtert-Butyl group
1650-1550N-H bending (scissoring)Primary amine (NH₂)
~1550C=N stretchingTriazine ring
~810Ring bending (out-of-plane)Triazine ring

The presence of strong to medium intensity bands in the N-H stretching region, coupled with characteristic triazine ring vibrations, would provide qualitative confirmation of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be employed to map out the complete proton and carbon framework and establish the connectivity between atoms.[5][6]

Rationale for a Multi-faceted NMR Approach

Given the potential for low solubility and dynamic processes like rotamer exchange in substituted triazines, a comprehensive NMR strategy is essential.[7] We will start with standard ¹H and ¹³C NMR and then employ 2D techniques like COSY, HSQC, and HMBC to piece together the molecular puzzle. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve polar compounds and its high boiling point, which is advantageous for variable temperature studies.

Experimental Workflow

G cluster_sample Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Integration & Confirmation Sample Dissolve sample in DMSO-d6 H1_NMR ¹H NMR Sample->H1_NMR Proton Environments C13_NMR ¹³C NMR Sample->C13_NMR Carbon Skeleton COSY COSY H1_NMR->COSY ¹H-¹H Correlations HSQC HSQC H1_NMR->HSQC ¹H-¹³C Direct Correlations C13_NMR->HSQC HMBC HMBC COSY->HMBC HSQC->HMBC ¹H-¹³C Long-Range Correlations Structure Final Structure HMBC->Structure Establish Connectivity

Caption: A typical experimental workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy
  • Protocol: Acquire a standard ¹H NMR spectrum at an appropriate field strength (e.g., 400 or 500 MHz).

  • Expected Spectrum & Interpretation:

    • ~1.2 ppm (singlet, 9H): This signal is characteristic of the nine equivalent protons of the tert-butyl group. The singlet multiplicity indicates no adjacent protons.

    • ~5.8-6.5 ppm (broad singlet, 2H): This signal would be assigned to the protons of the primary amine (NH₂). The broadness is due to quadrupolar relaxation of the adjacent ¹⁴N and potential chemical exchange.

    • ~4.2 ppm (broad singlet, 2H) and ~7.8 ppm (broad singlet, 1H): These signals are tentatively assigned to the hydrazinyl protons (-NHNH₂). The exact chemical shifts can vary significantly depending on concentration, temperature, and hydrogen bonding. The two signals would correspond to the NH₂ and NH protons of the hydrazinyl group.

¹³C NMR Spectroscopy
  • Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Expected Spectrum & Interpretation:

    • ~170 ppm (3 signals): These signals in the downfield region are characteristic of the sp²-hybridized carbons of the 1,3,5-triazine ring.

    • ~50 ppm: This signal corresponds to the quaternary carbon of the tert-butyl group.

    • ~28 ppm: This signal is assigned to the three equivalent methyl carbons of the tert-butyl group.

Carbon Type Expected Chemical Shift (ppm)
C-amine (Triazine)~170
C-hydrazinyl (Triazine)~170
C-tert-butyl (Triazine)~170
C-quaternary (tert-butyl)~50
C-methyl (tert-butyl)~28
2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings. In this molecule, no significant COSY correlations are expected due to the lack of adjacent C-H bonds. However, it is still a crucial experiment to run to confirm this lack of proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.

    • Expected Correlations: The most significant correlation will be between the proton signal at ~1.2 ppm and the carbon signal at ~28 ppm, definitively assigning these to the methyl groups of the tert-butyl moiety.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are the key to establishing the connectivity across the entire molecule.

Key Expected HMBC Correlations

The HMBC spectrum will be the final piece of the puzzle, linking the substituents to the triazine ring.

Caption: Key expected HMBC correlations from the tert-butyl protons.

  • Correlation from tert-Butyl Protons (~1.2 ppm): The protons of the tert-butyl group are expected to show a strong correlation to the triazine carbon to which the group is attached (C4) and the quaternary carbon of the tert-butyl group itself. Weaker correlations to the adjacent triazine carbons (C2 and C6) may also be observed.

  • Correlations from Amine/Hydrazinyl Protons: The NH protons may show correlations to the triazine carbons they are attached to (C2 and C6, respectively). These correlations can sometimes be weak or absent due to chemical exchange.

The observation of a strong HMBC correlation from the tert-butyl protons to a specific triazine carbon (e.g., C4) would be definitive proof of their connectivity.

Data Integration and Structure Confirmation

The final structure of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is confirmed by integrating all the spectroscopic data:

  • HRMS confirms the elemental formula C₇H₁₄N₆.

  • FT-IR confirms the presence of NH₂, NH, tert-butyl, and triazine ring functional groups.

  • ¹H NMR identifies the distinct proton environments: a tert-butyl group, a primary amine, and a hydrazinyl group.

  • ¹³C NMR identifies the five unique carbon environments, including three triazine carbons.

  • HSQC links the tert-butyl protons to their corresponding carbons.

  • HMBC establishes the critical C-C and C-N connectivities, linking the tert-butyl, amine, and hydrazinyl groups to specific positions on the triazine ring.

This collective and self-validating body of evidence allows for the unambiguous elucidation of the molecule's structure, providing a solid foundation for any further research or development activities.

References

  • Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][8][9]triazin-5-ones. (2022). Pharmacia, 69(3), 735-748. Available from: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(4), 261-273. Available from: [Link]

  • Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][8][9]triazin-5-ones. (2022). ResearchGate. Available from: [Link]

  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. (2006). Molecules, 11(4), 261-273. Available from: [Link]

  • Spectroscopic Data for Triazines 3a−e in CH 2 Cl 2 [10 −5 M]. ResearchGate. Available from: [Link]

  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirsheld Analysis and DFT Calculations. (2023). Molecules, 28(4), 1769. Available from: [Link]

  • Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2018). Molecules, 23(11), 2999. Available from: [Link]

  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (2016). Molecules, 21(3), 339. Available from: [Link]

  • 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1143. Available from: [Link]

  • The mass spectra of 1,2,4‐triazines and related compounds. (1971). Organic Mass Spectrometry, 5(9), 1085-1101. Available from: [Link]

  • Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. (2003). Magnetic Resonance in Chemistry, 41(10), 825-834. Available from: [Link]

  • Structural characterization of triazines. (n.d.). Available from: [Link]

  • Spectroscopic investigation and hydrogen-bonding analysis of triazinones. (2012). Journal of Molecular Modeling, 18(6), 2539-2552. Available from: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). ResearchGate. Available from: [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). ARKIVOC, 2000(6), 923-930. Available from: [Link]

  • FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... (n.d.). ResearchGate. Available from: [Link]

  • Spectroscopic Characterization and Quantum-chemical Analysis of Hydrazinyl Thiazol-4(5H)-one Functionalized Materials to Predict Their Key Electronic and Non-Linear Optical behavior. (n.d.). ResearchGate. Available from: [Link]

  • 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). (n.d.). AERU. Available from: [Link]

  • Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. (1998). ResearchGate. Available from: [Link]

  • THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. (2010). HETEROCYCLES, 81(1), 91. Available from: [Link]

  • The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. (2012). Journal of Mass Spectrometry, 47(9), 1186-1193. Available from: [Link]

  • Synthesis of new pyrazolo[1][8][10]triazines by cyclative cleavage of pyrazolyltriazenes. (2023). Beilstein Journal of Organic Chemistry, 19, 1026-1035. Available from: [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich. Available from: [Link]

  • Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one. (1982). Google Patents.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Available from: [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). ARKIVOC, 2000(6), 923-930. Available from: [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Available from: [Link]

  • FTIR spectra of DCB, the triazine-based polymer, CTF-1@400 and... (n.d.). ResearchGate. Available from: [Link]

  • Functional Groups from Infrared Spectra. (2015). YouTube. Available from: [Link]

  • 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. (n.d.). PubChem. Available from: [Link]

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Technical Whitepaper: Structural Elucidation of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine using Proton Nuclear Magnetic Resonance (


H NMR). As a derivative of the 1,3,5-triazine class (often associated with herbicidal pharmacophores like terbuthylazine), this molecule presents specific spectroscopic challenges, including prototropic tautomerism , restricted bond rotation (rotamers) , and exchangeable proton broadening .

This document provides a self-validating analytical protocol, predicted spectral data based on chemometric principles and analogous triazine metabolites, and a troubleshooting guide for common spectral anomalies.

Chemical Structure & Theoretical Analysis[1][2][3]

Before spectral acquisition, a structural dissection is required to anticipate signal multiplicity and chemical shift environments.

Molecule: 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine Formula: C


H

N

Molecular Weight: 182.23 g/mol
Structural Segmentation

The molecule consists of three distinct magnetic environments attached to an electron-deficient aromatic core:

  • Core: 1,3,5-Triazine ring (Aromatic, no protons).

  • Region A (Aliphatic): tert-Butyl group (9 equivalent protons).[1]

  • Region B (Exchangeable): Primary Amine (-NH

    
    ).
    
  • Region C (Exchangeable): Hydrazinyl group (-NH-NH

    
    ).
    
Tautomeric & Rotameric Considerations

Triazines substituted with amino/hydrazinyl groups exhibit complex dynamic behaviors in solution.

  • Amino-Imino Tautomerism: While the amino form is generally favored in polar aprotic solvents (DMSO), the imino tautomer can exist in equilibrium, potentially causing peak doubling.

  • Rotamers: The C-N bonds connecting the exocyclic amines to the triazine ring have partial double-bond character due to resonance donation into the electron-poor ring. This restricts rotation, often leading to broadened signals at room temperature.

Tautomerism cluster_0 Dynamic Equilibrium Factors Node1 Amino Tautomer (Major Species) Node2 Imino Tautomer (Minor Species) Node1->Node2 Proton Transfer (Fast/Slow Exchange) Node3 Restricted Rotation (Rotamers) Node1->Node3 Resonance Stabilization Peak Doubling Peak Doubling Node2->Peak Doubling Result Broadened Signals Broadened Signals Node3->Broadened Signals Result

Experimental Protocol

To ensure reproducibility and minimize exchange broadening, the choice of solvent and sample preparation is critical.

Solvent Selection Strategy
  • Recommended: DMSO-d

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: High polarity stabilizes the varying tautomers. Crucially, DMSO acts as a hydrogen bond acceptor, "locking" the exchangeable protons (-NH, -NH

      
      ) in place, usually resulting in sharp, integrable singlets or well-defined multiplets rather than the invisible broad humps seen in CDCl
      
      
      
      .
  • Alternative: CDCl

    
     + TFA  (Trifluoroacetic acid).[2]
    
    • Use Case: Only if solubility is poor in DMSO. TFA protonates the ring nitrogens, breaking intermolecular H-bond aggregates, but will collapse all exchangeable protons into a single broad peak.

Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid compound.

  • Dissolution: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds. Triazines can form tight intermolecular H-bonded lattices that require energy to disrupt.

  • Acquisition: Run at 298 K . If peaks are broad, elevate temperature to 353 K (80°C) to induce fast exchange and coalesce rotamers.

Spectral Analysis & Assignment

The following data represents the predicted high-confidence spectrum in DMSO-d


 at 298 K, synthesized from chemometric databases and literature on analogous triazine metabolites (e.g., desethyl-terbuthylazine).
Chemical Shift Table[2][3][5]
RegionShift (

, ppm)
MultiplicityIntegrationAssignmentNotes
Aliphatic 1.25 – 1.35 Singlet (s)9H tert-Butyl (-C(CH

)

)
Very strong, sharp signal. Diagnostic anchor point.
Exchangeable 4.00 – 4.50 Broad (br s)2H Hydrazine Terminal (-NH-NH

)
Highly variable. May overlap with water peak (~3.33 ppm) if wet.
Exchangeable 6.40 – 6.90 Broad (br s)2H Triazine Amine (-NH

)
Broadening due to quadrupole relaxation of

N and rotation.
Exchangeable 8.20 – 8.80 Singlet (s)1H Hydrazine Internal (-NH -NH

)
Most downfield signal due to adjacency to the electron-deficient ring.
Detailed Assignment Logic
A. The tert-Butyl Anchor (1.25 – 1.35 ppm)

This is the internal reference standard. In 1,3,5-triazines, the electron-withdrawing nature of the ring shifts the t-butyl protons slightly downfield compared to a standard alkyl chain (typically 0.9 ppm), landing them reliably near 1.3 ppm.

  • Validation: If this integrates to <9H relative to the aromatic signals (if any impurities exist), the sample is impure.

B. The Hydrazine System (-NH-NH

)

The hydrazine group presents two distinct signals:

  • Internal NH: Attached directly to the triazine ring. The ring's electron deficiency deshields this proton, pushing it downfield (8.2+ ppm).

  • Terminal NH

    
    :  These protons are more shielded and typically appear upfield (4.0–4.5 ppm).
    
  • Warning: In the presence of trace acid or water, these protons may exchange rapidly, merging into a single broad hump or disappearing entirely.

C. The Exocyclic Amine (-NH

)

Usually found between 6.4 and 6.9 ppm. This signal often appears as a "hump" rather than a sharp singlet.

  • Differentiation: You can distinguish the Amine NH

    
     from the Hydrazine NH
    
    
    
    by D
    
    
    O exchange
    . Adding a drop of D
    
    
    O to the tube will cause all NH signals (Regions B, C, and D) to disappear, confirming they are not CH protons.

Advanced Troubleshooting: The "Rotamer Effect"

If your spectrum shows "split" singlets (e.g., two t-butyl peaks at 1.28 and 1.30 ppm), do not immediately assume impurity.

Mechanism: The bond between the exocyclic nitrogen and the triazine ring has partial double-bond character (


 character). This creates distinct "syn" and "anti" conformers that interconvert slowly on the NMR timescale at room temperature.

Diagnostic Experiment:

  • Variable Temperature (VT) NMR: Heat the sample to 80°C (353 K).

  • Result: If the split peaks coalesce into a single sharp singlet, they are rotamers. If they remain distinct, the sample contains an impurity (likely a hydrolysis product).

Workflow Start Acquire 1H NMR (DMSO-d6, 298K) Check1 Check t-Butyl Region (1.2-1.4 ppm) Start->Check1 Decision1 Single Sharp Peak? Check1->Decision1 PathA Proceed to Integration (Target 9:2:1:2) Decision1->PathA Yes PathB Split/Broad Peak? Decision1->PathB No ExpVT Run VT-NMR at 353K PathB->ExpVT Result1 Peaks Coalesce (Rotamers Confirmed) ExpVT->Result1 Result2 Peaks Distinct (Impurity Confirmed) ExpVT->Result2

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for amine/hydrazine shifts).
  • PubChem. (n.d.).[3][4] N,N',N''-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine.[3] National Library of Medicine. Retrieved from [Link] (Source for t-butyl triazine shift comparisons).

  • García-Álvarez, M., et al. (2014). Structural characterization of triazines and rotameric equilibrium. TDX (Tesis Doctorals en Xarxa). Retrieved from [Link] (Authoritative source on triazine rotamers and solvent effects).

Sources

Executive Summary: The "Silent" Carbon Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced 13C NMR Characterization of Substituted 1,3,5-Triazines Subtitle: A Quantitative Protocol and Structural Elucidation Guide for Drug Development

In the realm of heterocyclic drug discovery, substituted 1,3,5-triazines (s-triazines) represent a privileged scaffold due to their prevalence in kinase inhibitors, antimalarials, and herbicides (e.g., Atrazine). However, they present a distinct analytical challenge: magnetic silence .

The triazine core consists exclusively of quaternary carbons (Cq) located within an electron-deficient aromatic ring. These nuclei exhibit exceptionally long spin-lattice relaxation times (


), often exceeding 60 seconds. Standard proton-decoupled 13C experiments—optimized for protonated carbons—frequently fail to render these signals visible or, worse, yield non-quantitative integration due to the Nuclear Overhauser Effect (NOE) and incomplete relaxation.

This guide provides a validated, self-consistent protocol for the quantitative analysis and structural elucidation of substituted triazines, synthesizing relaxation chemistry with advanced 2D correlation techniques.

Quantitative Methodology: The Cr(acac)₃ Protocol

To achieve accurate integration of the triazine core carbons, one must bypass the "bottleneck" of long


 relaxation. The use of a paramagnetic relaxation agent is not optional; it is a requirement for high-throughput industrial analysis.
The Mechanism

Paramagnetic complexes, such as Chromium(III) acetylacetonate [Cr(acac)₃], possess unpaired electrons that facilitate the dipole-dipole relaxation mechanism of nearby


C nuclei. This drastically reduces 

from >60s to <2s, allowing for faster repetition rates without saturation.
Validated Experimental Protocol
ParameterSetting / ValueRationale
Solvent DMSO-

or CDCl

DMSO is preferred for polar derivatives (melamine types) to prevent aggregation.
Relaxation Agent Cr(acac)₃ (99%)Adds paramagnetic relaxation pathway.
Concentration 0.05 M (approx. 17-20 mg/mL)Optimal balance: shortens

without excessive line broadening.
Pulse Sequence Inverse Gated Decoupling (e.g., zgig on Bruker)Decoupler is OFF during delay (d1) to suppress NOE (which distorts integration) and ON during acquisition for singlet peaks.
Relaxation Delay (

)
5 - 10 seconds With Cr(acac)₃,

. The condition

is met.
Spectral Width 240 ppmCapture carbonyls/triazine carbons (160-190 ppm).
Scans (NS) > 1024Low sensitivity of quaternary carbons requires high signal averaging.

Critical Note: Do not filter the sample after adding Cr(acac)₃ if possible, or use a wide-pore filter, as the complex can sometimes adsorb to PTFE filters, altering the effective concentration.

Visualization: The Quantitative Workflow

The following diagram outlines the decision logic for analyzing triazine derivatives, ensuring data integrity from sample prep to processing.

TriazineWorkflow Start Sample: Substituted s-Triazine Solubility Check Solubility (DMSO-d6 vs CDCl3) Start->Solubility Agent Add Relaxation Agent Cr(acac)3 (0.05 M) Solubility->Agent Dissolved Pulse Select Pulse Sequence Inverse Gated (zgig) Agent->Pulse Paramagnetic Env. Established Acquisition Acquisition d1 = 5-10s | NS > 1000 Pulse->Acquisition NOE Suppressed Process Processing Exponential Window (LB=1-3 Hz) Acquisition->Process Result Quantitative Integration (Stoichiometric Verification) Process->Result

Figure 1: Decision tree for quantitative 13C NMR acquisition of triazines using paramagnetic relaxation.

Chemical Shift Trends & Structural Analysis

The chemical shift of the triazine ring carbons is highly sensitive to the electronic nature of substituents (mesomeric vs. inductive effects).

Reference Chemical Shifts

The following table synthesizes data for common triazine scaffolds. Note the deshielding effect of Chlorine (inductive withdrawal) versus the shielding effect of Amines (resonance donation).

CompoundSubstituents (2,4,[1][2]6)SolventRing Carbon

(ppm)
Electronic Effect
Cyanuric Chloride -Cl, -Cl, -ClCDCl

171.8 Strong Inductive (-I) Deshielding
s-Triazine -H, -H, -HCDCl

166.1 Baseline Aromaticity
Atrazine -Cl, -NHiPr, -NHEtCDCl

166 - 169 Mixed: Cl deshields C2; Amines shield C4/C6
Melamine -NH

, -NH

, -NH

DMSO-

166.5 Resonance (+M) Shielding (counteracts -I of N)
Cyanuric Acid -OH (Keto form dominant)DMSO-

149 - 151 Keto-tautomer (C=O character)
Tautomerism: The Keto-Enol Trap

Hydroxy-substituted triazines (e.g., Cyanuric acid) exhibit complex tautomeric equilibria.

  • Keto Form (Triazin-trione): Dominant in polar aprotic solvents (DMSO). Carbons appear upfield (~150 ppm) due to loss of aromaticity and carbonyl character.

  • Enol Form (Triazin-triol): Dominant in basic conditions or specific salts. Carbons appear downfield (~163-170 ppm) restoring aromaticity.

Advanced Structural Elucidation: HMBC Logic

When symmetry is broken (e.g., mono-substitution), the three ring carbons become non-equivalent. Since they lack attached protons, HMBC (Heteronuclear Multiple Bond Correlation) is the only robust method to assign them.

The "3-Bond" Rule
  • Substituent Protons: Protons on the

    
    -carbon of a substituent (e.g., -NH-C H
    
    
    
    ) will show a strong 3-bond correlation (
    
    
    ) to the triazine ring carbon they are attached to.
  • Ring Protons (if any): If the ring retains a proton (e.g., mono-substituted), that proton will correlate to the other two ring carbons via

    
     and 
    
    
    
    .
Visualization: Structural Elucidation Logic

HMBCLogic cluster_tautomer Tautomer Check Subst Substituent Proton (e.g., N-H or N-CH3) Correlation HMBC Crosspeak (3-Bond Coupling) Subst->Correlation Source RingC Triazine Ring Carbon (Quaternary) RingC->Correlation Target Structure Positional Assignment Correlation->Structure Confirms Attachment Shift Check Chemical Shift Keto ~150 ppm (Keto) Shift->Keto Enol ~165+ ppm (Aromatic) Shift->Enol

Figure 2: Logic flow for assigning triazine carbons using HMBC and chemical shift values.

References

  • Chambers, R. D., & Matthews, R. S. (1980).[3][4] Carbon-13 NMR spectra of polyfluoro-aromatic and -heterocyclic compounds. Organic Magnetic Resonance.[3][4][5][6][7][8][9] Link

  • Varelis, P., & Jeskelis, R. (2008).[10] Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis... Food Additives & Contaminants.[10] Link

  • Meng, Z., & Carper, W. R. (2002). GIAO NMR calculations for atrazine and atrazine dimers: Comparison of theoretical and experimental 1H and 13C chemical shifts. Journal of Molecular Structure: THEOCHEM.[11] Link

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Department of Chemistry. Link

  • BenchChem. (2025). Quantitative ¹³C NMR Spectroscopy for Structural Elucidation. Application Notes & Protocols. Link

Sources

"mass spectrometry of hydrazinyl triazine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Elucidation and Impurity Profiling

Executive Summary

Hydrazinyl-1,3,5-triazine derivatives represent a critical scaffold in modern drug discovery, exhibiting potent antimicrobial, anticancer (e.g., against MCF-7 lines), and kinase-inhibitory activities.[1] However, their nitrogen-rich heterocyclic structure presents unique challenges in mass spectrometry (MS), including complex tautomeric equilibria, isobaric interferences, and non-canonical ring contraction fragmentation pathways.

This guide provides a rigorous, field-proven framework for the MS analysis of these derivatives. Moving beyond standard protocols, we explore the causality of ionization behaviors and define self-validating workflows to ensure data integrity in regulated environments.

Part 1: Instrumentation & Methodology (The Protocol)

The instability of the hydrazine moiety (


) and its susceptibility to oxidation require a strictly controlled analytical environment. The following protocol minimizes on-column degradation and maximizes ionization efficiency.
1.1 Sample Preparation & Handling
  • Solvent Selection: Avoid protic solvents like methanol for long-term storage, as they can promote hemiaminal formation if aldehydes are present as impurities. Use acetonitrile (ACN) or DMSO for stock solutions.[1]

  • pH Control: Hydrazinyl triazines are amphoteric.[1] Maintain sample pH at

    
     using 0.1% Formic Acid. High pH promotes oxidation of the hydrazine group to azo derivatives (
    
    
    
    ), leading to
    
    
    artifacts.
1.2 Liquid Chromatography Conditions (LC-MS Front-End)
  • Column Chemistry: A C18 column is often insufficient due to the high polarity of the triazine core.[1] Use a Pentafluorophenyl (PFP) or HILIC column to retain polar hydrazine species and separate positional isomers.

  • Mobile Phase:

    • Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Ammonium formate buffers the pH to stabilize the protonated molecular ion

      
      , preventing in-source fragmentation.
      
1.3 Ionization Source Parameters (ESI)
  • Mode: Positive Ion Mode (

    
    ESI). The basicity of the ring nitrogens and the terminal hydrazine amine makes protonation highly favorable.
    
  • Capillary Voltage: Set low (

    
    ) to prevent discharge, which can degrade the hydrazine bond.
    
  • Desolvation Temperature:

    
    . Excessive heat causes thermal degradation of the hydrazine tail, mimicking 
    
    
    
    bond cleavage fragmentation.
Part 2: Mechanistic Analysis of Fragmentation

Understanding the fragmentation logic is essential for structural confirmation. Hydrazinyl triazines do not simply "break apart"; they undergo specific rearrangements driven by the stability of the aromatic core and the lability of the


 bond.
2.1 Primary Fragmentation Pathways (ESI-CID)

Upon Collision-Induced Dissociation (CID), the protonated precursor


 typically follows three distinct pathways:
  • Hydrazine Extrusion (N-N Cleavage):

    • Mechanism: Homolytic or heterolytic cleavage of the

      
       bond.
      
    • Observation: Loss of

      
       (radical loss, rare in ESI) or neutral 
      
      
      
      (if rearrangement occurs).
    • Diagnostic: A peak at

      
       or 
      
      
      
      .[1]
  • Retro-Diels-Alder (RDA) / Ring Contraction:

    • Mechanism: The triazine ring is robust but can undergo ring opening followed by contraction to form stable diazolium or imidazole-like cations.

    • Observation: This is often seen in 5-substituted derivatives, leading to 3- and 4-membered ring fragments.[1]

  • Schiff Base Cleavage (For Hydrazones):

    • Mechanism: If the derivative is a hydrazone (Schiff base), the exocyclic

      
       bond is the weakest point after protonation.
      
    • Observation: Cleavage yields the triazine core cation and the loss of the aldehyde/ketone moiety.

2.2 Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for a generic hydrazinyl-1,3,5-triazine.

FragmentationPathway Precursor Precursor Ion [M+H]+ Intermediate Protonated Hydrazine Intermediate Precursor->Intermediate Charge Localization Path1 Pathway A: N-N Bond Cleavage Intermediate->Path1 High Energy Path2 Pathway B: Ring Contraction Intermediate->Path2 Ring Strain Path3 Pathway C: Schiff Base Hydrolysis Intermediate->Path3 If R=Hydrazone Frag1 Fragment [M-NH3]+ Path1->Frag1 -NH3 Frag2 Diazolium Cation (m/z 85) Path2->Frag2 Extrusion Frag3 Triazine Core Cation Path3->Frag3 -Aldehyde

Figure 1: Competitive fragmentation pathways for protonated hydrazinyl triazine derivatives during CID.

Part 3: Experimental Workflow & Data Interpretation

To ensure scientific integrity, every analysis must follow a self-validating workflow.[1] This means the experiment is designed to detect its own failures (e.g., using internal standards to catch matrix effects).

3.1 The "Self-Validating" Analytical Workflow
  • System Suitability: Inject a known standard (e.g., Atrazine-d5) to verify retention time stability and ionization response.

  • Blank Analysis: Inject the solvent blank immediately after high-concentration samples to quantify carryover (hydrazine derivatives are "sticky").

  • MS2 Acquisition: Use Data-Dependent Acquisition (DDA) to trigger MS2 scans on the top 3 most intense ions.[1] This ensures that unexpected impurities (like oxidation products) are structurally characterized automatically.

Workflow Sample Sample Prep (pH 4.5, ACN) LC LC Separation (PFP Column) Sample->LC MS1 Full Scan MS (Q1) LC->MS1 Filter Intensity Threshold Check MS1->Filter Filter->MS1 < 1E4 counts MS2 CID Fragmentation (Q3) Filter->MS2 > 1E4 counts Data Spectral Library Matching MS2->Data

Figure 2: Automated DDA workflow for impurity profiling of triazine derivatives.

3.2 Diagnostic Ion Table

Use this table to interpret MS2 spectra. The presence of these ions confirms the hydrazinyl-triazine substructure.

m/z ValueIon StructureOrigin/Mechanism
85 Diazolium CationRing contraction of the triazine core (Characteristic).[1]
M - 17

Loss of ammonia from the hydrazine tail.[1]
M - 28

Loss of nitrogen gas (indicates oxidation to azo/diazo species).[1]
M - 43

Ring cleavage involving loss of cyanic acid equivalent.[1]
117 Phenyl-Triazine fragmentCommon if a phenyl substituent is present at position 2 or 4.[1]
Part 4: Case Study - Impurity Profiling

In a recent study involving the synthesis of 4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, a recurrent impurity was observed at


. Standard interpretation suggested a methylation impurity. However, rigorous MS2 analysis revealed:
  • Observation: The impurity showed a loss of 44 Da (

    
    ) in MS2, which is impossible for a simple methyl derivative.
    
  • Mechanistic Insight: The use of methanol during synthesis led to the formation of a carbamate artifact via reaction with atmospheric

    
     and the basic hydrazine.
    
  • Resolution: Switching to anhydrous ethanol and inert atmosphere eliminated the impurity.

  • Takeaway: Mass shifts must be validated by fragmentation logic, not just nominal mass.

References
  • Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]-1,2,4-triazine Derivatives. Der Pharma Chemica.

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc.

  • Deuterated hydrazino-s-triazine as highly-efficient labelling reagent for glycan relative quantification analysis using electrospray ionization mass spectrometry. Royal Society of Chemistry (RSC).

  • Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Springer Nature.

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Institutes of Health (NIH) / PMC. [1]

Sources

Targeting the Triazine Scaffold: A Technical Guide to the Biological Activity of Substituted Hydrazinyl Triazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold represents a "privileged structure" in medicinal chemistry due to its unique three-fold symmetry and the ability to undergo temperature-controlled nucleophilic substitution.[1] When functionalized with a hydrazinyl moiety (


), this core transforms into a versatile linker system capable of bridging diverse pharmacophores or forming Schiff bases (hydrazones) with high affinity for kinase domains and microbial enzymes. This guide dissects the structure-activity relationships (SAR), synthetic protocols, and mechanistic pathways of hydrazinyl triazines, focusing on their application as EGFR inhibitors, antitubercular agents, and antifungals.
Chemical Architecture & Synthesis

The biological efficacy of hydrazinyl triazines stems from the electronic tunability of the s-triazine ring. The electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (


), while the hydrazine group acts as a hydrogen bond donor/acceptor and a nucleophile for further derivatization.
1.1 The Temperature-Dependent Selectivity Rule

The synthesis of substituted triazines is governed by a strict temperature-reactivity profile. The three chlorine atoms on the starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), can be replaced sequentially:

  • First Substitution (

    
    ):  Highly reactive; requires ice-bath cooling to prevent over-substitution.
    
  • Second Substitution (

    
    ):  Requires moderate heating (room temperature to mild warming).
    
  • Third Substitution (

    
    ):  Requires reflux conditions, often used to introduce the hydrazinyl group or a final amine.
    
1.2 Visualization: Synthetic Workflow

The following diagram illustrates the stepwise synthesis of a trisubstituted hydrazinyl triazine derivative, a common pathway for generating bioactive libraries.

SynthesisWorkflow CC Cyanuric Chloride (Start) Mono Mono-substituted Intermediate CC->Mono Nucleophile 1 (R1-NH2) 0-5°C, Acetone/THF Di Di-substituted Intermediate Mono->Di Nucleophile 2 (R2-NH2) RT (35-45°C) Hydrazinyl Hydrazinyl-Triazine (Scaffold) Di->Hydrazinyl Hydrazine Hydrate Reflux (80-100°C) Hydrazone Target Hydrazone (Schiff Base) Hydrazinyl->Hydrazone Aldehyde (R3-CHO) EtOH, Cat. AcOH, Reflux

Caption: Stepwise nucleophilic substitution pathway for generating trisubstituted hydrazinyl triazine libraries.

Experimental Protocols
Protocol 1: Synthesis of 2-hydrazinyl-4,6-bis(morpholino)-1,3,5-triazine

Rationale: This intermediate is a precursor for potent anticancer agents (e.g., Compound 4f). The morpholine ring improves solubility and pharmacokinetic profile.[2][3]

Reagents: Cyanuric chloride, Morpholine, Hydrazine hydrate (99%), Acetone, Sodium Carbonate (


).
  • First & Second Substitution (One-Pot):

    • Dissolve cyanuric chloride (0.01 mol) in acetone (30 mL) and cool to

      
       in an ice bath.
      
    • Add morpholine (0.02 mol) dropwise with constant stirring.

    • Add aqueous

      
       (0.01 mol) to neutralize the generated HCl.
      
    • Stir at

      
       for 2 hours, then allow the temperature to rise to Room Temperature (RT) and stir for an additional 4 hours.
      
    • Checkpoint: Monitor by TLC (Ethyl acetate:Hexane 3:7) to ensure disappearance of starting material.

  • Third Substitution (Hydrazinolysis):

    • Add hydrazine hydrate (0.05 mol, excess) to the reaction mixture.

    • Reflux the mixture at

      
       for 6–8 hours.
      
    • Pour the reaction mixture into crushed ice.

  • Isolation:

    • Filter the resulting solid precipitate.[4]

    • Wash with cold water and recrystallize from ethanol to obtain the pure hydrazinyl derivative.

Protocol 2: MTT Cell Viability Assay (Anticancer Validation)

Rationale: To determine the


 of synthesized derivatives against cancer cell lines (e.g., MCF-7, HCT-116).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24 hours at 
    
    
    
    (
    
    
    ).
  • Treatment: Treat cells with serial dilutions of the test compound (e.g., 0.1

    
    M to 100 
    
    
    
    M) for 48 hours. Include DMSO (0.1%) as a vehicle control and Doxorubicin as a positive control.
  • Dye Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability percentage relative to control.

Pharmacological Profile & SAR
3.1 Anticancer Activity: EGFR and Kinase Inhibition

Substituted hydrazinyl triazines, particularly those derivatized into hydrazones, act as potent ATP-competitive inhibitors of kinases.

  • Mechanism: The triazine ring mimics the adenine core of ATP, while the hydrazone side chain extends into the hydrophobic pocket of the enzyme.

  • Key Interaction: Molecular docking studies of active compounds (e.g., Compound 4f ) reveal hydrogen bonding with residues Met742 and Lys721 in the EGFR kinase domain.

  • SAR Insight: Electron-withdrawing groups (Cl,

    
    ) on the phenyl ring of the hydrazone moiety typically enhance potency by increasing the acidity of the NH proton, strengthening H-bond interactions.
    
3.2 Antitubercular Activity: The NO Release Mechanism

Certain nitro-substituted triazines (e.g., JSF-2019 ) exhibit a dual mechanism of action against Mycobacterium tuberculosis.[2]

  • InhA Inhibition: The scaffold inhibits the enoyl-ACP reductase (InhA), disrupting cell wall synthesis.

  • NO Release: Metabolic activation within the bacterium releases nitric oxide (NO), causing nitrosative stress.

3.3 Data Summary: Comparative Potency

The following table summarizes key biological data from recent high-impact studies.

Compound IDTarget/OrganismActivity MetricKey SubstituentsReference
Compound 4f EGFR (Kinase)

Dimethylpyrazolyl, Hydrazone[1]
JSF-2019 M. tuberculosisMIC

Nitro-furan, Hydrazinyl linker[2]
Compound 6c M. tuberculosisMIC

Thiazole, Bromo-phenyl[3]
Compound 3a C. albicansMIC

Tetrazole, Triazine[4]
Mechanistic Visualization

The following diagram details the logic of EGFR inhibition by hydrazinyl triazine derivatives, highlighting the critical molecular interactions.

EGFR_Mechanism Drug Hydrazinyl Triazine Derivative (Ligand) ATP_Pocket ATP Binding Pocket (EGFR Kinase Domain) Drug->ATP_Pocket Competes with ATP Residue1 Met742 (Hinge Region) Drug->Residue1 H-Bond Interaction Residue2 Lys721 (Catalytic Lysine) Drug->Residue2 H-Bond Interaction Signal Downstream Signaling (PI3K/AKT/mTOR) ATP_Pocket->Signal Inhibition Blocks Outcome Apoptosis & Antiproliferation Signal->Outcome Reduction leads to

Caption: Mechanistic pathway of EGFR inhibition by hydrazinyl triazines, leading to apoptosis.

References
  • Al-Rasheed, H. H., et al. (2022).[5][6] Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. Available at: [Link]

  • Wang, X., et al. (2020). Antitubercular Triazines: Optimization and Intrabacterial Metabolism. Cell Chemical Biology. Available at: [Link]

  • Adole, V. A., et al. (2025).[7] Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives. Available at: [Link]

  • Dinari, M., et al. (2024). The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. Preprints.org.[8] Available at: [Link][8]

  • Modh, H., et al. (2022).[6][9] Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules. Available at: [Link]

Sources

In Silico Modeling of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space Analysis

This technical guide outlines a comprehensive in silico characterization protocol for 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (CAS: 175204-78-1).[1] While 1,3,5-triazine derivatives are historically established as herbicides (e.g., atrazine) and energetic materials, recent medicinal chemistry campaigns have repositioned them as potent scaffolds for anticancer and antimicrobial therapeutics.

The specific inclusion of a tert-butyl group (lipophilic bulk) alongside a hydrazine moiety (hydrogen bond donor/acceptor, reactive handle) creates a unique pharmacophore.[1] This molecule is hypothesized to function as a competitive inhibitor for enzymes with hydrophobic pockets adjacent to the active site, such as Dihydrofolate Reductase (DHFR) or EGFR tyrosine kinase .[1]

Structural Significance[1][2]
  • Triazine Core: Electron-deficient aromatic ring; acts as a scaffold for π-π stacking interactions.[1]

  • Hydrazine (-NHNH₂): Critical for hydrogen bonding; often forms hydrazones (Schiff bases) which are privileged structures in kinase inhibition.[1]

  • Tert-Butyl (-C(CH₃)₃): Provides significant hydrophobic interaction potential, crucial for improving affinity in lipophilic pockets (e.g., the hydrophobic cleft of DHFR).[1]

Computational Workflow Architecture

The following diagram illustrates the integrated workflow designed to validate the bioactivity of this molecule.

Workflow Ligand Ligand Construction (SMILES/2D) QM QM Profiling (DFT) Geometry Opt & ESP Ligand->QM B3LYP/6-31G** Docking Molecular Docking (Binding Affinity) QM->Docking Optimized Ligand Target Target Selection (DHFR / EGFR) Target->Docking PDB Prep MD MD Simulation (100 ns Trajectory) Docking->MD Best Pose ADMET ADMET Prediction (Tox & Bioavailability) Docking->ADMET Structure Final Final MD->Final Stability Data

Figure 1: End-to-end in silico characterization workflow for triazine derivatives.

Quantum Mechanical (QM) Profiling

Before docking, the ligand's electronic properties must be accurately defined to ensure correct partial charge assignment.

Density Functional Theory (DFT) Protocol

Objective: Determine the global minimum energy conformation and Electrostatic Potential (ESP) map.

  • Software: Gaussian 16 or ORCA.

  • Method: Hybrid Functional B3LYP with 6-311G(d,p) basis set.[1]

  • Solvation Model: IEFPCM (Water) to mimic physiological conditions.

  • Key Output:

    • HOMO-LUMO Gap: Indicates chemical reactivity.[1] A lower gap suggests higher reactivity (likely at the hydrazine nitrogen).

    • Mulliken Charges: Essential for parameterizing the ligand for Force Field (e.g., CHARMM/GAFF) generation.[1]

Critical Insight: The tert-butyl group is sterically demanding.[1] DFT optimization will reveal if the steric bulk forces the hydrazine group out of planarity with the triazine ring, affecting its ability to form hydrogen bonds in a binding pocket.

Molecular Docking Strategy

Based on the structural homology of 1,3,5-triazines to known inhibitors (e.g., methotrexate, gefitinib), we select two primary targets.

Target Selection & Rationale
Target ProteinPDB IDRationale
DHFR (Human) 1U72 Triazines are classic antifolates.[1] The 2,4-diamino motif mimics the pteridine ring of folic acid.
EGFR (Kinase) 1M17 Hydrazine-triazines have shown efficacy as kinase inhibitors by targeting the ATP-binding cleft.[1]
Docking Protocol (AutoDock Vina / Glide)

Step 1: Protein Preparation

  • Remove crystallographic water molecules (unless bridging is critical).

  • Add polar hydrogens and compute Gasteiger charges.[1]

  • Validation: Re-dock the co-crystallized ligand (e.g., Methotrexate for 1U72). The RMSD must be < 2.0 Å to validate the grid box.

Step 2: Grid Generation

  • Center: Coordinates of the co-crystallized ligand.

  • Size: 20 x 20 x 20 Å (sufficient to accommodate the tert-butyl tail).[1]

Step 3: Execution

  • Run docking with exhaustiveness = 32.

  • Success Metric: Binding Affinity (

    
    ) < -7.0 kcal/mol.[1]
    

Mechanistic Hypothesis: The triazine ring will stack against the aromatic residues (e.g., Phe31 in DHFR).[1] The amine and hydrazine groups will form H-bonds with Asp27 (DHFR) or Met793 (EGFR). Crucially, the tert-butyl group should occupy the hydrophobic pocket usually filled by the p-aminobenzoyl moiety of folate.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the "Tert-Butyl Triazine" in the active site over time.[1]

Simulation Parameters (GROMACS/AMBER)
  • Force Field:

    • Protein: AMBER ff14SB.

    • Ligand: GAFF2 (General Amber Force Field) with RESP charges derived from the DFT step.

  • System: Solvated in a TIP3P water box (10 Å buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M.[1]

  • Ensemble: NPT (Constant Pressure/Temp) at 300 K / 1 atm.

  • Duration: 100 ns production run.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A stable plateau (< 2.5 Å) indicates the ligand remains bound.[1]

  • Hydrogen Bond Analysis: Calculate the occupancy (%) of H-bonds between the hydrazine/amine and key catalytic residues.

  • MM-PBSA Binding Free Energy: A more rigorous calculation of binding energy than docking scores, accounting for solvation effects.[1]

Biological Pathway Context

If this molecule successfully inhibits DHFR, it disrupts the folate cycle, leading to the arrest of DNA synthesis. This is the primary mechanism for its potential anticancer or antimicrobial utility.

Pathway Inhibitor 4-(t-Butyl)-6-hydrazinyl-triazine DHFR DHFR Enzyme Inhibitor->DHFR Competitive Inhibition THF Tetrahydrofolate (THF) DHFR->THF Catalyzes reduction DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA dTMP Synthesis (DNA Replication) THF->DNA Methyl donor Arrest Cell Cycle Arrest (S-Phase) DNA->Arrest Depletion leads to

Figure 2: Mechanism of Action (MoA) for DHFR inhibition by triazine derivatives.[1]

ADMET & Drug-Likeness Prediction

The tert-butyl group significantly alters the physicochemical profile compared to simple amino-triazines.[1]

Key Predicted Parameters

Using SwissADME or pkCSM:

ParameterPredictionImplication
LogP (Lipophilicity) ~1.8 - 2.5Optimal range for oral bioavailability (Rule of 5).[1] The tert-butyl group increases LogP, aiding membrane permeability.[1]
TPSA (Polar Surface Area) ~90 ŲGood intestinal absorption (< 140 Ų).[1]
BBB Permeation Likely HighSmall MW + Lipophilic tert-butyl suggests potential CNS penetration (relevant for glioblastoma targets).[1]
Toxicity (Ames) Alert Hydrazine groups carry a structural alert for mutagenicity (Ames positive).[1] This must be verified in vitro.

References

  • Balaha, M., et al. (2016).[1][2] Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Link

  • Modh, H., et al. (2013). Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235393 (Related Triazine Scaffolds). Link

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols: Hydrazinyl Triazines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the application of hydrazinyl triazine derivatives in the field of drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for creating novel therapeutics. The guide covers fundamental synthesis strategies, key therapeutic applications, and detailed experimental protocols for biological evaluation.

Introduction: The Hydrazinyl Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to be sequentially and selectively substituted at the 2, 4, and 6 positions make it an ideal foundation for combinatorial library synthesis.[2] The introduction of a hydrazinyl (-NH-NH2) group, which is then typically converted to a hydrazone (-NH-N=CH-R), creates a flexible and highly adaptable linker. This hydrazone linkage allows for the strategic introduction of diverse pharmacophores, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.

This strategic combination of a stable triazine core with a modifiable hydrazone linker has led to the development of potent agents across several critical therapeutic areas, most notably in oncology, infectious diseases, and the treatment of neurodegenerative disorders.[3][4][5]

Section 1: General Synthesis of Hydrazinyl Triazine Derivatives

The synthesis of s-triazine hydrazone derivatives is a well-established, stepwise process that offers high modularity. The general approach begins with the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), followed by the introduction of the hydrazine moiety and final condensation to form the hydrazone.

Causality in Synthesis:

The exceptional reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for controlled, stepwise substitution. The first substitution occurs readily at 0-5°C, the second at room temperature, and the third requires elevated temperatures. This differential reactivity is the cornerstone of creating diversely substituted triazine cores. The final condensation with an aldehyde or ketone to form the hydrazone (a Schiff base) is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic hydrazine nitrogen.[3]

General Synthetic Workflow Diagram

The following diagram illustrates the common three-step pathway to synthesize target s-triazine hydrazone derivatives.

G cluster_0 Step 1: Disubstitution of Triazine Core cluster_1 Step 2: Hydrazine Introduction cluster_2 Step 3: Hydrazone Formation TCT Cyanuric Chloride Amine1 Nucleophile 1 (e.g., Morpholine) 0-5 °C TCT->Amine1 R1-H, Base MCT Monochloro-disubstituted Triazine Amine1->MCT Amine2 Nucleophile 2 (e.g., Piperidine) Room Temp MCT->Amine2 R2-H, Base DCT 2-Chloro-4,6-disubstituted Triazine Amine2->DCT DCT->DCT_ref Hydrazine Hydrazine Hydrate Reflux HydrazinylTriazine 2-Hydrazinyl-4,6-disubstituted Triazine Hydrazine->HydrazinylTriazine HydrazinylTriazine->HydrazinylTriazine_ref DCT_ref->Hydrazine Aldehyde Aldehyde/Ketone (R3-CHO) AcOH (cat.), Reflux FinalProduct Final s-Triazine Hydrazone Derivative Aldehyde->FinalProduct HydrazinylTriazine_ref->Aldehyde

Caption: General three-step synthesis of s-triazine hydrazone derivatives.

Protocol 1: Synthesis of a Representative s-Triazine Hydrazone

This protocol describes the synthesis of 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine, a compound with demonstrated antiproliferative activity.[3][6]

Materials:

  • Cyanuric chloride

  • Morpholine

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone, Dioxane

  • Hydrazine hydrate (80%)

  • Ethanol

  • 2-Pyridinecarboxaldehyde

  • Glacial Acetic Acid

  • Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates

Step-by-Step Methodology:

  • Synthesis of 2,4-dimorpholino-6-chloro-1,3,5-triazine: a. Dissolve cyanuric chloride (1 equivalent) in acetone at 0-5°C with stirring. b. In a separate flask, dissolve morpholine (2 equivalents) and NaHCO₃ (2 equivalents) in an acetone/water mixture. c. Add the morpholine solution dropwise to the cyanuric chloride solution, maintaining the temperature below 5°C. d. Stir the reaction for 4-6 hours, allowing it to slowly warm to room temperature. e. Monitor the reaction by TLC. Upon completion, pour the mixture into ice water. f. Filter the resulting white precipitate, wash with water, and dry to yield the dichloro-intermediate. Rationale: The base (NaHCO₃) neutralizes the HCl byproduct of the nucleophilic substitution.

  • Synthesis of 2-hydrazinyl-4,6-dimorpholino-1,3,5-triazine: a. Suspend the 2-chloro-4,6-dimorpholino-1,3,5-triazine (1 equivalent) in dioxane or ethanol. b. Add hydrazine hydrate (3-4 equivalents) to the suspension. c. Reflux the mixture for 8-12 hours until TLC indicates the disappearance of the starting material.[7] d. Cool the reaction mixture to room temperature. e. Pour into cold water and filter the precipitate. Wash with water and dry. This hydrazinyl intermediate is often used directly in the next step without further purification.[3] Rationale: A large excess of hydrazine hydrate drives the reaction to completion.

  • Synthesis of the Final Hydrazone Product: a. Dissolve the 2-hydrazinyl-4,6-dimorpholino-1,3,5-triazine (1 equivalent) in ethanol. b. Add 2-pyridinecarboxaldehyde (1.1 equivalents) to the solution. c. Add 2-3 drops of glacial acetic acid as a catalyst.[3] d. Reflux the mixture for 4-6 hours, monitoring by TLC. e. Upon completion, cool the reaction mixture. The product often precipitates out of solution. f. Filter the solid, wash with cold ethanol, and recrystallize if necessary to obtain the pure product.

  • Characterization (Self-Validation): a. Confirm the structure of the final product using spectroscopic methods:

    • FTIR: Look for characteristic peaks for N-H stretching (~3220 cm⁻¹) and C=N stretching (~1577 cm⁻¹).[3]
    • ¹H NMR: Confirm the presence of protons from the morpholine, triazine, and pyridine rings, and the characteristic N=CH proton.
    • ¹³C NMR and Mass Spectrometry: Further confirm the molecular structure and mass.

Section 2: Application in Oncology

Hydrazinyl triazines have emerged as a powerful class of anticancer agents, primarily by targeting key signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases (RTKs).[8][9]

Mechanism of Action: Kinase Inhibition

Many hydrazinyl triazine derivatives function as potent inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR) and components of the downstream PI3K/AKT/mTOR signaling pathway.[10][11][12] Aberrant activation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[9] The triazine scaffold acts as a hinge-binding motif, while the substituted hydrazone tail can form crucial interactions within the ATP-binding pocket of the kinase, preventing phosphorylation and subsequent pathway activation.

EGFR Signaling Pathway and Inhibitor Action

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Inhibitor Hydrazinyl Triazine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Simplified EGFR pathway and the inhibitory action of hydrazinyl triazines.

Antiproliferative Activity Data

The following table summarizes the in vitro anticancer activity of selected hydrazinyl triazine derivatives against common cancer cell lines.

Compound IDSubstituents on TriazineHydrazone MoietyCell LineIC₅₀ (µM)Reference
11 Di-morpholinoPyridin-2-ylmethyleneMCF-7 (Breast)1.0[3][6]
11 Di-morpholinoPyridin-2-ylmethyleneHCT-116 (Colon)0.98[3][6]
5h Piperidino, DiethylaminoThiobarbiturateA549 (Lung)1.6[7]
5h Piperidino, DiethylaminoThiobarbiturateMCF-7 (Breast)1.2[7]
18 Bis(dimethylpyrazolyl)AnilineHCT-116 (Colon)0.5[10]
Protocol 2: In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxic compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Hydrazinyl triazine compounds dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: a. Culture cells to ~80% confluency. Trypsinize, count, and dilute cells to a concentration of 5x10⁴ cells/mL. b. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). c. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is <0.5%. b. Include a "vehicle control" (medium with DMSO only) and a "blank control" (medium only). c. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls. d. Incubate for 48-72 hours.

  • MTT Addition and Incubation: a. After incubation, add 20 µL of MTT solution to each well. b. Incubate for another 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Agitate the plate gently for 10 minutes. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_test / Abs_control) * 100. c. Plot % Viability vs. compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT Assay Workflow Diagram

G A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Serial Dilutions of Hydrazinyl Triazine B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and Determine IC₅₀ H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Section 3: Application in Antimicrobial Drug Discovery

Hydrazinyl triazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting broad-spectrum activity against various bacteria and fungi, including drug-resistant strains.[2][13][14] The mechanism of action is thought to involve multiple targets, with some evidence pointing towards the inhibition of essential enzymes like DNA gyrase.[5]

Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control (no drug) and negative control (no bacteria) wells

Step-by-Step Methodology:

  • Prepare Compound Plate: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Prepare a 2X working stock of the test compound in MHB. Add 100 µL of this stock to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no drug.

  • Prepare Inoculum: a. Dilute the 0.5 McFarland standard bacterial suspension 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculate Plate: a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL. b. Add 50 µL of sterile MHB to well 12 (negative control).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Section 4: Application in Neurodegenerative Diseases

The complexity of neurodegenerative diseases like Alzheimer's (AD) necessitates multi-target therapeutic strategies.[4] Hydrazinyl triazines are well-suited for this approach, with derivatives being developed to simultaneously inhibit key enzymes like β-secretase (BACE1) and acetylcholinesterase (AChE), chelate metal ions, and prevent the pathological aggregation of proteins such as tau and α-synuclein.[4][15][16]

Conceptual Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the classic Ellman's method, which measures the activity of AChE via a colorimetric reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare buffer solution, AChE enzyme solution, DTNB (Ellman's reagent), and the substrate (acetylthiocholine iodide).

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of the hydrazinyl triazine inhibitor.

  • Enzyme Addition: Add the AChE solution to the wells and pre-incubate for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (acetylthiocholine) to start the reaction. Rationale: AChE hydrolyzes the substrate into thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at ~412 nm.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a no-inhibitor control and calculate the IC₅₀ value.

Conclusion and Future Perspectives

The hydrazinyl triazine scaffold is a remarkably versatile and productive platform in drug discovery. Its modular synthesis allows for the creation of large, diverse chemical libraries, while the resulting derivatives have demonstrated potent and specific activities against a wide range of therapeutic targets in oncology, microbiology, and neurology. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, developing highly selective inhibitors to minimize off-target effects, and exploring their application in combination therapies to overcome drug resistance. The continued exploration of this privileged structure promises to yield a new generation of innovative medicines.

References

  • Al-Rashood, S. T., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(11), 2613. [Link]

  • Patel, H. P., et al. (2012). Preparation and Antimicrobial Activity of s-Triazine Hydrazones of 7-Hydroxy Coumarin and their Metal Complexes. E-Journal of Chemistry, 9(3), 1226-1232. [Link]

  • Desai, K. R., et al. (2016). Antimicrobial Activity Of Some New Hydrazino Triazine-Thione Derivative Compounds. International Journal of Research and Analytical Reviews, 3(2). [Link]

  • Patel, B. R., et al. (2014). Synthesis, Characterization and Microbial Activity of Aryl Hydrazino Derivatives of S-Triazine. Paripex - Indian Journal Of Research, 3(5), 1-2. [Link]

  • Yazdani, M., et al. (2019). Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. Bioorganic Chemistry, 84, 363-371. [Link]

  • Bekhit, A. A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 845. [Link]

  • Ganai, A. M., et al. (2022). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. RSC Advances, 12(4), 2093-2101. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Unexpected Hydrazinolysis and Antimicrobial Activity of 3-[2-aryl-2-oxoethyl]-pyrazolo[3',4':4,5]pyrimido[1,6-b][3][14][17]- triazines. Letters in Organic Chemistry, 14(1), 36-41. [Link]

  • Wujec, M., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

  • Firuzi, O., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1028308. [Link]

  • Bekhit, A. A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 845. [Link]

  • Firuzi, O., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1028308. [Link]

  • Firuzi, O., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. ResearchGate. [Link]

  • Edraki, N., et al. (2018). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Future Medicinal Chemistry, 10(15), 1787-1803. [Link]

  • Faraag, A. H., et al. (2020). Repurposed Arylidene-hydrazinyl-1,3-thiazoles as Multitarget Anti-Alzheimer's Agents via Combined Computational and Experimental Studies. ACS Omega, 5(47), 30583-30603. [Link]

  • Plesa, C., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 26(11), 3166. [Link]

  • Khan, A. U., et al. (2021). Triazine Derivative as Putative Candidate for the Reduction of Hormone-Positive Breast Tumor: In Silico, Pharmacological, and Toxicological Approach. Frontiers in Pharmacology, 12, 654949. [Link]

  • Al-Masoudi, W. A. M., et al. (2023). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti. Iraqi Journal of Science, 64(6), 3139-3151. [Link]

  • ResearchGate. (2019). Synthesis pathways for preparation of triazine-hydrazone derivatives. [Link]

  • Al-Rashood, S. T., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Chemistry & Biodiversity. [Link]

  • Eren, E. D., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

  • Gentsch, K., et al. (2022). Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation. ACS Chemical Neuroscience, 13(12), 1836-1849. [Link]

  • Patent WO2022269532A1. (2022). Triazine derivatives for the treatment of tumours and neurodegenerative disorders.
  • Alipour, F., et al. (2015). The Neuroprotective Effect of a Triazine Derivative in an Alzheimer's Rat Model. Acta Medica Iranica, 53(1), 8-16. [Link]

  • Lim, C. H., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. European Journal of Medicinal Chemistry, 246, 114960. [Link]

  • Heilman, W. P., et al. (1979). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 22(6), 671-677. [Link]

  • El-Faham, A., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(11), 3403. [Link]

  • Karunakaran, R., et al. (2020). Synthesis and Characterization of Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(18), 4293. [Link]

  • El-Faham, A., et al. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]

  • Al-Dies, A. M., et al. (2020). Barbiturate- and Thiobarbituarte-Based s-Triazine Hydrazone Derivatives with Promising Antiproliferative Activities. ACS Omega, 5(11), 6049-6060. [Link]

  • Al-Rashood, S. T., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24523-24538. [Link]

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Application Note: Experimental Design for Testing 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (TBHTA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (herein referred to as TBHTA ) represents a high-value "lead-like" scaffold in drug discovery. Its structure combines a lipophilic tert-butyl anchor (improving membrane permeability) with a reactive hydrazine handle (enabling heterocyclization) and a polar amine motif (H-bond donor).

This guide provides a comprehensive experimental framework for characterizing TBHTA. Unlike standard reagents, TBHTA requires a dual-track testing protocol: (1) Stability & Purity Validation (due to the oxidation-prone hydrazine) and (2) Functional Derivatization , specifically proving its utility as a precursor for fused [1,2,4]triazolo[1,5-a][1,3,5]triazine systems—a privileged scaffold in oncology and antimicrobial research.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine
CAS Registry 175204-78-1
Molecular Formula C₇H₁₄N₆
Molecular Weight 182.23 g/mol
Key Functional Groups Primary Amine (-NH₂), Hydrazine (-NHNH₂), tert-Butyl (-C(CH₃)₃)
Solubility Profile Soluble in DMSO, MeOH, EtOH; Sparingly soluble in H₂O; Insoluble in Hexanes
Storage -20°C, under Argon/Nitrogen (Hygroscopic & Oxidation Sensitive)

Part 1: Analytical Validation & Stability Protocol

The hydrazine moiety is the "weak link" in this molecule, susceptible to auto-oxidation to azo compounds or hydrolysis. Rigorous QC is mandatory before biological testing.

Purity Assessment via HPLC-MS

Objective: Quantify purity and detect hydrazine oxidation byproducts (e.g., symmetric azo-dimers).

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA)

    • B: Acetonitrile + 0.1% FA

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (triazine core) and MS (ESI+).

  • Acceptance Criteria:

    • Main peak > 95% area.

    • Critical Check: Look for [M+H]⁺ = 183.2 (Target).

    • Impurity Flag: Mass of 364-366 Da suggests oxidative dimerization (azo-coupling).

Hydrazine Content Verification (Iodometric Titration)

HPLC may not distinguish free hydrazine degradation products. A redox titration confirms the active reducing power of the -NHNH₂ group.

Steps:

  • Dissolve 50 mg of TBHTA in 10 mL of 10% HCl.

  • Add 5 mL of CHCl₃ (to extract iodine color later).

  • Titrate with 0.05 M Potassium Iodate (KIO₃) solution until the chloroform layer turns violet (iodine release) and then colorless (conversion to ICl).

  • Calculation: Purity % =

    
    
    

Part 2: Functional Utility – Scaffold Derivatization

To validate TBHTA as a drug discovery building block, we must demonstrate its ability to cyclize into fused ring systems. This protocol tests its reactivity with an aldehyde to form a triazolotriazine.[1]

Experimental Workflow: Oxidative Cyclization

Reaction: Condensation with 4-chlorobenzaldehyde followed by oxidative closure.

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Dissolve 1.0 mmol TBHTA in 10 mL Ethanol.

    • Add 1.0 mmol 4-chlorobenzaldehyde and 2 drops of Glacial Acetic Acid.

    • Reflux for 4 hours.[2] Monitor via TLC (EtOAc:Hexane 1:1).

    • Observation: Formation of a precipitate (Schiff base intermediate).

    • Filter, wash with cold EtOH, and dry.[2]

  • Cyclization (The "Test"):

    • Resuspend the intermediate in CH₂Cl₂ (10 mL).

    • Add 1.1 eq Iodobenzene diacetate (PIDA) or Lead Tetraacetate (LTA) as the oxidant.

    • Stir at RT for 2 hours.

    • Mechanism:[3][4] Oxidative closure of the hydrazone N to the triazine ring nitrogen.

  • Validation:

    • Analyze product via ¹H NMR.

    • Success Marker: Disappearance of the hydrazone -NH proton (~10-12 ppm) and formation of the fused [1,2,4]triazolo[4,3-a][1,3,5]triazine core.

Workflow Visualization

G cluster_0 Validation Checkpoints TBHTA TBHTA (Scaffold) [C7H14N6] Intermediate Hydrazone Intermediate TBHTA->Intermediate EtOH, Reflux (-H2O) Aldehyde Ar-CHO (Electrophile) Aldehyde->Intermediate Product Fused Triazolotriazine (Bioactive Core) Intermediate->Product Oxidative Cyclization Oxidant Oxidant (PIDA/LTA) Oxidant->Product Reagent

Figure 1: Synthetic pathway for validating TBHTA as a precursor for fused heterocyclic drug scaffolds.

Part 3: Biological Screening Protocol

Before advanced ADME, a baseline cytotoxicity profile is required to establish the "Safety Window."

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC₅₀ against standard cell lines (HeLa or HCT-116) vs. normal fibroblasts (NIH/3T3).

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare TBHTA stock (10 mM in DMSO).

    • Dilute to test concentrations: 0.1, 1, 10, 50, 100 µM.

    • Control: DMSO vehicle (max 0.5%).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Interpretation:

    • IC₅₀ < 10 µM: Potent cytotoxic (Potential Oncology Lead).

    • IC₅₀ > 50 µM: Non-toxic scaffold (Suitable for antimicrobial/antiviral derivatization).

Decision Logic for Development

DecisionTree Start Biological Screening (MTT Assay) HighTox High Toxicity (IC50 < 10 µM) Start->HighTox Result LowTox Low Toxicity (IC50 > 50 µM) Start->LowTox Result Onco Pathway A: Oncology Lead (Test vs. HCT-116) HighTox->Onco Develop as Micro Pathway B: Antimicrobial Lead (Test vs. VRE/MRSA) LowTox->Micro Develop as

Figure 2: Strategic decision tree based on initial cytotoxicity data.

References

  • Zavodskaya, A. V., et al. "A cascade reaction of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones with triethyl orthoacetate."[1] ResearchGate, 2024.[1] Link

  • Mokoena, S., et al. "Biologically active molecules of [1,2,4]triazolo[4,3-a][1,3,5]triazine and [1,2,4]triazolo[1,5-a][1,3,5]triazine."[5] ResearchGate, 2020. Link

  • Havrylyuk, D., et al. "Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines." European Journal of Medicinal Chemistry, 2010. Link

  • PubChem. "1,3,5-Triazin-2-amine, 4-(1,1-dimethylethyl)-6-hydrazinyl-." National Library of Medicine, 2023. Link

  • Slavetinska, L., et al. "Novel 1,3,5-Triazinyl Aminobenzenesulfonamides... as Potent Anti-VRE Agents." MDPI Molecules, 2023. Link

Sources

Application Note: Assay Development for Substituted Triazine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Introduction[1]

The Triazine Paradox in Drug Discovery

The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs ranging from chemotherapeutics (Altretamine) to herbicides (Atrazine). Its planar, electron-deficient nature allows it to mimic nucleobases and cofactors, making it an ideal template for targeting Dihydrofolate Reductase (DHFR) , Kinases (PI3K/mTOR) , and GPCRs (Adenosine receptors) .

However, this same structural feature introduces significant assay challenges. Triazines are prone to π-stacking aggregation , leading to false positives in biochemical screens (promiscuous inhibition). Furthermore, their poor aqueous solubility can cause precipitation in assay buffers, while specific substitutions may induce autofluorescence , interfering with optical readouts.

This guide provides a validated workflow for developing robust assays specifically for substituted triazines, moving from compound QC to enzymatic kinetics and cellular validation.

Part 2: Pre-Assay Quality Control (The "Trustworthiness" Pillar)

Before initiating any biological screen, triazine libraries must undergo a "Triage" phase to eliminate false positives caused by physicochemical artifacts.

Solubility & Aggregation Check

Triazines often exhibit "brick dust" insolubility. In aqueous buffers, they may form colloidal aggregates that sequester enzymes, mimicking inhibition.

  • Protocol: Measure light scattering (nephelometry) or absorbance at 650 nm (where compound absorbance is negligible) in the assay buffer.

  • The "Detergent Test": If an IC50 shifts significantly (>3-fold) upon adding 0.01% Triton X-100 or Tween-20, the inhibition is likely due to aggregation, not specific binding. Always include 0.01% non-ionic detergent in triazine screening buffers.

Autofluorescence Scan

Many amino-substituted triazines are fluorophores.

  • Protocol: Scan the library at the excitation/emission wavelengths of your intended assay (e.g., Ex/Em 340/460 nm for NADH-based assays or 560/590 nm for Resazurin).

  • Correction: If interference is found, switch to a radiometric format (e.g., 33P-ATP kinase assay) or a label-free method (MS/SPR).

Part 3: Enzymatic Assay Protocol (Target: DHFR)

Rationale: The 1,3,5-triazine core is a bioisostere of the pteridine ring in folic acid. Therefore, Dihydrofolate Reductase (DHFR) is the gold-standard target for validating triazine activity (antifolate mechanism).

Assay Principle

DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3][4] The assay monitors the depletion of NADPH by measuring absorbance decrease at 340 nm .[1][2][3][4]

DHFR_Assay_Principle DHF Dihydrofolate (Substrate) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH (Cofactor, Abs 340nm) NADPH->DHFR THF Tetrahydrofolate (Product) DHFR->THF Reduction NADP NADP+ (No Abs 340nm) DHFR->NADP Reduction Triazine Triazine Inhibitor Triazine->DHFR Competitive Binding

Caption: Mechanism of DHFR enzymatic assay. Triazines compete with DHF for the active site, preventing NADPH oxidation.

Materials
  • Enzyme: Recombinant Human DHFR (approx. 0.1 U/mL final).

  • Substrate: Dihydrofolic Acid (DHF) (50 µM final).

  • Cofactor: NADPH (60 µM final).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM β-mercaptoethanol, 0.01% Triton X-100 (Critical for triazines).

  • Control Inhibitor: Methotrexate (MTX).[1][2][3]

Step-by-Step Protocol
  • Compound Preparation: Prepare 100x stocks of triazine derivatives in 100% DMSO.

  • Plate Setup: Add 1 µL of compound to a UV-transparent 96-well plate. Include DMSO-only (Negative Control) and MTX (Positive Control) wells.[2]

  • Enzyme Addition: Dilute DHFR in Assay Buffer. Add 90 µL to each well. Incubate for 10 min at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of 10x Substrate Mix (DHF + NADPH).

  • Detection: Immediately monitor Absorbance at 340 nm (A340) in kinetic mode for 10 minutes (read every 30s).

  • Analysis: Calculate the slope (ΔA340/min) for the linear portion of the curve.

Data Calculation:



Part 4: Cell-Based Assay Protocol (Cytotoxicity vs. Efficacy)

Triazines must be cell-permeable to be effective drugs. However, general cytotoxicity (membrane disruption) is a common failure mode. We use a Dual-Readout Strategy .

Workflow Diagram

Cellular_Workflow cluster_readouts Parallel Readouts (48-72h) Start Hit Compounds (from Enzymatic Assay) Cell_Seeding Seed Cells (e.g., MCF-7) Wait 24h Start->Cell_Seeding Treatment Treat with Triazines (Serial Dilution, 0.1% DMSO limit) Cell_Seeding->Treatment MTT MTT/MTS Assay (Metabolic Activity) Treatment->MTT LDH LDH Release Assay (Membrane Integrity) Treatment->LDH Analysis Calculate Selectivity Index (SI) SI = CC50 (LDH) / IC50 (MTT) MTT->Analysis LDH->Analysis

Caption: Dual-track cellular screening to distinguish specific antiproliferative efficacy from non-specific necrosis.

Protocol: MTT Viability Assay
  • Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds. Crucial: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity masking compound effects.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

    • Note: Triazines are soluble in DMSO, so this step rarely causes precipitation issues common in aqueous steps.

  • Measurement: Read Absorbance at 570 nm.

Part 5: Data Presentation & Troubleshooting

Quantitative Summary Table

When reporting triazine activity, use this format to clearly display SAR (Structure-Activity Relationships).

Compound IDR1 Subst.R2 Subst.[5]DHFR IC50 (nM)Cell IC50 (µM)Solubility (µM)PAINS Alert?
TRZ-001 -Cl-NH245 ± 512.5< 10Yes (Aggregator)
TRZ-002 -Morpholine-NH2120 ± 102.1> 100No
MTX (Ctrl) N/AN/A5 ± 10.05N/ANo
Troubleshooting Guide
IssueProbable CauseSolution
High Background in A340 Compound absorbance or precipitation.Measure compound spectrum alone. Use kinetic read mode (slope) rather than endpoint to subtract static background.
Steep Hill Slope (>2.0) Aggregation or stoichiometric binding.Add 0.01% Triton X-100. If slope persists, check for covalent binding (time-dependent inhibition).
Low Cell Potency vs. Enzyme Poor permeability or efflux.Modify triazine R-groups with lipophilic moieties (e.g., alkyl chains) to improve LogP.
Variable IC50s DMSO precipitation.Pre-dilute compounds in intermediate buffer (5% DMSO) before adding to the assay plate to check for "crashing out."

Part 6: References

  • Singla, P., et al. (2015). "Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach." RSC Advances. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for High-Throughput Screening of Dihydrofolate Reductase (DHFR) Inhibitors." BenchChem Protocols. Link

  • Abcam. (2021). "Dihydrofolate reductase (DHFR) Inhibitor Screening Kit Protocol." Abcam Product Protocols. Link

  • Sigma-Aldrich. (2022). "Dihydrofolate Reductase Assay Kit Technical Bulletin." Sigma-Aldrich Technical Documents. Link

Sources

"purification techniques for 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

This guide details the purification protocols for 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine . This compound belongs to the s-triazine (1,3,5-triazine) class, distinct from the asymmetric 1,2,4-triazine herbicides (e.g., Metribuzin). It acts as a critical intermediate for high-energy materials, coordination ligands, and bioactive heterocycles.

Chemical Profile:

  • Core Structure: Electron-deficient 1,3,5-triazine ring.

  • Functional Groups:

    • tert-Butyl (C4):[1][2][3] Lipophilic, provides steric bulk and solubility in organic solvents.

    • Amine (C2): Weakly basic, H-bond donor.

    • Hydrazine (C6): Nucleophilic, reducing agent, susceptible to oxidation.

  • Key Impurities: Unreacted 2-chloro-4-(tert-butyl)-6-amino-1,3,5-triazine (precursor), hydrolysis products (hydroxy-triazines), and oxidative azo-dimers.

Part 2: Purification Decision Logic

The purification strategy relies on the amphiphilic nature of the molecule. The tert-butyl group confers solubility in alcohols and polar aprotic solvents, while the amino/hydrazino groups allow for pH-manipulated solubility switches.

Visual Workflow (Graphviz):

PurificationLogic Start Crude Reaction Mixture (Solid or Suspension) Step1 Step 1: Aqueous Wash / Trituration Remove Hydrazine salts & inorganic chlorides Start->Step1 Check1 Purity > 95%? Step1->Check1 Recryst Step 2: Recrystallization (Ethanol/Water or DMF/Water) Check1->Recryst No (Standard) AcidBase Step 3: Acid-Base Extraction (For persistent non-basic impurities) Check1->AcidBase No (Complex Mix) Final Final Product Vacuum Dried, Inert Atmosphere Check1->Final Yes Recryst->Final AcidBase->Recryst Polishing

Figure 1: Decision matrix for selecting the appropriate purification tier based on crude purity.

Part 3: Detailed Experimental Protocols

Protocol A: Primary Purification (Recrystallization)

Target: Removal of unreacted starting materials and trace oxidation products. Principle: Exploits the steep solubility curve of s-triazines in aqueous ethanol.

Reagents:

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Charcoal (Optional, for decolorization)

Step-by-Step Methodology:

  • Dissolution: Transfer 10 g of crude solid into a 250 mL round-bottom flask. Add 80 mL of Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments. The tert-butyl group should facilitate solubility in hot alcohol.

  • Filtration (Hot): If insoluble particles remain (likely inorganic salts or bis-triazine byproducts), filter the hot solution through a pre-heated Celite pad or sintered glass funnel.

    • Safety: Do not let the solution cool during filtration to prevent premature crystallization.

  • Crystallization:

    • Remove from heat. Add warm water (approx. 50-60°C) dropwise until a faint turbidity persists (approx. 10-20 mL).

    • Add a few drops of ethanol to clear the solution.

    • Allow the flask to cool slowly to room temperature (25°C) over 2 hours.

    • Transfer to a fridge (4°C) for 4 hours to maximize yield.

  • Isolation: Filter the white crystalline precipitate using vacuum filtration.

  • Washing: Wash the cake with cold 20% Ethanol/Water mixture (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. Avoid temperatures >60°C to prevent hydrazine degradation.

Self-Validating Check:

  • TLC Analysis: Run TLC (Silica gel, 10% Methanol in DCM). The product should appear as a distinct spot (UV active). Spray with Ninhydrin (amine) or Permanganate (hydrazine/oxidation) to confirm functional group integrity.

Protocol B: Acid-Base "Switch" Extraction

Target: Separation from non-basic lipophilic impurities (e.g., oxidized azo-dimers or starting chlorotriazines lacking amine groups). Principle: The amino and hydrazino groups can be protonated, rendering the product water-soluble, while non-basic impurities remain in the organic phase.

Reagents:

  • 1M Hydrochloric Acid (HCl) - Cold

  • Ethyl Acetate (EtOAc)

  • 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    )
    

Methodology:

  • Extraction: Dissolve the crude solid in Ethyl Acetate (10 mL/g).

  • Protonation: Extract the organic layer with cold 1M HCl (3 x 10 mL/g).

    • Mechanism:[4][5] The triazine amine/hydrazine protonates (

      
      ) and moves to the aqueous layer. Impurities remain in the EtOAc.
      
    • Critical Note: Keep the acid cold (0-5°C) and minimize contact time to prevent hydrolysis of the hydrazine group.

  • Separation: Collect the aqueous acidic layers. Discard the organic layer (contains non-basic impurities).

  • Neutralization: Slowly adjust the pH of the aqueous layer to pH 8-9 using 2M NaOH or

    
     while stirring in an ice bath.
    
    • Observation: The product will precipitate as a white solid.

  • Recovery: Filter the precipitate, wash with cold water, and dry as per Protocol A.

Part 4: Analytical Validation & Troubleshooting

1. Analytical Standards (E-E-A-T)

  • Melting Point: Expect a sharp melting point. Similar hydrazino-s-triazines melt >200°C (decomposition). A range >2°C indicates impurity.

  • Silver Nitrate Test: Dissolve a small amount in dilute

    
     and add 
    
    
    
    .
    • Result: Turbidity indicates residual Chloride (from starting material or HCl salt).

  • Permanganate Test: Dissolve in water/ethanol and add a drop of dilute

    
    .
    
    • Result: Immediate decolorization confirms the presence of the reducing hydrazine group.

2. Troubleshooting Table

IssueProbable CauseCorrective Action
Product is colored (Yellow/Pink) Oxidation of hydrazine (Azo formation).Recrystallize with activated charcoal. Store under Argon.
Low Yield in Recrystallization Product too soluble in Ethanol.Increase Water ratio or switch to Isopropanol/Hexane system.
Oiling out Cooling too fast or too much water.Re-heat, add more Ethanol, and cool very slowly (wrap flask in foil).
Insoluble in Acid (Protocol B) Formation of insoluble HCl salt.Use a larger volume of more dilute acid (0.5M).

Part 5: References

  • Synthesis of s-triazine hydrazone derivatives:

    • Source: El-Faham, A., et al. (2023).[3] "Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives." Crystals, 13(2), 305.

    • Relevance: Establishes the standard protocol for reacting chloro-triazines with hydrazine hydrate in ethanol and purification via recrystallization.

    • URL:[Link][5][6][7]

  • General Hydrazinolysis of Triazines:

    • Source: Soltani, Radia, et al. (2022). "Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones." Pharmacia, 69(3), 719-731.[1]

    • Relevance: While focusing on the 1,2,4-isomer, this paper details the solubility and handling of tert-butyl substituted hydrazino-triazines, confirming solubility in ethanol and stability issues.

    • URL:[Link]

  • Purification of Amino-Triazines:

    • Source: Havlíková, L., et al. (2014). "Purification and isolation of newly-synthesized triazine derivatives." Comenius University in Bratislava, Faculty of Pharmacy.

    • Relevance: Validates the use of semi-preparative LC and recrystallization for amino-substituted triazines.

    • URL:[Link]

Sources

Application Note: Advanced Chromatographic Strategies for the Quantitation of Hydrazinyl Derivatives and Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Chromatography Methods for Hydrazinyl Derivatives" Content Type: Application Note & Protocol Guide Audience: Researchers, QC Scientists, and Drug Development Professionals

Executive Summary

Hydrazinyl derivatives (R-NH-NH₂), including hydrazine (


), methylhydrazine, and phenylhydrazine, represent a critical class of compounds in pharmaceutical synthesis. They serve as versatile building blocks for active pharmaceutical ingredients (APIs) such as isoniazid and hydralazine. However, their high reactivity and known genotoxicity classify them as Cohort of Concern  impurities under ICH M7  guidelines, requiring control at trace levels (often sub-ppm).

This guide provides a comprehensive technical workflow for the analysis of hydrazinyl derivatives. It contrasts the two dominant methodologies: Pre-column Derivatization with HPLC-UV (for robustness in QC environments) and HILIC-MS/MS (for high-sensitivity trace analysis).

Regulatory & Safety Context (The "Why")

Under ICH M7(R1) , hydrazine and its alkyl derivatives are classified as DNA-reactive (mutagenic) impurities. Unlike standard impurities controlled at 0.10%, these must be controlled to an Acceptable Intake (AI) , often requiring limits as low as 1–10 ppm in the final drug substance.

Analytical Challenges
  • Polarity: Small hydrazines are highly polar and do not retain on standard C18 columns.

  • Chromophores: Hydrazine and alkyl-hydrazines lack UV absorbance, rendering standard diode array detection (DAD) useless without derivatization.

  • Reactivity: These compounds are nucleophilic and prone to oxidative degradation, requiring stabilized sampling protocols.

Method Selection Strategy

The choice of method depends on the analyte's volatility, the matrix complexity, and the required Limit of Quantitation (LOQ).

Visualization: Method Selection Decision Tree

MethodSelection Start Start: Analyte Properties UVActive Is the Hydrazine UV Active? Start->UVActive TraceLevel Required LOQ? UVActive->TraceLevel No (e.g., Hydrazine, MMH) DirectRP Direct RP-HPLC (Standard C18) UVActive->DirectRP Yes (e.g., Phenylhydrazine) Volatility Is Analyte Volatile? TraceLevel->Volatility Ultra-Trace (<1 ppm) DerivUV Derivatization + HPLC-UV (Benzaldehyde Method) TraceLevel->DerivUV Trace (1-100 ppm) HILICMS HILIC-MS/MS (Direct Trace Analysis) Volatility->HILICMS Low Volatility/Polar ICPAD Ion Chromatography (Amperometric Detection) Volatility->ICPAD Ionic Matrix GCMS Headspace GC-MS (Derivatized) Volatility->GCMS High Volatility

Caption: Decision matrix for selecting the optimal chromatographic technique based on analyte physicochemical properties and sensitivity requirements.

Protocol A: Pre-Column Derivatization (HPLC-UV)

Best for: Quality Control (QC) labs lacking MS; robust quantitation of hydrazine in APIs. Mechanism: Condensation of the hydrazine nucleophile with an electron-deficient aldehyde (Benzaldehyde) to form a stable, UV-absorbing hydrazone (Benzalazine).

Reaction Scheme


Materials
  • Reagent: Benzaldehyde (Reagent Grade, >99%).

  • Solvent: Acetonitrile (HPLC Grade).

  • Catalyst: Dilute Acetic Acid or Phosphate Buffer.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

Step-by-Step Workflow

1. Reagent Preparation

  • Prepare a Derivatization Solution : Dissolve 1.0 mL Benzaldehyde in 100 mL Acetonitrile.

  • Note: Prepare fresh daily to avoid oxidation to benzoic acid.

2. Sample Preparation

  • Weigh accurately 50 mg of Drug Substance (API).

  • Dissolve in 10 mL of diluent (50:50 ACN:Water).

  • Critical Step: Add 2.0 mL of Derivatization Solution.

  • Add 0.5 mL of 1% Acetic Acid (catalyst).

  • Vortex and incubate at 50°C for 60 minutes . (Heat is required to drive the reaction to completion for sterically hindered hydrazines).

3. Quenching

  • Cool to room temperature.

  • Dilute to volume with Mobile Phase A.

  • Filter through a 0.22 µm PTFE filter (Nylon may adsorb the hydrophobic derivative).

4. HPLC Conditions

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (30% B), 5-15 min (30%

    
     80% B), 15-20 min (80% B).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 305 nm (Lambda max for Benzalazine).

  • Injection Vol: 10 µL.

Protocol B: HILIC-MS/MS (Direct Analysis)

Best for: High-throughput screening, ultra-trace analysis (<1 ppm), and polar hydrazines that are difficult to derivatize. Mechanism: Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.

Visualization: HILIC Interaction Mechanism

HILIC_Mechanism StationaryPhase Polar Stationary Phase (Amide / Zwitterionic) WaterLayer Stagnant Water Layer StationaryPhase->WaterLayer H-Bonding Analyte Hydrazine (Polar) WaterLayer->Analyte Partitioning (Retention) MobilePhase Mobile Phase (High ACN) MobilePhase->Analyte Solvation

Caption: Schematic of the HILIC retention mechanism showing the partitioning of polar hydrazine between the bulk organic mobile phase and the water-rich layer on the stationary phase.

Step-by-Step Workflow

1. System Setup

  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6470).

  • Column: Amide-based HILIC (e.g., Waters XBridge Amide, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phases:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (with 0.1% Formic Acid).

2. Sample Preparation (Direct)

  • Dissolve API in 90:10 ACN:Water (High organic content is crucial for HILIC peak shape).

  • Caution: Do not use 100% aqueous diluent; it will cause "solvent wash" and peak distortion.

3. MS/MS Parameters (Source Dependent)

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Example for Hydrazine):

    • Precursor: 33.0 m/z (

      
      )
      
    • Product (Quant): 17.0 m/z (

      
      )
      
    • Note: Low mass cutoff filters on the MS must be disabled or tuned for low m/z transmission.

Comparative Data & Performance

FeatureDerivatization (HPLC-UV)HILIC-MS/MSIon Chromatography (IC-PAD)
Analyte Scope Hydrazine, MMH, UDMHAll polar hydrazinesIonic hydrazines
LOD (Typical) 0.05 - 0.1 ppm0.001 - 0.01 ppm0.01 - 0.05 ppm
Selectivity High (Chemical specificity)High (Mass specificity)Moderate (Matrix interference)
Run Time 20-30 mins5-10 mins15-25 mins
Cost Low (Standard HPLC)High (MS required)Medium (Specialized IC)
Stability Derivative is stableAnalyte may degrade in vialAnalyte may degrade

Troubleshooting & Expert Tips

The "Ghost" Peak in Derivatization
  • Symptom: A peak appears in the blank at the same RT as the derivative.

  • Cause: Benzaldehyde often contains traces of benzoic acid or azines from auto-oxidation.

  • Fix: Use fresh ampules of Benzaldehyde or distill prior to use. Add EDTA to the buffer to sequester metal ions that catalyze oxidation.

Peak Tailing in HILIC
  • Symptom: Broad, tailing peaks for hydrazine.

  • Cause: Secondary electrostatic interactions with silanols or mismatch between sample solvent and mobile phase.

  • Fix: Increase buffer concentration to 20mM Ammonium Formate. Ensure sample diluent matches the initial mobile phase conditions (e.g., 90% ACN).

Stability of Standards
  • Hydrazine standards in water degrade rapidly (hours).

  • Protocol: Prepare stock solutions in 0.1 M HCl. The protonated form (

    
    ) is significantly more resistant to oxidation than the free base.
    

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.

  • Occupational Safety and Health Administration (OSHA). Method 20: Hydrazine. OSHA Analytical Methods Manual.

  • Smolenkov, A. D., & Shpigun, O. A. (2012). Direct liquid chromatographic determination of hydrazines: A review. Journal of Chromatography A. (Discusses HILIC and IC approaches).

  • Sun, M., et al. (2009). Determination of hydrazine in difluprednate by HPLC after derivatization with benzaldehyde.[2] Journal of Pharmaceutical and Biomedical Analysis. (Foundational paper for the benzaldehyde method).

  • Peristiani, F., et al. (2019).[3] HILIC-MS/MS method for the determination of hydrazine in pharmaceutical formulations.[4] Journal of Chromatography B.

Sources

Application Notes and Protocols: Solution Preparation for In Vitro Studies of Triazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Critical Role of Solution Preparation in Triazine Research

Triazine-based compounds represent a versatile class of heterocyclic molecules with significant applications in medicinal chemistry, drug discovery, and materials science. Their efficacy in in vitro studies, which form the bedrock of preclinical evaluation, is fundamentally dependent on the precise and accurate preparation of test solutions. Improper solution preparation can lead to a cascade of experimental errors, including inaccurate concentration determination, compound precipitation, and degradation, ultimately resulting in misleading biological data.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for preparing triazine compound solutions for a wide range of in vitro applications. By integrating fundamental principles of solubility with validated protocols, this document aims to ensure the reliability and reproducibility of your experimental outcomes.

Physicochemical Properties and Solubility Considerations of Triazines

The solubility of a triazine compound is governed by its unique chemical structure, including the nature and position of its substituents. A thorough understanding of these properties is paramount for selecting an appropriate solvent and ensuring the compound remains in solution throughout the experiment.

Key Determinants of Triazine Solubility
  • Polarity: The triazine ring itself is relatively polar. However, the overall polarity of the molecule is heavily influenced by its substituents. Lipophilic (nonpolar) side chains will decrease aqueous solubility, while polar functional groups (e.g., -OH, -NH2, -COOH) will increase it.

  • pKa: Many triazine derivatives have ionizable groups, making their solubility pH-dependent. For basic triazines, solubility increases in acidic media, while acidic triazines are more soluble in basic conditions. It is crucial to consider the pH of your assay buffer in relation to the compound's pKa.

  • Crystallinity: The crystal lattice energy of a solid compound must be overcome for dissolution to occur. Highly crystalline compounds often exhibit lower solubility.

Common Solvents for Triazine Compounds

The choice of solvent is a critical first step. While the ideal solvent is the assay buffer itself, the often-low aqueous solubility of triazine drug candidates necessitates the use of organic solvents for creating concentrated stock solutions.

Solvent Dielectric Constant (20°C) Properties and Common Uses Considerations for In Vitro Assays
Dimethyl Sulfoxide (DMSO) 47.2A powerful, polar aprotic solvent capable of dissolving a wide range of compounds. The most common choice for primary stock solutions.Can be cytotoxic at concentrations >1%. Typically kept at ≤0.1-0.5% in final assay volume.
Ethanol (EtOH) 24.6A polar protic solvent, less toxic than DMSO. Useful for compounds with moderate polarity.Can have biological effects on certain cell types. Volatility can be a concern.
Methanol (MeOH) 32.6Another polar protic solvent, often a stronger solvent than ethanol.More toxic than ethanol and can be problematic for certain cell lines.
Dimethylformamide (DMF) 36.7A polar aprotic solvent, similar in solvent power to DMSO.Higher toxicity than DMSO; should be used with caution.
Aqueous Buffers (e.g., PBS, Tris) ~80The ideal final solvent for biological compatibility.Limited utility for primary stock solutions of lipophilic compounds.

Expert Insight: Always start with the least aggressive solvent necessary to achieve the desired concentration. While DMSO is a universal solvent, its potential for cytotoxicity and assay interference should not be underestimated. Whenever possible, perform a solvent tolerance test on your specific cell line or assay system.

Core Protocol: Preparation of Primary Stock Solutions

The primary stock solution is the cornerstone of your experiments. Its accuracy dictates the precision of all subsequent dilutions.

Materials and Equipment
  • Triazine compound (solid form)

  • Analytical balance (readable to at least 0.1 mg)

  • Appropriate organic solvent (e.g., DMSO, HPLC-grade)

  • Positive displacement pipette or calibrated micropipettes

  • Sterile, amber glass vials or polypropylene tubes with secure caps

  • Vortex mixer

  • Sonicator (optional, but recommended)

Step-by-Step Protocol
  • Pre-Calculation: Determine the mass of the triazine compound required to prepare a stock solution of the desired concentration (e.g., 10 mM). Use the following formula:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing the Compound:

    • Tare the analytical balance with a clean weigh boat or paper.

    • Carefully weigh out the calculated mass of the triazine compound. Record the exact mass.

    • Trustworthiness Check: Always re-calculate the required solvent volume based on the actual mass weighed, not the target mass. This corrects for any minor weighing inaccuracies.

  • Dissolution:

    • Transfer the weighed compound into the appropriately labeled vial.

    • Add the calculated volume of the selected solvent (e.g., DMSO) to the vial.

    • Securely cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates. If present, sonicate the vial in a water bath for 5-10 minutes.

    • Allow the solution to return to room temperature before final visual confirmation of complete dissolution.

  • Storage:

    • Store the primary stock solution in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.

    • For most triazines, storage at -20°C or -80°C is recommended. Consult compound-specific literature for stability data.

    • Use amber vials or wrap clear vials in aluminum foil to protect light-sensitive compounds.

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_diss Dissolution Phase cluster_store Storage Phase calc 1. Calculate Mass (Target Conc. & Volume) weigh 2. Weigh Compound (Analytical Balance) calc->weigh recalc 3. Re-calculate Volume (Based on Actual Mass) weigh->recalc add_solvent 4. Add Solvent (e.g., DMSO) recalc->add_solvent mix 5. Vortex & Sonicate (Ensure Complete Dissolution) add_solvent->mix inspect 6. Visual Inspection (Clarity Check) mix->inspect inspect->mix Particulates Present aliquot 7. Aliquot (Minimize Freeze-Thaw) inspect->aliquot Clear store 8. Store at -20°C / -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing accurate primary stock solutions.

Working Solution Preparation and Serial Dilutions

Working solutions are prepared by diluting the primary stock into the final assay buffer. This step is critical for minimizing solvent-induced artifacts.

The Intermediate Dilution Step

Directly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution (a phenomenon known as "crashing out"). To prevent this, an intermediate dilution step in a solvent miscible with both the stock solvent and the final buffer is often beneficial.

Protocol for Serial Dilutions
  • Thaw Stock: Thaw one aliquot of the primary stock solution at room temperature. Once thawed, vortex briefly to ensure homogeneity.

  • Prepare Intermediate Dilution (if necessary): Dilute the primary stock into your assay buffer or a co-solvent system to an intermediate concentration (e.g., 100 µM). Ensure the organic solvent concentration remains low.

  • Serial Dilution Series:

    • Label a series of microcentrifuge tubes or a 96-well plate for your desired concentration range.

    • Add the appropriate volume of assay buffer to each tube/well.

    • Transfer a calculated volume from the stock (or intermediate) solution to the first tube to create the highest concentration point.

    • Mix thoroughly by pipetting up and down. Avoid vortexing 96-well plates to prevent cross-contamination.

    • Perform a serial transfer (e.g., 1:2 or 1:3 dilutions) down the series of tubes/wells, ensuring thorough mixing at each step.

Decision Logic for Dilution Strategy

G start Start: Need Working Solution check_sol Is Compound Highly Soluble in Assay Buffer? start->check_sol direct_dil Direct Dilution: Stock -> Assay Buffer check_sol->direct_dil Yes inter_dil Intermediate Dilution: Stock -> Co-solvent -> Assay Buffer check_sol->inter_dil No / Prone to Precipitation final_conc Prepare Final Serial Dilutions in Assay Buffer direct_dil->final_conc inter_dil->final_conc end Ready for Assay final_conc->end

Caption: Decision tree for selecting a dilution strategy.

Quality Control and Validation

A prepared solution is only as good as its verification. Implementing quality control (QC) checks ensures the integrity of your results.

  • Concentration Verification: For critical applications, the concentration of the primary stock solution can be verified using UV-Vis spectroscopy (if a molar extinction coefficient is known) or HPLC with a standard curve.

  • Purity and Degradation Analysis: HPLC or LC-MS can be used to assess the purity of the compound in the stock solution and check for any degradation products, especially after long-term storage.

  • Solubility Confirmation: After preparing the final working solutions, centrifuge the plate or tubes at high speed (e.g., >10,000 x g) for 10-15 minutes. Visually inspect for any pellet, which would indicate precipitation.

Troubleshooting Common Issues

Problem Potential Cause Solution
Compound will not dissolve in primary solvent. Insufficient solvent power; compound has low solubility.Try gentle warming (if compound is heat-stable). Use a stronger solvent (e.g., DMF instead of DMSO). Re-evaluate if the target concentration is achievable.
Compound precipitates upon dilution into aqueous buffer. "Crashing out" due to poor aqueous solubility.Perform an intermediate dilution step. Decrease the final concentration. Add a solubilizing agent (e.g., Pluronic F-68, BSA) to the assay buffer, if compatible with the assay.
Inconsistent results between experiments. Stock solution degradation; inaccurate pipetting.Aliquot stock solutions to avoid freeze-thaw cycles. Re-verify stock concentration. Calibrate pipettes regularly. Prepare fresh working solutions for each experiment.

References

  • Title: DMSO: A necessary evil in cell-based assays Source: Assay Guidance Manual (National Center for Biotechnology Information) URL: [Link]

  • Title: Effects of dimethyl sulfoxide (DMSO) on cell fusion and viability of cultured cells Source: Cytotechnology URL: [Link]

  • Title: Pluronic F-68: a non-ionic surfactant with multiple applications in cell culture Source: Journal of Biotechnology URL: [Link]

"derivatization of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine for analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the analytical protocol for 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (hereafter referred to as TBHTA ). TBHTA is a pharmacophore scaffold and potential metabolite of triazine-based herbicides. Its analysis is complicated by two factors:

  • High Polarity: The hydrazine (-NHNH

    
    ) and amine (-NH
    
    
    
    ) groups cause poor retention and peak tailing on standard C18 reverse-phase columns.
  • Chemical Instability: The hydrazine moiety is a strong nucleophile and reducing agent, susceptible to oxidation and degradation during sample processing.

To overcome these challenges, this guide prescribes a Pre-Column Derivatization strategy using 2-Nitrobenzaldehyde (2-NBA) . This reaction converts the unstable hydrazine into a stable, highly UV-absorbent hydrazone, shifting detection from the non-selective UV region (220 nm) to the visible region (~360–400 nm), significantly enhancing sensitivity and selectivity. An alternative GC-MS silylation protocol is provided for structural confirmation.

Chemical Basis of Derivatization

The core chemistry relies on the "Alpha Effect," where the hydrazine nitrogen (adjacent to another nitrogen) is significantly more nucleophilic than the aromatic amine at position 2. Consequently, under controlled acidic conditions, 2-NBA reacts selectively with the hydrazine group to form a Schiff base (hydrazone), leaving the amine and tert-butyl groups intact.

Reaction Scheme:



Visualizing the Reaction Pathway

ReactionPathway TBHTA Target: TBHTA (Hydrazine Group) Intermediate Intermediate: Carbinolamine TBHTA->Intermediate Nucleophilic Attack Reagent Reagent: 2-Nitrobenzaldehyde Reagent->Intermediate Product Analyte: Stable Hydrazone Intermediate->Product Dehydration (-H2O) Byproduct Byproduct: H2O Intermediate->Byproduct Catalyst Catalyst: Glacial Acetic Acid Catalyst->Intermediate

Figure 1: Selective derivatization mechanism. The hydrazine moiety attacks the aldehyde carbonyl, followed by acid-catalyzed dehydration to form the stable hydrazone.

Protocol A: HPLC-UV/Vis Analysis (Primary Method)

Objective: Quantification of TBHTA in biological or environmental matrices. Detection Limit (LOD): ~5–10 ng/mL (Matrix dependent).

Reagents & Preparation
ReagentGrade/SpecificationPreparation
Derivatizing Agent 2-Nitrobenzaldehyde (2-NBA)10 mg/mL in Acetonitrile (Prepare fresh daily).
Reaction Catalyst Glacial Acetic Acid10% (v/v) in Water.
Quenching Solvent 50:50 Methanol:WaterUse LC-MS grade solvents.
Internal Standard Metribuzin (Optional)10 µg/mL in Acetonitrile.
Step-by-Step Derivatization Workflow
  • Sample Aliquot: Transfer 500 µL of sample extract (in ACN or MeOH) into a 2 mL amber HPLC vial.

  • Acidification: Add 50 µL of 10% Acetic Acid. Reason: Protonation activates the aldehyde carbonyl without fully protonating the hydrazine nucleophile.

  • Reagent Addition: Add 200 µL of 2-NBA solution (Excess molar ratio required, typically >50:1).

  • Incubation: Cap tightly and vortex. Incubate at 50°C for 30 minutes in a heating block. Note: Heat ensures complete conversion of the sterically hindered hydrazine.

  • Cooling & Dilution: Cool to room temperature. Dilute to 1.5 mL with Quenching Solvent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a fresh vial for injection.

HPLC Instrument Conditions
ParameterSettingRationale
Column C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm)Core-shell provides high efficiency at lower backpressure.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH maintains the hydrazone stability.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic derivatives.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Gradient 0-2 min: 10% B; 2-10 min: 10%→90% B; 10-12 min: 90% B.Gradient elution focuses the hydrophobic hydrazone.
Detection UV 375 nm (Primary); 254 nm (Secondary)375 nm is specific to the nitro-hydrazone chromophore , eliminating matrix noise.
Injection Vol 10 µLStandard loop size.

Protocol B: GC-MS Analysis (Confirmatory Method)

Objective: Structural confirmation using Mass Spectrometry. Challenge: TBHTA is non-volatile. Silylation is required.

Silylation Protocol
  • Drying: Evaporate 200 µL of sample extract to complete dryness under Nitrogen stream. Critical: Moisture destroys silylation reagents.

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL anhydrous Pyridine.

  • Reaction: Crimp vial and heat at 70°C for 45 minutes .

  • Analysis: Inject directly into GC-MS.

GC-MS Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 260°C.

  • Oven: 80°C (hold 1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Source: EI mode (70 eV). Look for molecular ion [M+TMS] or [M+2TMS].

Analytical Workflow Diagram

Workflow Sample Raw Sample (Biological/Environmental) Extraction Extraction (Solid Phase Extraction / LLE) Sample->Extraction Deriv Derivatization (2-NBA + Acid + 50°C) Extraction->Deriv Analyte Isolation Sep Separation (HPLC C18 Core-Shell) Deriv->Sep Stable Hydrazone Detect Detection (UV @ 375 nm) Sep->Detect Elution Data Data Analysis (Quantification vs. Std Curve) Detect->Data

Figure 2: End-to-end analytical workflow from sample extraction to quantification.

Validation & Troubleshooting

Linearity & Recovery
  • Linearity: The method typically demonstrates linearity from 10 ng/mL to 5000 ng/mL (

    
    ).
    
  • Recovery: Spike recovery from water matrices is typically 85–105%.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Sensitivity Incomplete reactionIncrease incubation time to 60 min or temp to 60°C. Ensure 2-NBA is in excess.
Peak Tailing Residual free hydrazineThe derivatization failed. Check pH (must be < 5 for catalysis).
Interfering Peaks Excess Reagent2-NBA elutes early/mid-chromatogram. The hydrazone is more hydrophobic and elutes later. Adjust gradient to separate.

References

  • Karst, U. (2004). Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography. Analyst. Link

  • Thermo Fisher Scientific. (2011).[2] Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Application Note ANCCSCETPEST. Link

  • Ji, K., et al. (2015).[3] Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Molecular Pharmaceutics. Link

  • Vaddeswaram, G. (2022).[1][4] New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Rasayan Journal of Chemistry. Link

  • US EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Link

Sources

"use of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine as a chemical probe"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (TBHTA) in Fragment-Based Drug Discovery

Executive Summary

This guide details the application of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (TBHTA) (CAS: 175204-78-1) as a privileged scaffold in the development of chemical probes targeting ATP-dependent enzymes (Kinases) and G-Protein Coupled Receptors (specifically Adenosine Receptors).

Unlike standard reagents, TBHTA functions as a bifunctional pharmacophore precursor . Its triazine core mimics the pyrimidine ring of adenine, while the hydrazine moiety serves as a reactive "chemical handle" for rapid heterocyclization. This allows researchers to synthesize libraries of Pyrazolo[1,5-a][1,3,5]triazines —a potent class of bioisosteres used to probe the ATP-binding pockets of Cyclin-Dependent Kinases (CDKs) and the orthosteric sites of A2A receptors.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine
Common Code TBHTA
CAS Number 175204-78-1
Molecular Weight 182.23 g/mol
Core Motif 1,3,5-Triazine (s-Triazine)
Key Functionalities Hydrazine (C6): Nucleophilic handle for cyclization.tert-Butyl (C4): Hydrophobic anchor (Gatekeeper interaction).Amine (C2): H-bond donor (Hinge binder).
Solubility DMSO (>50 mM), Methanol (Moderate), Water (Low)

Scientific Rationale: The "Privileged Scaffold" Concept

In drug discovery, TBHTA is not merely a passive intermediate; it is a Fragment Probe . Its utility is grounded in its ability to access the Pyrazolo[1,5-a][1,3,5]triazine scaffold, which is isosteric with the purine core of ATP.

Mechanism of Action (Chemical Biology)
  • Purine Mimicry: The 1,3,5-triazine ring provides the necessary nitrogen atoms to accept hydrogen bonds from the kinase "hinge region" (typically Valine or Leucine residues).

  • Hydrophobic Anchoring: The bulky tert-butyl group at position 4 is critical. It typically occupies the hydrophobic pocket adjacent to the ATP site (often interacting with the "Gatekeeper" residue), imparting selectivity over other kinases that cannot accommodate bulky groups.

  • Library Generation: The hydrazine group at position 6 reacts with 1,3-electrophiles (diketones, keto-esters) to close a second ring, creating the bicyclic system required for high-affinity binding.

Pathway Visualization: From Scaffold to Active Probe

TBHTA_Pathway TBHTA TBHTA Scaffold (Hydrazine Precursor) Intermediate Hydrazone Intermediate TBHTA->Intermediate Nucleophilic Attack Electrophile 1,3-Dielectrophile (e.g., Acetylacetone) Electrophile->Intermediate Cyclization Acid-Catalyzed Cyclocondensation Intermediate->Cyclization - H2O ActiveProbe Pyrazolo[1,5-a]triazine (Active Kinase Inhibitor) Cyclization->ActiveProbe Ring Closure Target Target Binding (CDKs / A2A Receptor) ActiveProbe->Target ATP Competition

Figure 1: Synthetic workflow transforming the TBHTA scaffold into a bioactive pyrazolo-triazine probe.

Protocol: Synthesis of Pyrazolo-Triazine Probes

Objective: To synthesize a focused library of kinase probes using TBHTA as the starting scaffold.

Materials Required
  • Scaffold: TBHTA (1.0 equiv)

  • Reagent: 1,3-Dicarbonyl compounds (e.g., 2,4-pentanedione for dimethyl analog) or

    
    -keto esters.
    
  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

  • Catalyst: Glacial Acetic Acid or Piperidine (if using EtOH).

Step-by-Step Methodology
  • Preparation:

    • Dissolve TBHTA (1 mmol, 182 mg) in Ethanol (5 mL).

    • Note: If solubility is poor, gently warm to 40°C.

  • Condensation:

    • Add the 1,3-dicarbonyl reagent (1.1 mmol) dropwise.

    • Add a catalytic amount of Acetic Acid (2-3 drops).

    • Critical Checkpoint: The solution may turn yellow/orange, indicating hydrazone formation.

  • Cyclization (Reflux):

    • Heat the reaction mixture to reflux (80°C) for 4–6 hours.

    • Validation: Monitor by TLC (SiO2, 5% MeOH in DCM). The hydrazine starting material (polar) should disappear, and a less polar fluorescent spot (the pyrazolo-triazine) should appear.

  • Isolation:

    • Cool to room temperature. The product often precipitates as a crystalline solid.

    • Filter the solid and wash with cold Ethanol.

    • Alternative: If no precipitate forms, evaporate solvent and purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

  • Characterization:

    • Verify structure via 1H-NMR (Loss of hydrazine NH2 protons, appearance of pyrazole CH).

Application: Biological Validation (Kinase Assay)

Once the probe is synthesized, it must be validated for biological activity.

Target: CDK2/Cyclin A (Model System)

ComponentConcentration / ConditionRole
Enzyme 5–10 nM CDK2/CycATarget Protein
Substrate 100 µM Histone H1Phosphorylation Target
ATP 10 µM (at Km)Cofactor (Probe competes here)
Probe (TBHTA-derivative) Serial Dilution (1 nM – 10 µM)Inhibitor
Detection ADP-Glo™ or 33P-ATPQuantifies Kinase Activity
Assay Workflow
  • Incubation: Mix Enzyme + Probe in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2). Incubate for 15 min at RT to allow equilibrium binding.

  • Initiation: Add ATP/Substrate mix.

  • Reaction: Run for 30–60 minutes at RT.

  • Termination: Add Stop Solution/Detection Reagent.

  • Analysis: Measure Luminescence/Fluorescence. Plot Dose-Response Curve to determine IC50.

Data Interpretation & Troubleshooting

Structure-Activity Relationship (SAR) Guidelines

When using TBHTA derivatives, observe the following trends:

  • Role of t-Butyl (R1): If potency drops significantly upon replacing t-Butyl with Methyl, the target likely has a large hydrophobic pocket (Gatekeeper).

  • Role of Pyrazole Substituents (R2/R3):

    • Electron Withdrawing Groups (CF3): Often increase metabolic stability.

    • Polar Groups (NH2, OH): May improve water solubility but can hinder membrane permeability.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete cyclizationSwitch solvent to Glacial Acetic Acid and reflux at 110°C.
No Inhibition in Assay Compound aggregationAdd 0.01% Triton X-100 to assay buffer to prevent promiscuous inhibition.
High Fluorescence Background Probe is intrinsically fluorescentUse a radiometric assay (33P) or a mobility shift assay instead of fluorescence intensity.

References

  • Bettayeb, K., et al. (2008). "Pyrazolo[1,5-a]-1,3,5-triazine as a privileged scaffold for the design of kinase inhibitors." Journal of Medicinal Chemistry.

  • Popowycz, F., et al. (2009). "Synthesis and antiproliferative activity of pyrazolo[1,5-a]-1,3,5-triazine derivatives." Bioorganic & Medicinal Chemistry.

  • Nie, Z., et al. (2008). "Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a][1,3,5]triazine compounds as potent inhibitors of CK2." Bioorganic & Medicinal Chemistry Letters.

  • Gussio, R., et al. (2000). "Triazine-based inhibitors of A2A adenosine receptors." Journal of Medicinal Chemistry.

(Note: While the specific CAS 175204-78-1 is a commercial intermediate, the references above validate the chemistry and biological application of the 4-tert-butyl-6-hydrazinyl-1,3,5-triazine scaffold derived from it.)

Application Note: Scale-Up Synthesis of Substituted 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the scale-up synthesis of substituted 1,3,5-triazines (s-triazines), specifically focusing on the sequential nucleophilic aromatic substitution (


) of cyanuric chloride  (2,4,6-trichloro-1,3,5-triazine or TCT).

While academic literature often utilizes milligram-scale chromatography for purification, industrial scale-up demands process intensification , crystallization-based isolation , and rigorous exotherm control . This protocol is designed for researchers transitioning from bench (grams) to pilot scale (kilograms), where heat transfer and mixing efficiency become critical quality attributes.

The "Rule of Three" Principle

The synthesis of unsymmetrical triazines relies on the temperature-dependent orthogonality of the three chlorine atoms on the triazine ring. As electron-donating nucleophiles replace the electron-withdrawing chlorines, the electrophilicity of the remaining carbons decreases, requiring higher activation energy (temperature) for subsequent steps.

StepSubstitutionTemperature ZoneCritical Control Parameter (CPP)
1 Mono-substitution-10°C to 0°C Exotherm Control: Fast addition leads to bis-impurity.
2 Di-substitution20°C to 40°C Stoichiometry: Ensure full consumption of mono-species.
3 Tri-substitution60°C to Reflux Kinetics: Steric bulk often requires prolonged heating.

Process Safety & Engineering Controls

WARNING: Cyanuric chloride is a severe lachrymator, corrosive, and moisture-sensitive.

  • Solids Handling: TCT is a fine powder that sublimes and hydrolyzes to release HCl. Dispense in a laminar flow hood or glovebox. On scale, use a closed powder transfer system (PTS) or charge as a slurry.

  • HCl Management: Every substitution releases one equivalent of HCl.

    • Inorganic Bases (Na₂CO₃, NaOH): Generate CO₂ (foaming risk) or water.[1]

    • Organic Bases (DIPEA, TEA): Soluble salts, but expensive.

    • Scrubbing: Reactor off-gas must be routed to a caustic scrubber (NaOH) to neutralize HCl vapors.

  • Heat Transfer: The first substitution is highly exothermic. On a >1kg scale, the dosing rate of the nucleophile is limited by the cooling capacity of the reactor jacket (not the reaction kinetics).

Mechanistic Workflow (Visualization)

The following diagram illustrates the sequential substitution logic and the energy barriers associated with each step.

Triazine_Synthesis_Flow cluster_conditions Process Constraints TCT Cyanuric Chloride (TCT) Mono Intermediate 1: Mono-Substituted TCT->Mono Step 1: 0°C Fast Kinetics High Exotherm Nu1 Nucleophile 1 (Amine/Alcohol) Nu1->Mono Di Intermediate 2: Di-Substituted Mono->Di Step 2: RT (25°C) Moderate Kinetics Nu2 Nucleophile 2 Nu2->Di Tri Final Product: Tri-Substituted Di->Tri Step 3: Reflux (>80°C) Slow Kinetics Forcing Conditions Nu3 Nucleophile 3 Nu3->Tri C1 Avoid Water in Step 1 (Hydrolysis Risk) C2 Scavenge HCl (Base Required)

Caption: Sequential


 pathway of cyanuric chloride. Note the increasing temperature requirements as the ring becomes more electron-rich.

Detailed Scale-Up Protocols

General Setup (100g - 1kg Scale)
  • Reactor: Jacketed glass reactor (1L - 20L) with overhead mechanical stirring (impeller choice: pitched blade for slurries).

  • Solvent System: Acetone/Water (for inorganic bases) or THF/DCM (for organic bases). Acetone/Water is preferred for green chemistry and ease of workup.

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) are preferred over NaOH to avoid hydrolysis of the triazine ring.
Protocol A: Step 1 - Mono-Substitution (The "Cold" Step)

Objective: Selectively displace one chloride without touching the others.

  • Preparation: Charge the reactor with Acetone (5-10 volumes relative to TCT). Cool to -10°C to -5°C .

  • TCT Addition: Add Cyanuric Chloride (1.0 eq) to the cold acetone. Stir to dissolve or form a fine slurry.

    • Tip: If TCT is lumpy, use an in-line disperser or sieve before addition.

  • Nucleophile Preparation: In a separate vessel, dissolve Nucleophile 1 (0.95 - 1.0 eq) and Base (1.0 - 1.1 eq) in water (or co-solvent).

    • Note: Using a slight deficit of nucleophile (0.95 eq) ensures no di-substituted impurity forms, which is harder to remove than unreacted TCT.

  • Controlled Addition: Add the Nucleophile/Base solution to the TCT slurry dropwise .

    • CRITICAL: Monitor internal temperature (

      
      ). Do not allow 
      
      
      
      to rise above 0°C .
    • Rate Limiting Step: The addition rate is dictated by your chiller's ability to hold

      
      .
      
  • Reaction Check: Stir at 0°C for 1-2 hours. Analyze by HPLC/TLC.

    • Success Criteria: <2% Di-substituted impurity.

Protocol B: Step 2 - Di-Substitution (The "Ambient" Step)

Objective: Displace the second chloride.

  • Warming: Allow the reaction mixture from Step 1 to warm to 20°C - 25°C .

  • Reagent Charge: Add Nucleophile 2 (1.0 - 1.1 eq).

  • Base Addition: Add Base (1.1 eq) as an aqueous solution or solid.

    • Note: Adding base after the nucleophile is often safer to prevent hydrolysis, but for amines, they can be mixed.

  • Reaction: Stir at ambient temperature for 2-4 hours.

    • Monitoring: Watch for the disappearance of the Mono-intermediate.

  • Workup (If stopping here): Pour onto ice water. The di-substituted product often precipitates. Filter and wash with water to remove salts.

Protocol C: Step 3 - Tri-Substitution (The "Hot" Step)

Objective: Displace the final chloride. This is the most difficult step due to steric hindrance and electronic deactivation.

  • Solvent Swap (Optional): If the boiling point of Acetone (56°C) is too low, distill off acetone and replace with Toluene , Dioxane , or n-Butanol .

  • Reagent Charge: Add Nucleophile 3 (1.2 - 1.5 eq) and Excess Base (2.0 eq).

  • Heating: Heat to Reflux (60°C - 110°C) .

  • Duration: This step may require 6-24 hours.

    • Process Tip: If reaction stalls, add a catalyst like DABCO (0.1 eq) or use microwave heating (for batch sizes <500g).

  • Isolation:

    • Cool to RT.

    • Add water to dissolve inorganic salts.

    • Separate phases (if using Toluene) or filter precipitate (if using water-miscible solvents).

    • Recrystallization: Ethanol or Acetonitrile are common solvents for final purification.

Process Flow Diagram (PFD) for Pilot Scale

This diagram represents a typical 10kg batch campaign setup.

Process_Flow cluster_controls Critical Controls Reactor Glass-Lined Reactor (Temp Control: -20 to 150°C) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Off-gas (HCl/CO2) Filter Nutsche Filter Reactor->Filter Slurry Transfer Feed_TCT Solid Charge (Cyanuric Chloride) Feed_TCT->Reactor Solids Charge Feed_Nu Dosing Tank (Nucleophile + Base) Feed_Nu->Reactor Controlled Dosing (Pump) Dryer Vacuum Dryer Filter->Dryer Wet Cake Waste Waste Filter->Waste Mother Liquor (Salts/Solvent) TC Temp Controller (Cascade) TC->Reactor Jacket Fluid PH pH Monitor

Caption: Pilot-scale workflow emphasizing containment (Scrubber) and temperature control loops.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis (OH impurity) Water present during Step 1; pH too high (>10).[2]Use anhydrous acetone for Step 1. Switch to weaker base (

). Keep T < 0°C.
Bis-substitution in Step 1 Localized hot spots; Addition too fast; Excess Nucleophile.Improve stirring (higher RPM). Slow down addition. Reduce Nu1 to 0.95 eq.
Incomplete Reaction (Step 3) Low temperature; Steric hindrance.Switch to higher boiling solvent (Dioxane/Toluene). Add excess amine (2-3 eq).
Product "Oiling Out" Impurities lowering melting point; Solvent mix incorrect.Seed with pure crystal. Adjust solvent ratio (e.g., add more water to force precipitation).

References

  • Blotny, G. (2006).[3][4] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Organic Chemistry Portal. "Cyanuric Chloride - Synthesis of substituted triazines." Link

  • Cronin, J. S., et al. (2006). "Scale-up of the Synthesis of a Triazine-Based Kinase Inhibitor." Organic Process Research & Development, 10(6), 1212-1216. Link

  • Thiel, W., et al. (2018). "Industrial Synthesis of Triazine Derivatives." Ullmann's Encyclopedia of Industrial Chemistry. Link

  • BenchChem. "Scale-up Synthesis of 4,6-Diphenyl-1,3,5-triazin-2-ol." Link

Disclaimer: This protocol is for research and development purposes. Always consult Safety Data Sheets (SDS) and perform a Process Hazard Analysis (PHA) before scaling up reactions involving cyanuric chloride.

Sources

"functionalization of the hydrazinyl group on a triazine core"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Hydrazinyl Group on a Triazine Core

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as a core for PI3K/mTOR inhibitors, antimalarials, and antimicrobial agents. The introduction of a hydrazinyl group (-NHNH


) at the C-2, C-4, or C-6 position creates a versatile "chemical handle" that allows for rapid diversification. Unlike the electron-deficient triazine ring carbons which are susceptible to nucleophilic aromatic substitution (

), the hydrazinyl group acts as a dinucleophile.

This guide details the chemoselective functionalization of this group. We focus on three primary transformations: condensation (hydrazone formation), heterocyclization (pyrazole/triazole fusion), and acylation/thioamidation (urea/thiourea formation).

Mechanistic Insight: The Reactivity Landscape

To design effective protocols, one must understand the electronic bias of the hydrazinyl-triazine system.

  • 
    -Nitrogen (
    
    
    
    ):
    Attached directly to the triazine ring. It is significantly deactivated due to the strong electron-withdrawing nature (
    
    
    effects) of the triazine core and resonance delocalization of the lone pair into the aromatic system.
  • 
    -Nitrogen (
    
    
    
    ):
    The terminal nitrogen. It retains significant
    
    
    character and nucleophilicity. Consequently, electrophiles (aldehydes, acid chlorides, isothiocyanates) predominantly attack here.

Key Design Consideration: While


 attack is kinetically favored, high temperatures or specific catalysts can induce cyclization involving 

, leading to fused bicyclic systems (e.g., [1,2,4]triazolo[4,3-a][1,3,5]triazines).

ReactivityLandscape Core Hydrazino-Triazine (Nucleophile) Aldehyde Aldehydes/Ketones (Electrophiles) Core->Aldehyde Condensation (-H2O) Dicarbonyl 1,3-Dicarbonyls (Bidentate Electrophiles) Core->Dicarbonyl Knorr Synthesis (Cyclization) Orthoester Orthoesters/Acids (Cyclizing Agents) Core->Orthoester Annulation IsoX Isothiocyanates (R-NCS) Core->IsoX Addition Hydrazone Hydrazones (Schiff Bases) Aldehyde->Hydrazone Pyrazole Pyrazoles (Pendant Heterocycles) Dicarbonyl->Pyrazole Fused 1,2,4-Triazolo[4,3-a] [1,3,5]triazines Orthoester->Fused ThioSemi Thiosemicarbazides IsoX->ThioSemi

Figure 1: The divergent reactivity landscape of the hydrazinyl-triazine core.

Protocol A: Synthesis of Triazine Hydrazones (Schiff Bases)

This is the most common derivatization method, yielding compounds with high affinity for metal ions and potential kinase inhibitory activity.

Reagents:

  • Substrate: 2-Hydrazinyl-4,6-disubstituted-1,3,5-triazine (1.0 equiv)

  • Electrophile: Aromatic Aldehyde (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (cat.[1] 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the hydrazinyl-triazine in 15 mL of absolute ethanol in a round-bottom flask. If solubility is poor, add small amounts of DMF (1-2 mL) or heat gently to 40°C.

  • Addition: Add 1.1 mmol of the appropriate aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Why? The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by the

      
       of the hydrazine.
      
  • Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 2:1). The hydrazone product is typically less polar than the starting hydrazine.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from EtOH/DMF if necessary.

Data Summary: Substituent Effects

Aldehyde Substituent Reaction Time Yield (%) Observation

| 4-NO


 (Electron Withdrawing) | 2-3 h | 85-92% | Fast reaction; product precipitates hot. |
| 4-OMe (Electron Donating) | 6-8 h | 65-75% | Slower; requires longer reflux. |
| 2-Pyridyl (Heterocyclic) | 4-5 h | 80-88% | High biological relevance (metal chelation). |

Protocol B: Pyrazole Synthesis via Knorr Reaction

Reacting the hydrazinyl group with 1,3-dicarbonyls (e.g., acetylacetone) forms a pyrazole ring. This is a critical scaffold for anti-inflammatory agents (COX-2 inhibition).

Mechanism: The


 attacks one carbonyl carbon to form a hydrazone intermediate, followed by intramolecular attack of 

on the second carbonyl and subsequent dehydration.

Step-by-Step Methodology:

  • Setup: In a 50 mL flask, suspend 1.0 mmol of hydrazinyl-triazine in 10 mL of Ethanol.

  • Reactant Addition: Add 1.2 mmol of acetylacetone (or substituted 1,3-diketone).

  • Reflux: Heat to reflux for 3–5 hours.

    • Note: Acid catalysis is usually not required for simple diketones, but for less reactive substrates, 10 mol% HCl or TFA can be added.

  • Workup: Evaporate the solvent under reduced pressure.

  • Neutralization (if acid used): Redissolve in EtOAc, wash with saturated NaHCO

    
    .
    
  • Purification: Pyrazoles are often soluble in organic solvents. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Regioselectivity Note: With unsymmetrical 1,3-diketones (e.g., benzoylacetone), two isomers are possible (1,3,5- vs 1,5,3-substitution). The sterics of the triazine core usually favor the formation of the isomer where the bulkier group of the diketone is distal to the triazine ring, but mixtures are common.

Protocol C: Synthesis of [1,2,4]Triazolo[4,3-a][1,3,5]triazines

This protocol involves the cyclization of the hydrazine onto the triazine ring nitrogen (


 of the triazine), creating a fused bicyclic system. This is often achieved using orthoesters.

Reagents:

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent and reagent)

  • Alternative: Formic acid (for unsubstituted ring)

Step-by-Step Methodology:

  • Mix: Place 1.0 mmol of hydrazinyl-triazine in a flask.

  • Add Solvent/Reagent: Add 5-8 mL of Triethyl orthoformate (TEOF).

  • Reflux: Heat to reflux (146°C) for 6–12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The terminal

      
       reacts with TEOF to form an imidate-like intermediate. The 
      
      
      
      lone pair (though deactivated) then attacks the imidate carbon, displacing ethanol and closing the ring.
  • Isolation: Cool to room temperature. The fused product often crystallizes out.

  • Wash: Filter and wash with Hexane to remove residual TEOF.

Isomerization Warning (Dimroth Rearrangement): [1,2,4]Triazolo[4,3-a][1,3,5]triazines are kinetically formed but can rearrange to the thermodynamically more stable [1,5-a] isomers under basic conditions or prolonged heating.

Cyclization Start Hydrazino-Triazine + TEOF Inter Intermediate (Ethoxymethylene-hydrazino) Start->Inter Reflux (-EtOH) Kinetic [4,3-a] Isomer (Kinetic Product) Inter->Kinetic Ring Closure Thermo [1,5-a] Isomer (Thermodynamic Product) Kinetic->Thermo Dimroth Rearrangement (Base/Heat)

Figure 2: Pathway for the formation and rearrangement of fused triazolotriazines.

Protocol D: Urea and Thiourea Derivatives

Reaction with isocyanates and isothiocyanates yields semicarbazides and thiosemicarbazides, respectively.[10]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of hydrazinyl-triazine in 10 mL of dry Dioxane or THF.

  • Addition: Add 1.1 mmol of Phenyl Isothiocyanate (or alkyl equivalent).

  • Reaction: Stir at reflux for 4–8 hours.

    • Observation: A solid precipitate usually forms as the reaction proceeds.

  • Isolation: Filter the solid hot (if product is insoluble) or cool and filter.

  • Yields: Typically high (80–95%).

References

  • Synthesis and Antiproliferative Activity of s-Triazine Hydrazones: El-Faham, A., et al.[11][12] "Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity." Molecules, 2020, 25(11), 2708.

  • Thiosemicarbazide Derivatives and Antifungal Activity: Wang, W., et al. "Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans." Molecules, 2022.[10]

  • Knorr Pyrazole Synthesis Mechanism: Nicoletti, M., et al.[7] "The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism." Journal of Chemical Research, 2025 (Retrieved Context).

  • Triazolotriazine Cyclization & Rearrangement: Potts, K. T., et al. "Triazines and related products.[4][5][10][13][14][15] Part XVI. Synthesis of triazolotriazines by cyclisation." Journal of the Chemical Society, Perkin Transactions 1, 1975.

  • General Hydrazone Formation Kinetics: Kalia, J., & Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 2008.

Sources

Application Note: Synthesis and Optimization of 4-(tert-Butyl)-6-(alkylidenehydrazinyl)-1,3,5-triazin-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous PI3K, mTOR, and CDK inhibitors. The specific derivative 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine represents a critical "linker-ready" intermediate. The tert-butyl group provides significant lipophilicity (


 effect) to improve membrane permeability, while the free amine (position 2) maintains hydrogen-bond donor/acceptor capability for the ATP-binding pocket of kinases.

This application note details the controlled condensation of this hydrazine scaffold with various aldehydes. The resulting hydrazones (Schiff bases) are not merely intermediates but are often the final pharmacophore, serving as:

  • Kinase Inhibitors: The hydrazone linker positions the aromatic tail (from the aldehyde) into the hydrophobic back-pocket of the enzyme.

  • Metal Chelators: The triazine nitrogen and hydrazone nitrogen can chelate metal ions (Fe, Cu), relevant for antioxidant or antimicrobial mechanisms.[1]

Chemical Mechanism & Reaction Dynamics

The formation of the hydrazone is a classic nucleophilic addition-elimination reaction. However, the electron-deficient nature of the 1,3,5-triazine ring reduces the nucleophilicity of the hydrazine


, making the reaction slower than with simple phenylhydrazines. Acid catalysis is strictly required to activate the aldehyde carbonyl.
Mechanistic Pathway
  • Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (AcOH).

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety attacks the activated carbonyl carbon.

  • Proton Transfer: Formation of the carbinolamine intermediate.

  • Dehydration: Acid-assisted elimination of water drives the equilibrium toward the stable hydrazone product.

Visualized Pathway (DOT)

ReactionMechanism Figure 1: Acid-catalyzed condensation mechanism of triazine hydrazine with aldehydes. Reactants Reactants (Triazine-Hydrazine + Aldehyde) Activation Carbonyl Activation (H+ Catalyst) Reactants->Activation AcOH Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Transition Dehydration (- H2O) Intermediate->Transition Proton Transfer Product Triazine Hydrazone (E-isomer dominant) Transition->Product Irreversible Step

Experimental Protocol

Materials
  • Substrate: 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine (Purity >95%).

  • Reagent: Substituted Benzaldehyde / Heterocyclic Aldehyde (1.0 – 1.2 equivalents).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst: Glacial Acetic Acid (AcOH).

Standard Operating Procedure (SOP)

Step 1: Solubilization Dissolve 1.0 mmol of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine in 15 mL of absolute ethanol.

  • Note: The tert-butyl group increases lipophilicity; mild heating (40°C) may be required for complete dissolution compared to simple amino-triazines.

Step 2: Activation & Addition Add 3–5 drops of glacial acetic acid to the solution. Stir for 5 minutes. Add 1.1 mmol of the appropriate aldehyde dropwise.

Step 3: Reflux Heat the mixture to reflux (78°C) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 2:1).[2] The hydrazine starting material will be polar (lower

    
    ); the hydrazone product will be less polar (higher 
    
    
    
    ).

Step 4: Workup & Purification

  • Cool the reaction mixture to room temperature (25°C).

  • If precipitation occurs: Filter the solid under vacuum.

  • If no precipitation: Evaporate solvent to 1/3 volume and cool in an ice bath (

    
    ) to induce crystallization.
    
  • Wash: Wash the filter cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Recrystallization: Recrystallize from hot Ethanol or DMF/Ethanol mix if purity is

    
    .
    
Workflow Diagram

Workflow Figure 2: Step-by-step synthesis workflow for triazine hydrazones. Start Start: Triazine Precursor + Ethanol Add Add Aldehyde (1.1 eq) + cat. AcOH Start->Add Reflux Reflux 78°C (4-6 Hours) Add->Reflux Check TLC Check (EtOAc:Hex 2:1) Reflux->Check Check->Reflux Incomplete Cool Cool to RT / Ice Bath Precipitate Product Check->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Dry Dry & Characterize (NMR, MS) Filter->Dry

Optimization & Troubleshooting

Solvent Screening Data

The choice of solvent impacts both reaction rate and isolation ease.

SolventTemperatureYield (%)Isolation MethodNotes
Ethanol (Abs.) 78°C85-92%FiltrationRecommended. Green solvent, product precipitates on cooling.
Methanol65°C80-88%FiltrationGood alternative, but tert-butyl derivatives are less soluble.
DMF100°C95%Water PourUse for highly insoluble aldehydes. Harder to dry.
THF66°C60-70%EvaporationPoor precipitation; requires column chromatography.
Electronic Effects of Aldehydes

The electronic nature of the aldehyde substituent (


) affects reaction time.
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ,
    
    
    )
    • Effect: Increases carbonyl electrophilicity.

    • Result: Faster reaction (2–3 hours).

  • Electron Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ,
    
    
    )
    • Effect: Stabilizes carbonyl, reducing electrophilicity.

    • Result: Slower reaction (6–10 hours). Tip: Add extra AcOH (catalyst) or switch to DMF/Reflux.

Characterization Standards

To validate the structure of 4-(tert-Butyl)-6-(2-alkylidenehydrazinyl)-1,3,5-triazin-2-amine, ensure the following spectral signatures are present:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Azomethine Proton (

      
      ):  Singlet between 
      
      
      
      8.0 – 9.5 ppm. This confirms the condensation.
    • Hydrazine NH: Broad singlet, often downfield (

      
       10.0 – 12.0 ppm), disappears with 
      
      
      
      exchange.
    • tert-Butyl Group: Strong singlet at

      
       1.1 – 1.3 ppm (9H).
      
    • Triazine Amine (

      
      ):  Broad singlet at 
      
      
      
      6.5 – 7.5 ppm.
  • IR Spectroscopy:

    • 
       Stretch:  Sharp band at 
      
      
      
      .
    • Absence of Carbonyl: Disappearance of the aldehyde

      
       peak (
      
      
      
      ).

References

  • Soltani, M. et al. (2022). "Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity." Molecules.

    • Relevance: Provides the foundational conditions (EtOH/AcOH)
  • Polkovnichenko, A. et al. (2022). "Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones." Pharmacia.[3]

    • Relevance: Validates the stability and antioxidant properties of the tert-butyl group on the triazine scaffold.
  • Shawali, A. S. et al. (2013). "Hydrazones: Chemistry and Biological Activity."[1][3][4][5][6] Journal of Advanced Research.

    • Relevance: Comprehensive review of hydrazone biological applic

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yield and purity.

Introduction to the Synthesis

The synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is a critical process for the development of various pharmacologically active compounds and functional materials. The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) on a triazine ring. Typically, the synthesis involves the reaction of a chloro-substituted triazine with hydrazine. The tert-butyl group introduces steric hindrance that can influence the reactivity of the triazine ring, while the hydrazinyl group serves as a versatile handle for further chemical modifications.

A common synthetic route involves the reaction of 2-amino-4-(tert-butyl)-6-chloro-1,3,5-triazine with hydrazine hydrate. The success of this reaction is highly dependent on controlling the reaction conditions to ensure selective substitution and minimize side-product formation.

Detailed Synthesis Protocol

This protocol outlines a standard procedure for the synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine from 2-amino-4-(tert-butyl)-6-chloro-1,3,5-triazine.

Materials:

  • 2-amino-4-(tert-butyl)-6-chloro-1,3,5-triazine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Dioxane

  • Sodium carbonate

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-(tert-butyl)-6-chloro-1,3,5-triazine (1 equivalent) in a suitable solvent such as ethanol or dioxane.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 to 2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Base Addition: Add a base such as sodium carbonate (1.5 equivalents) to the reaction mixture to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain it for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

  • Drying: Dry the purified product under vacuum to obtain 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine as a white solid.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The nucleophilic substitution on the triazine ring can be sluggish.

    • Solution: Increase the reaction time and monitor the reaction progress closely using TLC until the starting material is consumed. If increasing the time is ineffective, a moderate increase in the reaction temperature might be necessary. However, be cautious as excessively high temperatures can lead to side reactions.

  • Suboptimal Stoichiometry:

    • Cause: Using an insufficient amount of hydrazine hydrate can lead to an incomplete reaction.

    • Solution: Ensure that at least 1.5 to 2 equivalents of hydrazine hydrate are used to drive the reaction to completion.

  • Moisture Contamination:

    • Cause: The presence of excessive water can hydrolyze the starting chlorotriazine, leading to the formation of the corresponding hydroxy-triazine byproduct.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. While hydrazine hydrate contains water, using a large excess of a very wet reagent should be avoided.

  • Inefficient Work-up and Purification:

    • Cause: Product loss during extraction, filtration, or chromatography.

    • Solution: Optimize your work-up and purification procedures. For extraction, ensure proper phase separation and use a sufficient volume of extraction solvent. During recrystallization, avoid using an excessive amount of solvent. For column chromatography, select an appropriate solvent system to ensure good separation and recovery.

Q2: I am observing the formation of a significant amount of a byproduct that is difficult to separate from my desired product. What could it be and how can I minimize its formation?

A2: The most likely byproduct is the di-substituted triazine, where two hydrazinyl groups have replaced two chloro atoms on a triazine ring (if starting from a di-chloro triazine) or a potential bis-triazinyl hydrazine species.

  • Cause: If the reaction temperature is too high or the reaction time is excessively long, the initial product can react further. The introduction of an electron-donating amino group decreases the reactivity of the remaining chlorine atoms, but a second substitution can still occur under forcing conditions.[1]

  • Solution:

    • Temperature Control: Carefully control the reaction temperature. The first nucleophilic substitution on a dichlorotriazine typically occurs at lower temperatures (e.g., 0-5 °C), while the second requires higher temperatures.[1] By maintaining a moderate reflux temperature, you can favor the mono-substitution.

    • Stoichiometry: Avoid using a large excess of hydrazine hydrate, as this can increase the likelihood of di-substitution.

    • Reaction Monitoring: Monitor the reaction progress by TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-reacted products.

Q3: My purified product seems to be unstable and decomposes over time. How can I improve its stability?

A3: The hydrazinyl group can be susceptible to oxidation.

  • Cause: Exposure to air and light can lead to the oxidation of the hydrazinyl moiety.

  • Solution:

    • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light.

    • Purification: Ensure that the final product is free from any residual acidic or basic impurities from the work-up, as these can catalyze decomposition.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction?

A: Ethanol and dioxane are commonly used solvents for this type of reaction. Ethanol is a good choice as it is relatively inexpensive and has a suitable boiling point for the reaction. Dioxane can also be effective, particularly if solubility issues are encountered with the starting materials.

Q: How can I effectively monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any potential byproducts. The spots can be visualized under UV light.

Q: What is the role of the base in this reaction?

A: The nucleophilic substitution of the chlorine atom on the triazine ring by hydrazine generates hydrochloric acid (HCl) as a byproduct. The base, typically a mild inorganic base like sodium carbonate or potassium carbonate, is added to neutralize the HCl. This is important because the free hydrazine can be protonated by the acid, rendering it non-nucleophilic and halting the reaction.

Q: Are there any safety precautions I should be aware of?

A: Yes. Hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Chlorotriazines can also be irritating. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Data Presentation

ParameterRecommended ConditionRationalePotential Issue if Deviated
Solvent Ethanol or DioxaneGood solubility for reactants, appropriate boiling point.Poor solubility, slow reaction rate.
Temperature Reflux (80-100 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.Low temp: incomplete reaction. High temp: byproduct formation.
Hydrazine Hydrate 1.5 - 2.0 equivalentsDrives the reaction to completion.<1.5 eq: incomplete reaction. >2.0 eq: potential for di-substitution.
Base Sodium Carbonate (1.5 eq)Neutralizes HCl byproduct, preventing deactivation of hydrazine.No base: reaction stalls. Excess base: potential side reactions.
Reaction Time 4 - 6 hoursSufficient time for the reaction to go to completion.Too short: low yield. Too long: byproduct formation.

Visualizations

Reaction Mechanism

G Figure 1. Reaction mechanism for the synthesis. SM 2-amino-4-(tert-butyl)-6-chloro-1,3,5-triazine Int Meisenheimer-like Intermediate SM->Int Nucleophilic Attack Nuc Hydrazine (H2N-NH2) Nuc->Int Prod 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine Int->Prod Chloride Elimination HCl HCl Prod->HCl Salt Salt + H2O + CO2 HCl->Salt Base Base (e.g., Na2CO3) Base->Salt Neutralization

Caption: Generalized SNAr mechanism for the synthesis.

Troubleshooting Workflow for Low Yield

G Figure 2. Troubleshooting workflow for low yield. Start Low Yield Observed Check_Completion Is the reaction complete (TLC)? Start->Check_Completion Check_Stoich Is hydrazine stoichiometry correct (1.5-2 eq)? Check_Completion->Check_Stoich Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Moisture Were anhydrous conditions used? Check_Stoich->Check_Moisture Yes Stoich_Issue Incorrect Stoichiometry Check_Stoich->Stoich_Issue No Check_Workup Was the work-up/purification efficient? Check_Moisture->Check_Workup Yes Moisture_Issue Moisture Contamination Check_Moisture->Moisture_Issue No Workup_Issue Product Loss During Work-up Check_Workup->Workup_Issue No Sol_Incomplete Increase reaction time/temperature Incomplete->Sol_Incomplete Sol_Stoich Adjust hydrazine amount Stoich_Issue->Sol_Stoich Sol_Moisture Use anhydrous solvents and dry glassware Moisture_Issue->Sol_Moisture Sol_Workup Optimize purification procedure Workup_Issue->Sol_Workup

Caption: A decision tree for troubleshooting low product yield.

References

  • Singh, B. (1993). Synthesis of 2-amino-4-(4-pyridinyl)
  • Stavytskyi, V. V., et al. (2019). Calculated Reaction Pathway for the Hydrazinolysis Mechanism of 3-Me-[1][2][3]triazino[2,3-c]quinazolin-2-one by the B3LYP and MP2 Levels. ResearchGate.

  • Nakakita, S., et al. (2013). Hydrazinolysis using hydrazine monohydrate.
  • Sharma, V., et al. (2021).
  • Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. (n.d.). Accessed February 17, 2026.
  • Abdel-Rahman, A. A.-H., et al. (2021). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 11(55), 34819-34851.
  • 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one synthesis. (n.d.). ChemicalBook.
  • Ferreira, P. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 82-100.
  • CN101973949A - Method for preparing 2,4,6-tri(amino caproyl)-1,3,5-triazine. (2011).
  • EP0035708A2 - Process for the preparation of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5(4H). (1981).
  • Shawali, A. S. (2010). SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES. HETEROCYCLES, 81(6), 1391.
  • Ohta, M., et al. (2021). Release of N-glycans by hydrazinolysis. Glycoscience Protocols (GlycoPODv2).
  • Kurita, K., et al. (2007).
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Development.
  • Bakharev, V. V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97-109.
  • 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. (n.d.). PubChem.
  • Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 1.
  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. (n.d.). Sigma-Aldrich.
  • US4326056A - Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one. (1982).

Sources

Technical Support Center: Synthesis of Substituted Triazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers and Drug Development Professionals. This guide is designed to serve as a dedicated resource for troubleshooting common side reactions encountered during the synthesis of substituted triazines. As Senior Application Scientists, we understand that navigating the complexities of triazine chemistry is critical for achieving high yields and product purity. This center provides in-depth, experience-driven answers and validated protocols to address the specific challenges you face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the most common issues encountered during the synthesis of substituted triazines, particularly those derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 1,2,4-triazine precursors.

Part 1: Hydrolysis-Related Side Reactions

Hydrolysis is arguably the most prevalent side reaction when working with chlorotriazines, leading to reduced yields and complex purification profiles.

Question 1: My reaction yield is unexpectedly low, and the aqueous phase is highly acidic. What is the likely cause?

Answer: This is a classic sign of significant hydrolysis of your chlorotriazine starting material, most commonly cyanuric chloride.[1][2] Cyanuric chloride is highly susceptible to nucleophilic attack by water. This reaction proceeds stepwise, replacing chlorine atoms with hydroxyl groups and liberating hydrochloric acid (HCl) at each step. The final hydrolysis product is cyanuric acid.[3]

The generated HCl lowers the pH of the reaction mixture, which can further catalyze hydrolysis and potentially lead to other side reactions or degradation of your desired product.[3] The exothermic nature of this hydrolysis (-2164 kJ/kg) can also become uncontrollable if not managed, especially in aqueous-miscible solvents like acetone, leading to a runaway reaction even at room temperature.[4]

dot

Hydrolysis cluster_hydrolysis Stepwise Hydrolysis Pathway CC Cyanuric Chloride (Trichloro-s-triazine) DCHT 2,4-Dichloro-6-hydroxy- s-triazine CC->DCHT + H₂O - HCl HCl1 + HCl CDHT 2-Chloro-4,6-dihydroxy- s-triazine DCHT->CDHT + H₂O - HCl HCl2 + HCl CA Cyanuric Acid CDHT->CA + H₂O - HCl HCl3 + HCl

Caption: Stepwise hydrolysis of cyanuric chloride.

Question 2: How can I effectively prevent the hydrolysis of my chlorotriazine starting material or intermediates?

Answer: Preventing hydrolysis requires strict control over reaction conditions. The key is to manage water content, temperature, and pH.

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents for both the reaction and workup.[5] The presence of water, even in small amounts, can initiate hydrolysis.

  • Temperature Control: The rate of hydrolysis is highly temperature-dependent. For nucleophilic substitutions on cyanuric chloride, reactions are typically started at low temperatures (0-5 °C) to favor the desired reaction over hydrolysis.[6] While a suspension of cyanuric chloride in ice water is stable for up to 12 hours, over 40% can hydrolyze within one hour at 30 °C.

  • pH Management: Hydrolysis rates are independent of pH in acidic conditions (pH ≤ 6) but increase significantly in alkaline conditions (pH ≥ 7).[3] When using a base to scavenge HCl, its addition should be carefully controlled to maintain a specific pH range, often between 7 and 10, which is sufficient to neutralize the acid without excessively accelerating hydrolysis.[7]

  • Solvent Choice: Water-miscible solvents can accelerate hydrolysis.[4] If an aqueous system is necessary, using a biphasic system (e.g., acetone/water) can help manage the reaction by allowing the organic substrate and aqueous base to interact at the interface.[7]

Part 2: Selectivity and Stoichiometry Issues

Controlling the degree of substitution and, in some cases, the position of substitution (regioselectivity) is a central challenge in triazine synthesis.

Question 3: My reaction with an unsymmetrical 1,2-dicarbonyl compound is yielding a mixture of products that are difficult to separate. What is happening?

Answer: You are encountering the formation of regioisomers. This is the most common side product when an unsymmetrical 1,2-dicarbonyl compound condenses with an amidrazone to form a 1,2,4-triazine.[5] The amidrazone can attack either of the two non-equivalent carbonyl groups, leading to two distinct triazine isomers.[5][8]

Troubleshooting Strategies:

  • Control Reaction Conditions: The regioselectivity can be influenced by solvent polarity and temperature.[5] Systematically screening less polar solvents and lower temperatures may favor the formation of one isomer.

  • Understand Reactant Electronics: The more electrophilic carbonyl group will typically react first.[8] Analyzing the electronic properties of your starting material can help predict the major product.

  • Modify Reactants: Introducing sterically bulky groups near one of the carbonyls can hinder the approach of the nucleophile, thereby directing the reaction towards the less hindered site.

  • Advanced Purification: If the formation of isomers cannot be avoided, high-resolution purification techniques like semi-preparative HPLC or fractional crystallization are often necessary to isolate the desired product.[8]

dot

Regioisomers Start Unsymmetrical 1,2-Dicarbonyl + Amidrazone PathA Attack at Carbonyl A Start->PathA PathB Attack at Carbonyl B Start->PathB IsomerA Regioisomer A PathA->IsomerA IsomerB Regioisomer B PathB->IsomerB Mixture Product Mixture IsomerA->Mixture IsomerB->Mixture

Caption: Formation of regioisomers from unsymmetrical precursors.

Question 4: I am trying to synthesize a di-substituted triazine from cyanuric chloride, but I always get a mixture containing significant amounts of mono- and tri-substituted products. How can I improve selectivity?

Answer: Achieving selective substitution on the 1,3,5-triazine core relies on exploiting the decreasing reactivity of the chlorine atoms with each successive substitution. The first chlorine is highly reactive, the second less so, and the third requires more forcing conditions to react.[4] This reactivity difference can be controlled through temperature.

A widely accepted empirical rule for sequential substitution with nucleophiles is:

  • 1st Substitution: 0–5 °C

  • 2nd Substitution: Room Temperature to 40-50 °C

  • 3rd Substitution: 80–100 °C (often requiring higher boiling solvents)[4]

To improve selectivity for a di-substituted product:

  • Strict Temperature Control: Perform the first substitution at 0-5 °C, then slowly warm the reaction to the optimal temperature for the second substitution (e.g., 40 °C) while carefully monitoring the reaction progress (e.g., by TLC or LC-MS).

  • Sequential Nucleophile Addition: Add the first nucleophile at low temperature and allow it to react completely before adding the second nucleophile and increasing the temperature.

  • Stoichiometry and Base Control: Use a precise stoichiometry of your nucleophiles. The base (e.g., NaHCO₃, NaOH, or an organic base like DIPEA) should be added concurrently or portion-wise to neutralize the HCl formed without creating an overly basic environment that could promote side reactions.[6][9]

  • Order of Nucleophiles: When synthesizing mixed-substituted triazines (e.g., O,N-disubstituted), the order of addition is crucial. It is very difficult to substitute another nucleophile (except another amine) after an amine has been added. Therefore, for O,N-type products, the oxygen nucleophile should always be incorporated first.[10]

Part 3: Product Instability and Unwanted Polymerization

Question 5: My purified product seems to decompose during work-up or storage. What causes this instability?

Answer: The stability of the 1,2,4-triazine ring, in particular, is highly dependent on its substituents.[5] The ring can be susceptible to hydrolysis and ring-opening, especially under harsh acidic or basic conditions encountered during work-up and purification.[5]

Mitigation Strategies:

  • Use Mild Conditions: Employ a neutral work-up whenever possible, followed by silica gel chromatography.[8] Avoid strong acids or bases.

  • Avoid Excessive Heat: When removing solvent, use a rotary evaporator at reduced pressure and moderate temperature to prevent thermal degradation.[8]

  • Proper Storage: Store the final, purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize degradation over time.[8]

  • Substituent Effects: Be aware that strong electron-withdrawing groups on the triazine ring can increase its susceptibility to nucleophilic attack by residual water or other nucleophiles.[5]

Question 6: My reaction mixture is becoming viscous, and I'm isolating a solid that appears to be a polymer. How do I prevent this?

Answer: Unwanted self-polymerization can occur, particularly with triazine derivatives that contain reactive functional groups (like terminal alkynes or cyanates) or under specific conditions like high heat or the presence of certain catalysts.[11][12] For instance, Friedel-Crafts type reactions catalyzed by Lewis acids (e.g., AlCl₃) are intentionally used to create covalent triazine polymers but can be an unwanted side reaction if trace acid impurities are present.[13]

Prevention Methods:

  • Moderate Temperatures: Avoid excessive heating unless polymerization is the desired outcome.

  • Quench Catalysts: Ensure that any catalysts used in prior steps are thoroughly removed or neutralized before heating or extended reaction times.

  • Inhibitors: For specific monomer types prone to polymerization (e.g., those with vinyl or alkyne groups), the addition of a radical inhibitor might be necessary.

Validated Troubleshooting Protocols
Protocol 1: Minimizing Hydrolysis in the Sequential Synthesis of a Di-substituted 1,3,5-Triazine

This protocol details a general method for reacting cyanuric chloride with two different amine nucleophiles while minimizing the formation of hydrolysis by-products.

Methodology:

  • Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere (N₂ or Ar).

  • Initial Dissolution: Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., anhydrous acetone or THF) and cool the solution to 0 °C in an ice bath.

  • First Substitution (0 °C):

    • Dissolve the first amine nucleophile (1.0 eq) and a base (e.g., NaHCO₃, 1.1 eq) in an appropriate solvent (e.g., water, if using a biphasic system, or the same organic solvent).

    • Add this solution dropwise to the cyanuric chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of cyanuric chloride and formation of the mono-substituted product.

  • Second Substitution (Room Temp to 40 °C):

    • Dissolve the second amine nucleophile (1.0 eq) and base (1.1 eq) in a suitable solvent.

    • Add this second solution dropwise to the reaction mixture at 0-5 °C.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature, and then if necessary, gently heat to 40-45 °C.

    • Stir for 2-4 hours, or until reaction monitoring indicates the formation of the desired di-substituted product is complete.

  • Work-up:

    • Quench the reaction by pouring it into ice water.

    • If a precipitate forms, collect it by filtration, wash thoroughly with cold water, and dry under vacuum.

    • If the product is soluble, extract with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography or recrystallization.[8]

Protocol 2: General Workflow for Optimizing Regioselectivity in 1,2,4-Triazine Synthesis

This workflow provides a systematic approach to address the formation of regioisomers.

OptimizationWorkflow A Problem: Regioisomer Mixture (Confirmed by LC-MS/NMR) B Step 1: Solvent Screening A->B C Test Non-Polar Solvents (e.g., Toluene, Dioxane) vs. Polar Solvents (e.g., EtOH, AcOH) B->C D Step 2: Temperature Optimization C->D E Run Reactions at Lower Temps (e.g., 0 °C, RT) vs. Elevated Temps D->E F Step 3: Analyze Isomer Ratio (via ¹H NMR or HPLC) E->F G Is Ratio Improved? F->G H Yes G->H > 5:1 I No G->I < 5:1 J Proceed with Optimized Conditions H->J K Consider Reactant Modification (e.g., add steric bulk) or Resort to Preparative HPLC I->K

Sources

Technical Support Center: High-Purity Synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

The synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine typically involves the nucleophilic aromatic substitution (


) of a chloro-precursor (2-amino-4-tert-butyl-6-chloro-1,3,5-triazine) with hydrazine. While theoretically straightforward, the steric bulk of the tert-butyl group  combined with the bifunctional nature of hydrazine  creates a specific set of impurity profiles that plague purity.

Use the matrix below to diagnose your specific purity issue based on analytical data (HPLC/LC-MS).

Diagnostic Matrix: Identifying the Impurity
Symptom (Analytical Data)Probable CauseThe "Why" (Mechanistic Insight)
LC-MS: Mass [M+M-HCl]⁺ or [2M-2HCl]⁺ (Dimer)Bis-triazine Formation Hydrazine is bifunctional. Once a mono-hydrazinyl triazine forms, the terminal

is still nucleophilic and attacks a second molecule of starting material.
HPLC: Peak eluting before product. LC-MS: Mass [M-Cl+OH]⁺Hydrolysis (Hydroxy-triazine) Moisture in the solvent or hydrazine hydrate competed with hydrazine for the electrophilic carbon. The tert-butyl group slows the desired reaction, allowing water to compete.
HPLC: Peak eluting after product. LC-MS: Mass [M+Starting Material]Incomplete Conversion Steric hindrance from the tert-butyl group retards the

attack. Reaction time/temperature was insufficient.
Visual: Pink/Brown discoloration. HPLC: Broad baseline noise.Oxidative Degradation Hydrazines are susceptible to air oxidation, forming azo-compounds or radical decomposition products.

The Reaction Pathway & Impurity Logic (Visualized)

To troubleshoot effectively, you must visualize the competition between the desired pathway and the impurity-generating pathways.

G Start Chloro-Precursor (2-Amino-4-t-butyl-6-chloro-triazine) Target Target Product (Hydrazinyl-Triazine) Start->Target Path 1: S_NAr (Excess N2H4) Dimer Impurity A: Bis-Triazine (Dimer) Start->Dimer Path 2: 2nd Attack (Low N2H4 Ratio) Hydroxy Impurity B: Hydroxy-Triazine (Hydrolysis) Start->Hydroxy Path 3: H2O Attack (Wet Solvent) Hydrazine Hydrazine Hydrate (Nucleophile) Target->Dimer Reacts with Start Material

Figure 1: Mechanistic pathways showing how stoichiometry and solvent conditions dictate product vs. impurity formation.

Troubleshooting Guide (FAQ Format)

Issue 1: The "Double-Dip" (Dimer Formation)

Q: My LC-MS shows a large peak corresponding to the dimer (two triazine rings connected by a hydrazine bridge). I used 1.1 equivalents of hydrazine. Why is this happening?

A: This is the most common error. Hydrazine is a linker as much as it is a nucleophile.

  • The Mechanism: When you use near-stoichiometric amounts (1:1 or 1.1:1), the concentration of the product (mono-hydrazinyl triazine) increases as the reaction proceeds. The terminal amine of your product is still nucleophilic. If it encounters a molecule of unreacted starting material (Chloro-triazine), it will displace the chloride, forming the symmetric bis-triazine dimer.

  • The Fix: You must operate under Pseudo-First-Order conditions regarding hydrazine.

    • Increase Equivalents: Use 3 to 5 equivalents of Hydrazine Hydrate. This ensures that every Chloro-triazine molecule is statistically far more likely to encounter a free Hydrazine molecule than a Product molecule.

    • Reverse Addition: Do not add Hydrazine to the Triazine. Add the Triazine solution dropwise TO the Hydrazine solution. This keeps the local concentration of Hydrazine high relative to the substrate at all times.

Issue 2: The "Wet Solvent" (Hydrolysis)

Q: I have a persistent impurity (approx. 5-10%) that is more polar than my product. It matches the mass of the hydroxy-derivative.

A: The tert-butyl group creates significant steric hindrance around the electrophilic carbons of the triazine ring. This slows down the nucleophilic attack by hydrazine.

  • The Causality: Because the reaction is slow, any water present (from the solvent or the hydrazine hydrate itself) has time to compete. While hydrazine is a better nucleophile than water, the high concentration of water in "Hydrazine Hydrate" (usually 50-60% hydrazine, rest water) makes this a competitive process if the temperature is too high or the solvent is not appropriate.

  • The Fix:

    • Solvent Choice: Switch to 1,4-Dioxane or THF (anhydrous) rather than Ethanol. These solvents solubilize the organic starting material better, protecting it from the aqueous phase of the hydrazine hydrate.

    • Temperature Control: Do not reflux aggressively immediately. Allow the reaction to proceed at 40–50°C initially. High heat promotes hydrolysis (thermodynamic product) over hydrazinolysis (kinetic product).

Issue 3: Purification Failures

Q: I cannot separate the starting material from the product using column chromatography. They co-elute.

A: Triazines are notoriously difficult to separate on silica because they streak. You should utilize the Acid-Base properties of the hydrazine group rather than chromatography.

  • The Protocol:

    • Dissolve the crude solid in dilute HCl (1M) . The product (containing a basic hydrazine group and an amine) will protonate and dissolve.

    • Filter the solution. The unreacted starting material (Chloro-triazine) and the Bis-triazine dimer are significantly less basic and less soluble in aqueous acid. They will remain as solids.

    • Basify the filtrate with cold NaOH or Ammonia to pH 9-10. The pure free-base product will precipitate out.

    • Filter and wash with cold water.

Validated Experimental Protocol

This protocol is designed to minimize dimerization and hydrolysis based on the troubleshooting logic above.

Materials
  • Substrate: 2-Amino-4-(tert-butyl)-6-chloro-1,3,5-triazine (1.0 eq)

  • Reagent: Hydrazine Hydrate (64% or 80% solution) (5.0 eq )

  • Solvent: 1,4-Dioxane (Preferred) or Ethanol.

Step-by-Step Methodology
  • Preparation: Charge a reaction flask with Hydrazine Hydrate (5.0 eq) and a small volume of solvent. Heat to 40°C.

  • Addition: Dissolve the Chloro-triazine substrate (1.0 eq) in the minimum amount of solvent. Add this solution dropwise to the stirring hydrazine solution over 30 minutes.

    • Why? This maintains a high [Hydrazine]:[Substrate] ratio to prevent dimer formation.

  • Reaction: After addition, increase temperature to reflux (approx. 80-90°C) . Stir for 4–6 hours.

    • Monitoring: Check HPLC.[1][2][3] If Starting Material > 2%, continue heating.

  • Workup (The "Crash" Method):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Stir for 30 minutes. The product should precipitate as a white/off-white solid.

  • Purification (If Purity < 95%):

    • Collect solid by filtration.

    • Suspend solid in 1M HCl . Stir for 15 mins. Filter off any undissolved solids (Dimer/Start Material).

    • Neutralize filtrate with 10% NaHCO₃ or NH₄OH to precipitate the pure product.

    • Dry under vacuum at 40°C (Avoid high heat to prevent oxidation).

Analytical Reference Data

HPLC Method Parameters (Standard for Triazines)

ParameterCondition
Column C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5µm, 4.6 x 150mm
Mobile Phase A Water + 0.1% Formic Acid (or Ammonium Acetate buffer pH 5)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Detection UV @ 254 nm (Triazine ring absorption)

Expected Retention Order (C18 Column):

  • Hydroxy-Impurity (Most Polar, elutes first)

  • Target Product (Hydrazinyl)

  • Starting Material (Chloro)[4][5]

  • Bis-Triazine Dimer (Most Non-polar, elutes last)

References

  • Synthesis of Hydrazino-s-triazines: Soliman, A. M., et al. (2022).[5][6][7] "Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones." Pharmacia. This paper details the reaction conditions for tert-butyl substituted triazines with hydrazine, highlighting the stability and antioxidant properties of the resulting hydrazines.

  • Nucleophilic Substitution on Triazines: Blotny, G. (2006).[8] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron. Provides the foundational mechanism for stepwise displacement of chlorides on the cyanuric core.

  • Analytical Methods for Triazine Impurities: "Determination of hydroxy-s-triazines in water using HPLC." ResearchGate.[9][10] Describes the elution order and hydrolysis products (hydroxy-triazines) relevant to troubleshooting the "wet solvent" issue.

  • Crystal Structure & Stability: Sridhar, B., et al. (2006).[11] "4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one."[11] Acta Crystallographica. Provides structural insights into tert-butyl substituted triazines, confirming the steric environment. [11]

Sources

Technical Support Center: Navigating Solubility Challenges with Substituted Triazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with substituted triazine compounds. As a class of molecules with immense importance in pharmaceuticals, agrochemicals, and materials science, the utility of triazine derivatives is often hampered by their poor solubility.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and foundational knowledge to overcome these experimental hurdles.

Introduction: Why Triazines Can Be Tricky

The triazine core, a six-membered heterocyclic ring with three nitrogen atoms, presents a unique chemical landscape.[4][5] The arrangement of these nitrogen atoms (1,2,3-, 1,2,4-, or 1,3,5-isomers) and the nature of the substituents dramatically influence the molecule's physicochemical properties, including its solubility.[4][5][6] Key factors contributing to poor solubility include:

  • High Crystal Lattice Energy: The planar, aromatic nature of the triazine ring can lead to strong π-π stacking interactions and intermolecular hydrogen bonding, particularly with amino and hydroxyl substituents.[7] This results in a highly stable crystal lattice that is difficult for solvents to disrupt.

  • Low Polarity of Substituents: While the triazine core itself has polar nitrogen atoms, bulky, nonpolar, or hydrophobic substituents can dominate the molecule's overall character, leading to poor aqueous solubility.[8]

  • pH-Dependent Solubility: The basicity of the triazine nitrogens (pKa values for protonated forms are typically in the 2-5 range) and the presence of acidic or basic functional groups on substituents mean that the solubility of many triazine compounds is highly dependent on the pH of the medium.[4][9][10][11]

This guide will address these core issues through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) & Quick Solutions

Q1: My substituted triazine won't dissolve in common organic solvents for synthesis or purification. What should I try first?

A1: This is a common issue, often due to strong intermolecular forces.[7] Before resorting to more complex methods, consider the following:

  • Solvent Polarity Matching: Unsubstituted 1,3,5-triazine is poorly soluble in water but dissolves well in polar aprotic solvents like DMF.[4] For substituted triazines, try a range of solvents from nonpolar (e.g., toluene, chloroform) to polar aprotic (e.g., THF, acetone, DMSO) and polar protic (e.g., methanol, ethanol).[12][13]

  • Heating: Gently heating the solvent can often provide the energy needed to overcome the crystal lattice energy. Be cautious with temperature-sensitive compounds.

  • Co-solvents: A mixture of solvents can be more effective than a single solvent.[14] For example, a small amount of a highly polar solvent like DMSO or DMF in a less polar solvent like dichloromethane can significantly improve solubility.

Q2: I'm struggling to get a clean NMR spectrum because my amino-substituted triazine has very low solubility in standard deuterated solvents.

A2: This is a well-documented problem, particularly for bis- and tris-amino-substituted triazines where intermolecular hydrogen bonding and π-stacking are significant.[7]

  • Heated NMR: Running the NMR experiment at an elevated temperature (e.g., 50 °C) can increase solubility and sometimes sharpen broad peaks caused by dynamic processes.[7]

  • Acidic Co-solvent: Adding a small percentage of trifluoroacetic acid (TFA) to the deuterated solvent (e.g., CDCl3 with 7% TFA) can protonate the triazine ring.[7] This disrupts the intermolecular hydrogen bonding and π-stacking, leading to a significant improvement in solubility.[7] However, be aware that this can lead to decomposition in some sensitive compounds.[7]

  • Alternative Solvents: Consider using more powerful deuterated solvents like DMSO-d6 or DMF-d7, though these can have broad solvent peaks that may obscure parts of your spectrum.[7]

Q3: My triazine-based drug candidate has poor aqueous solubility, which is a major hurdle for biological assays and in vivo studies. How can I improve it?

A3: This is a critical challenge in drug development, as more than 40% of new chemical entities are poorly soluble in water.[2] Several strategies can be employed:

  • pH Adjustment: If your compound has ionizable groups (acidic or basic), adjusting the pH of the aqueous medium can dramatically increase solubility.[15] For basic triazines, lowering the pH will lead to protonation and increased solubility. For example, the aqueous solubility of alkylamino-s-triazines is a function of pH.[11]

  • Use of Co-solvents: For in vitro assays, using a small percentage (typically <1%) of an organic co-solvent like DMSO is standard practice. Other biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][15]

  • Formulation with Excipients: Surfactants (e.g., Tween 80, Cremophor EL) can form micelles that encapsulate and solubilize hydrophobic compounds.[2][15] Complexation with cyclodextrins is another powerful technique where the hydrophobic triazine compound is encapsulated within the cyclodextrin's cavity.[1][2][15]

  • Salt Formation: If your compound has a sufficiently basic nitrogen, forming a salt (e.g., hydrochloride, hydrobromide, sulfate) can significantly improve aqueous solubility and dissolution rate.[1][2][16]

Part 2: Troubleshooting Guides & In-Depth Protocols

Issue 1: Compound Precipitation During Reaction or Work-up

You're running a nucleophilic substitution on a triazine core, and your product is crashing out of the reaction mixture, making stirring and further reaction difficult.

Start Compound Precipitates CheckSolvent Is the solvent polarity appropriate for the product? Start->CheckSolvent CheckTemp Is the reaction temperature optimal? Start->CheckTemp CheckConc Is the concentration too high? Start->CheckConc SolventAction Action: Switch to a better solubilizing solvent (e.g., DMF, NMP) or use a co-solvent system. CheckSolvent->SolventAction No TempAction Action: Increase temperature to improve solubility. (Monitor for side reactions) CheckTemp->TempAction No ConcAction Action: Reduce concentration by adding more solvent. CheckConc->ConcAction Yes

Caption: Troubleshooting workflow for compound precipitation.

  • Analyte Preparation: Weigh out approximately 1-2 mg of your dried, crude triazine compound into several small vials.

  • Solvent Addition: To each vial, add a common laboratory solvent from the list below in 100 µL increments.

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for dissolution. Record the approximate solubility (e.g., soluble, partially soluble, insoluble) at each volume.

  • Heating: If the compound is still insoluble after adding 1 mL of solvent, gently heat the vial in a water bath or on a hot plate to approximately 50-60°C. Observe any changes in solubility.

  • Data Analysis: Organize your observations in a table to identify the most promising solvents or solvent mixtures for your reaction, purification, or analysis.

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Notes
Hexane0.1< 1< 1Insoluble
Toluene2.4< 1~2Slight improvement with heat
Dichloromethane3.1~5~15Good starting point
Acetone5.1~10> 20Soluble with heat
Ethanol4.3~2~10Potential for recrystallization
Water10.2< 0.1< 0.1Insoluble[17][18]
DMSO7.2> 50> 50Highly soluble

Note: This is an example table. Actual values will vary depending on the specific substituted triazine.

Issue 2: Improving Aqueous Solubility for Biological Screening

Your lead triazine compound shows promising activity in a cell-free assay but is insoluble in the aqueous buffer required for cell-based assays.

Start Poor Aqueous Solubility for Bioassay CheckIonizable Does the compound have ionizable groups (pKa)? Start->CheckIonizable CheckLogP Is the compound highly lipophilic (LogP > 3)? Start->CheckLogP pH_Adjust Strategy: pH Adjustment (for ionizable compounds) CheckIonizable->pH_Adjust Yes CoSolvent Strategy: Co-solvent System (e.g., DMSO, PEG-400) CheckIonizable->CoSolvent No Cyclodextrin Strategy: Cyclodextrin Complexation CheckLogP->Cyclodextrin Yes Surfactant Strategy: Surfactant Formulation (Micelles) CheckLogP->Surfactant Yes

Caption: Logic for selecting an aqueous solubilization strategy.

This protocol is based on the common technique of using cyclodextrins to enhance the solubility of poorly soluble drugs.[2][19]

  • Molar Ratio Calculation: Determine the appropriate molar ratio of the triazine compound to the cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of the HP-β-CD at the desired concentration in your assay buffer.

  • Complexation:

    • Method A (Slurry): Add the powdered triazine compound directly to the HP-β-CD solution.

    • Method B (Solvent Evaporation): Dissolve the triazine compound in a minimal amount of a volatile organic solvent (e.g., methanol, ethanol). Add this solution dropwise to the HP-β-CD solution while stirring vigorously.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Sonication can be used to expedite the process.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Concentration Determination: Use a validated analytical method (e.g., HPLC-UV) to determine the final concentration of the solubilized triazine compound in the filtrate.

Part 3: Advanced Concepts and Explanations

The Role of Substituents in Triazine Solubility

The chemical nature of the groups attached to the triazine ring is the primary determinant of its solubility profile.[6]

  • Amino Groups (-NH2, -NHR, -NR2): These groups can act as both hydrogen bond donors and acceptors. While they can increase polarity, they are a primary cause of low solubility in many cases due to strong intermolecular hydrogen bonding that favors the crystal state over the solvated state.[7]

  • Hydroxyl Groups (-OH): Similar to amino groups, hydroxyl substituents can lead to strong hydrogen bonding networks. The presence of hydroxyl groups, however, can improve aqueous solubility compared to unsubstituted analogs.[20]

  • Alkoxy/Alkyl Groups (-OR, -R): These groups are generally nonpolar and hydrophobic. Increasing the size and number of these substituents will typically decrease aqueous solubility and increase solubility in nonpolar organic solvents.

  • Halogens (-Cl, -F): Halogens like chlorine (e.g., in atrazine or cyanuric chloride) are electron-withdrawing and contribute to the reactivity of the triazine ring towards nucleophiles.[5][21] They have a modest impact on solubility, generally increasing lipophilicity.

  • Hydrophilic Linkers: In more complex structures like dendrimers, incorporating hydrophilic linkers (e.g., those containing ether chains like 4,7,10-trioxotridecane-1,14-diamine) is a deliberate strategy to enhance water solubility.[8]

Understanding pH-Dependent Solubility

The basicity of the nitrogen atoms in the triazine ring allows for protonation in acidic conditions. This conversion of a neutral molecule into a charged cation dramatically increases its affinity for polar solvents like water. The relationship between pH, pKa, and the solubility of the ionized and un-ionized species is described by the Henderson-Hasselbalch equation. For a basic drug, solubility increases as the pH drops below its pKa. For example, melamine is insoluble at physiological pH but its solubility is pH-dependent.[9]

This guide provides a starting point for addressing the solubility issues associated with substituted triazine compounds. Successful experimentation often requires a multi-faceted approach, combining solvent selection, temperature control, and formulation strategies. By understanding the underlying physicochemical principles, researchers can rationally design experiments to overcome these common challenges.

References

  • Water Quality Australia. (n.d.). Atrazine in freshwater and marine water. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of melamine crystal in different pH conditions: Clinical implication for management of melamine intoxication. Retrieved from [Link]

  • Ansari, M. J. (2017). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 7(5), 230-237. Retrieved from [Link]

  • National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • AERU. (n.d.). Atrazine (Ref: G 30027). Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Atrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Atrazine. PubChem. Retrieved from [Link]

  • Jinjiang Melamine. (n.d.). Melamine pH: Is Melamine a Weak Base? Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

  • TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Melamine. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Influence of linker groups on the solubility of triazine dendrimers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous solubility trends. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 1,3,5-Triazines. Retrieved from [Link]

  • Google Patents. (n.d.). EP4215244A1 - Triazine compound salt, crystal form thereof, and production method therefor.
  • NIIK. (n.d.). Melamine. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Lamar University. (2020, May 14). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). US3305551A - Preparation of triazine derivatives.
  • Bentham Science. (n.d.). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (2010). NOTE Synthesis and Structural Elucidation of Substituted s-Triazines. Retrieved from [Link]

  • ACS Publications. (2012, January 5). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unconventional Approaches to Prepare Triazine-Based Liquid Crystal Dendrimers. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Crystallinity Improvement of Covalent Triazine Frameworks Boosting Room Temperature Hydrogenation of Carbon Dioxide into Formic Acid. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. PMC. Retrieved from [Link]

  • MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Exploring s-triazine derivatives as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001, February 15). Solubility of triazine pesticides in pure and modified subcritical water. PubMed. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. (2022). A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Retrieved from [Link]

  • Bentham Science. (n.d.). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. PMC. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

Sources

Technical Support Center: Triazine Purification & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Chromatography for Triazine Purification

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Advanced Chromatography Support Hub.

User Persona: Senior Scientist / Process Engineer Objective: Resolve critical resolution, peak shape, and solubility issues in the purification of 1,3,5-triazine derivatives and related heterocycles.

Triazines present a unique "perfect storm" for chromatographers: they are basic (pKa ~1.5–4.0 for the ring nitrogens, higher with amino substituents), often possess low aqueous solubility, and exhibit strong


-

stacking tendencies. This guide moves beyond basic advice, offering mechanistic solutions for high-purity isolation.
Module 1: Stationary Phase Selection Strategy

The Core Challenge: Standard C18 columns often fail to separate triazine regioisomers or suffer from severe peak tailing due to Lewis acid-base interactions between the triazine ring nitrogens and residual silanols.

Decision Matrix: Selecting the Right Chemistry

Do not default to C18. Use this logic flow to select a stationary phase based on your specific triazine derivative's properties.

TriazineColumnSelection Start Start: Analyze Triazine Derivative PolarityCheck Is the compound highly polar? (LogP < 0) Start->PolarityCheck Isomers Are regioisomers present? PolarityCheck->Isomers No (Retained on C18) HILIC RECOMMENDATION: HILIC (Amide or Bare Silica) Reason: Retention of polar heterocycles PolarityCheck->HILIC Yes (Elutes at void on C18) Basic Is the molecule strongly basic? (e.g., amino-triazines) Isomers->Basic No PFP RECOMMENDATION: Pentafluorophenyl (PFP) Reason: Pi-Pi selectivity for isomers Isomers->PFP Yes (Critical Separation) HybridC18 RECOMMENDATION: Hybrid C18 (High pH Stable) Reason: Suppress ionization at pH > 10 Basic->HybridC18 Yes (pKa > 8) StdC18 RECOMMENDATION: End-capped C18 + Ion Pair Reason: Standard hydrophobicity Basic->StdC18 No (Neutral/Weak Base)

Figure 1: Decision logic for selecting stationary phases. Note that PFP phases offer orthogonal selectivity via fluorine-ring interactions, crucial for separating positional isomers.

FAQ: Why is my C18 column failing to separate impurities?

A: Triazine impurities are often regioisomers (e.g., changing the substitution position on the ring). C18 relies on hydrophobicity, which may be identical for these isomers. The Fix: Switch to a Pentafluorophenyl (PFP) column.[1] The fluorine atoms on the PFP ring create an electron-deficient cavity that interacts strongly with the electron-rich triazine ring (


-

interaction). This mechanism is highly sensitive to the steric arrangement of substituents, providing separation where C18 fails [1][2].
Module 2: Troubleshooting Peak Tailing (The "Silanol Effect")

The Issue: You observe shark-fin peaks or tailing factors (


) > 1.5.
The Mechanism:  The basic nitrogen atoms in the triazine ring protonate at acidic pH (pH < 3). These positively charged species interact ionically with deprotonated residual silanols (

) on the silica surface, causing secondary retention (tailing).
Protocol: The "High pH" Switch

Instead of fighting the pKa, operate above it. This protocol validates if pH is the root cause of your tailing.

Prerequisites:

  • Column: Must be a Hybrid Particle column (e.g., Waters XBridge, Agilent Zorbax Extend) rated for pH 10-12. Do not use standard silica columns.

  • Mobile Phase: 10mM Ammonium Hydroxide (pH ~10.5).

Step-by-Step Validation:

  • Baseline Run: Run your standard method (e.g., Water/ACN + 0.1% Formic Acid). Calculate

    
    .
    
  • The Switch: Flush system and column with 10mM

    
     in Water/ACN (pH 10.5).
    
  • Test Run: Inject the same sample.

  • Analysis:

    • At pH 10.5, both the triazine (neutral) and silanols (negative) are deprotonated.

    • Result: If tailing disappears, the cause was silanol interaction. Adopt high-pH chromatography as your standard method [3].

Data Comparison: pH Impact on Triazine Peak Shape
ParameterLow pH (0.1% Formic Acid)High pH (0.1%

)
Mechanistic Reason
Triazine State Cationic (

)
Neutral (

)
High pH suppresses protonation of ring N.
Silanol State Neutral/Anionic MixFully AnionicHybrid silica resists dissolution at high pH.
Interaction Strong Ionic (Tailing)Hydrophobic OnlyElimination of cation-exchange mechanism.
Tailing Factor (

)
Typically 1.8 – 2.50.9 – 1.2 Secondary interactions removed.
Module 3: Preparative Scale-Up & Solubility

The Issue: Analytical runs look great, but the column blocks or pressure spikes during prep-scale injection. The Mechanism: Triazines are notorious for low aqueous solubility and "crashing out" when the strong solvent (DMSO/DMF) plug hits the aqueous mobile phase inside the column.

Workflow: At-Column Dilution (ACD) Logic

To prevent precipitation, you must manage the mixing environment before the sample enters the stationary phase bed.

PrepSolubility Sample Sample in DMSO (High Conc.) Injector Injector Loop Sample->Injector Tee Mixing Tee (Pre-Column) Injector->Tee Slug moves to Tee Column Prep Column Tee->Column Diluted Sample (Precipitation Avoided) PumpA Aqueous Pump (High Flow) PumpA->Tee Dilutes Slug PumpB Organic Pump (Low Flow) PumpB->Injector Pushes Sample

Figure 2: At-Column Dilution (ACD) setup. The sample is injected in strong solvent but immediately diluted by the aqueous stream at a mixing tee before hitting the column frit, preventing blockage.

FAQ: How do I maximize loading without precipitation?

A: Use the "Sandwich Injection" technique or At-Column Dilution.

  • Solvent Choice: Dissolve triazine in 100% DMSO or DMF.

  • Sandwich Method:

    • Aspirate: 100 µL Mobile Phase A (Water).

    • Aspirate: 500 µL Sample (in DMSO).

    • Aspirate: 100 µL Mobile Phase A.

    • Why: This creates a buffer zone that prevents the DMSO plug from interacting instantly with the high-aqueous environment of the column equilibration phase, reducing the shock that causes crystallization [4].

References
  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP.[2] Retrieved from [Link]

  • Waters Corporation. (2025). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Triazine Compound Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of triazine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to overcome common challenges in scaling up triazine production, ensuring efficiency, purity, and safety.

Triazine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and applications in areas ranging from oncology to agriculture.[1][2] However, transitioning from small-scale laboratory synthesis to pilot or industrial-scale production presents a unique set of challenges.[3][4] This guide provides field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when working with triazine compounds.

Q1: What are the main isomeric forms of triazine, and how does this impact synthesis?

There are three main isomers of triazine, distinguished by the positions of their nitrogen atoms in the six-membered ring: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine.[5][6] The stability and reactivity of these isomers differ, which dictates the synthetic strategies for each. For instance, 1,3,5-triazines are often synthesized through the trimerization of nitriles, while 1,2,4-triazines are commonly prepared by condensing 1,2-dicarbonyl compounds with amidrazones.[7] The 1,2,3-isomer is the least stable and its synthesis is more specialized.[2][8]

Q2: Why are nucleophilic substitution reactions so common with triazines?

The three electron-withdrawing nitrogen atoms in the triazine ring significantly reduce the electron density, making the ring electron-deficient.[2][9] This electronic characteristic makes triazines highly susceptible to nucleophilic aromatic substitution, a feature that is less common in typical chlorinated benzenes.[7][9] This reactivity is fundamental to the synthesis of a wide array of functionalized triazine derivatives.

Q3: What are the initial safety considerations when scaling up triazine synthesis?

Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Many triazine syntheses are exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[10]

  • Hazardous Reagents: The use of hazardous materials like cyanuric chloride, phosgene, or sodium azide requires strict handling protocols.[11][12]

  • Pressure Build-up: Some reactions may produce gaseous byproducts, leading to a rapid increase in pressure within the reactor, which can be an explosion risk.[10]

  • Toxicity: Triazine compounds and their intermediates can have varying levels of toxicity.[13] Always consult the Safety Data Sheets (SDS) for all chemicals and ensure proper personal protective equipment (PPE) is used.[14]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of triazine compound production.

Issue 1: Low Reaction Yield

A common challenge in scaling up is a decrease in yield compared to small-scale experiments.

Potential Causes & Solutions

CauseRecommended ActionScientific Rationale
Inefficient Heat Transfer Optimize reactor geometry and agitation. Consider a jacketed reactor with precise temperature control. For highly exothermic reactions, a semi-batch or continuous flow process might be necessary.On a larger scale, localized "hot spots" can lead to side reactions and decomposition of the product. Efficient mixing and heat removal are critical to maintaining the optimal reaction temperature throughout the vessel.[10][15]
Poor Mixing Increase agitation speed, or consider a different impeller design (e.g., anchor, turbine) to ensure homogeneity.Inadequate mixing can lead to localized concentration gradients of reactants and reagents, resulting in incomplete reactions and the formation of byproducts.
Impure Starting Materials Ensure the purity of all reagents and solvents. Impurities can act as catalysts for side reactions or inhibit the primary reaction.[16]Impurities can have a more pronounced negative effect at a larger scale. For instance, water can hydrolyze reactive intermediates like 2,4,6-trichloro-1,3,5-triazine (TCT) to form cyanuric acid.[9]
Suboptimal Reaction Conditions Re-optimize reaction parameters such as temperature, reaction time, and solvent at the larger scale. What works in a round-bottom flask may not be optimal in a large reactor.[17][18]Solvent polarity can significantly influence reaction rates and yields by stabilizing charged intermediates.[17] Temperature control is crucial as some triazine derivatives can be thermally labile.[16][17]

Experimental Protocol: Optimizing Temperature for a Nucleophilic Substitution on TCT

  • Set up a jacketed glass reactor with overhead stirring, a temperature probe, and a condenser.

  • Dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C using a circulating chiller.

  • In a separate vessel, prepare a solution of the nucleophile and a base (e.g., N,N-diisopropylethylamine - DIEA).

  • Add the nucleophile solution dropwise to the TCT solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for a set time, taking aliquots periodically for analysis by TLC or HPLC to monitor the reaction progress.

  • If the reaction is sluggish, incrementally increase the temperature by 5-10 °C and continue monitoring. This stepwise increase is crucial as each substitution deactivates the ring to further attack.[9]

Issue 2: Formation of Multiple Products or Isomers

The formation of regioisomers or other byproducts can complicate purification and reduce the yield of the desired compound.

Potential Causes & Solutions

CauseRecommended ActionScientific Rationale
Lack of Regioselectivity When using unsymmetrical starting materials, consider a multi-step synthesis where intermediates are isolated and purified.[16] Alternatively, explore the use of protecting groups to block reactive sites.The electronic and steric properties of substituents on the starting materials influence the regioselectivity of the reaction. Understanding these can help predict and control the major isomer formed.[17]
Over-substitution Carefully control the stoichiometry of the nucleophile. A slow, dropwise addition of the nucleophile to the triazine substrate can help prevent over-reaction.[9]In reactions involving multi-functional triazines like TCT, controlling the stoichiometry and temperature is key to achieving selective mono-, di-, or tri-substitution.
Side Reactions Ensure anhydrous conditions to prevent hydrolysis.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive functional groups.[17]Triazines and their precursors can be susceptible to various side reactions depending on the specific functionalities present.

Diagram: Decision-Making Workflow for Isomer Separation

Caption: A decision-making workflow for the separation of triazine isomers.

Issue 3: Purification Challenges at Scale

Purification methods that are effective in the lab, such as column chromatography, can become bottlenecks at a larger scale.[4]

Potential Causes & Solutions

CauseRecommended ActionScientific Rationale
Large Volumes of Solvent Optimize the mobile phase in your chromatography to use less solvent. Consider recycling solvents where appropriate and pure.Solvent usage is a major cost and environmental concern in large-scale purification.[15]
Time-Consuming Chromatography For large quantities, consider using flash chromatography with a larger column and a gradient elution. For very high purity requirements, a final polishing step with semi-preparative HPLC may be necessary.[16]Traditional gravity column chromatography is often too slow for multi-kilogram scale production.
Complex Product Mixture Employ a multi-step purification strategy. Start with a liquid-liquid extraction to remove highly polar or non-polar impurities. Follow this with crystallization or chromatography.[16]A single purification technique may not be sufficient to remove all impurities from a complex reaction mixture.
Product Instability Use mild purification conditions. Avoid excessive heat during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperature.[16]Some triazine derivatives can be sensitive to heat, acid, or base, leading to degradation during purification.

Diagram: Scaled-Up Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction Start->Extraction Crystallization Crystallization / Precipitation Extraction->Crystallization Filtration Filtration & Washing Crystallization->Filtration PurityCheck1 Purity Check (TLC/HPLC) Filtration->PurityCheck1 Chromatography Flash Chromatography PurityCheck2 Final Purity Analysis Chromatography->PurityCheck2 PurityCheck1->Chromatography <98% Pure FinalProduct Pure Triazine Compound PurityCheck1->FinalProduct >98% Pure PrepHPLC Semi-Preparative HPLC PrepHPLC->FinalProduct PurityCheck2->PrepHPLC <98% Pure PurityCheck2->FinalProduct >98% Pure

Caption: A generalized workflow for the purification of triazine compounds at scale.

Analytical Characterization

Robust analytical methods are essential for confirming the structure and purity of your triazine compounds.

TechniqueApplication
NMR Spectroscopy (¹H, ¹³C) Provides detailed information about the molecular structure and connectivity. Used to confirm the successful synthesis of the desired compound and identify impurities.
Mass Spectrometry (MS) Determines the molecular weight and elemental formula of the compound.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule, confirming the formation of the triazine ring and the presence of substituents.[19]
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) Assesses the purity of the compound and can be used to quantify the amount of product and impurities.[19][20]

Experimental Protocol: Purity Analysis by HPLC

  • Sample Preparation: Accurately weigh a small amount of the purified triazine compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Instrument Setup:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (often with a modifier like formic acid for MS compatibility) is typical.

    • Detector: A UV detector set at a wavelength where the triazine compound absorbs strongly (e.g., 254 nm).

  • Analysis: Inject a small volume of the sample solution into the HPLC system.

  • Data Interpretation: The purity of the sample is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram.

References

  • IntechOpen. (2025, June 24). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Retrieved from [Link]

  • Ali, H. A., Ismail, M. A., & Ghaith, E. A. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Retrieved from [Link]

  • ResearchGate. (2026, January 14). Triazines – A comprehensive review of their synthesis and diverse biological importance | Request PDF. Retrieved from [Link]

  • ACS Publications. (2021, September 29). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions | Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti. Retrieved from [Link]

  • J-Stage. (n.d.). Study of 1,3,5-Triazine-Based Catalytic Amide-Forming Reactions: Effect of Solvents and Basicity of Reactants. Retrieved from [Link]

  • TEAMChem. (2024, May 27). Triazine Pesticides: Benefits, Risks, Alternatives. Retrieved from [Link]

  • MDPI. (2023, March 21). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. Retrieved from [Link]

  • RSC Publishing. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Retrieved from [Link]

  • Study.com. (n.d.). What is Triazine? - Derivatives & Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2021, May 14). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazine. Retrieved from [Link]

  • RSC Publishing. (2020, June 9). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis, aromatic character and reaction of Triazines | PPTX. Retrieved from [Link]

  • ACS Publications. (n.d.). Nonaqueous Titration Method for Determination of Purity of Hexahydro-1,3,5-trinitro-s-triazine | Analytical Chemistry. Retrieved from [Link]

  • UPJS. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 6). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • TEAMChem. (n.d.). Your Triazine Knowledge & Supply Source. Retrieved from [Link]

  • Sarex. (2025, December 18). How Triazines Transform Modern Industrial Chemistry | Uses, Materials, Textiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 9). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Multiwatch. (2000, May 10). The Triazine Herbicides: 50 years Revolutionizing Agriculture. Retrieved from [Link]

  • Primary Information Services. (n.d.). triazines - manufacturing, technology, patents, companies. Retrieved from [Link]

  • ResearchGate. (n.d.). 10 questions with answers in TRIAZINES | Science topic. Retrieved from [Link]

  • RSC Publishing. (n.d.). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of a substituted triazine. Retrieved from [Link]

  • H.E.L Group. (n.d.). Process Safety and Scale-up. Retrieved from [Link]

  • Streamline Innovations. (2023, March 20). Pros and Cons of Triazine H2S Scavenger vs. Liquid Redox. Retrieved from [Link]

  • Prime Scholars. (2021, October 27). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]

  • Drug Development and Delivery. (2026, January 5). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 19). Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. Retrieved from [Link]

  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • California Weed Conference. (n.d.). 175 TRIAZINES By D. W. Ragsdale Research and Development, Geigy Agricultural Chemical, Riverside I would like to talk to you tod. Retrieved from [Link]

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Technical Support Center: Stability Testing of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-TRZ-HYD-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine , a molecule that combines a robust triazine core with a highly reactive hydrazine (


)  moiety.

While the tert-butyl-triazine scaffold provides steric bulk and hydrolytic resistance, the hydrazine group is the "Achilles' heel" of this molecule. It is a potent nucleophile and a reducing agent.[1] Most stability failures with this compound stem from oxidative degradation (air sensitivity) or condensation reactions (reaction with trace carbonyls in solvents).

This guide provides a self-validating troubleshooting framework for stability testing, grounded in ICH Q1A(R2) guidelines and hydrazine chemistry.

Module 1: Analytical Troubleshooting (The "Ghost Peak" Phenomenon)

User Issue:

"I am seeing unknown impurity peaks growing in my HPLC chromatograms during sample preparation, even at T=0."

Root Cause Analysis: The Acetone Trap

Hydrazines are "carbonyl scavengers." If you use acetone (or any ketone/aldehyde) as a diluent or cleaning solvent, the hydrazine group will rapidly react to form a hydrazone (Schiff base). This reaction is often faster than the analytical run time.

Chemistry:



Troubleshooting Workflow

AnalyticalTroubleshooting Start Issue: Unknown Peaks at T=0 CheckSolvent Check Diluent/Solvent Start->CheckSolvent IsAcetone Is Acetone/Ketone present? CheckSolvent->IsAcetone StopAcetone CRITICAL ERROR: Hydrazone Formation. Switch to ACN/MeOH. IsAcetone->StopAcetone Yes CheckGlassware Was glassware rinsed with Acetone? IsAcetone->CheckGlassware No RinseProtocol Protocol Update: Rinse with MeOH/ACN only. CheckGlassware->RinseProtocol Yes CheckAldehydes Check for Trace Aldehydes in Alcohols CheckGlassware->CheckAldehydes No GradeUpdate Use HPLC Grade Solvents (Low Carbonyl Content) CheckAldehydes->GradeUpdate

Figure 1: Decision tree for eliminating false-positive degradation peaks caused by solvent interaction.

Corrective Protocol
  • Solvent Ban: Strictly prohibit acetone in the preparation of standards or samples.

  • Glassware: Ensure glassware washing protocols do not leave acetone residue. Flash-dry with Methanol or Acetonitrile (ACN).

  • Mobile Phase: Use Ammonium Acetate or Formate buffers (pH 4.5–6.0) to stabilize the basic amine/hydrazine groups during chromatography [1].

Module 2: Chemical Degradation Pathways

User Issue:

"My solid sample is turning from white to yellow/brown during storage."

Root Cause Analysis: Oxidation

The hydrazine group is susceptible to air oxidation, leading to the formation of azo compounds, nitrogen gas evolution, and conjugated impurities (chromophores) that cause yellowing. This is accelerated by light and trace metal ions (e.g., Fe, Cu) [2].

Degradation Mechanism Visualization

DegradationPathways cluster_Oxidation Oxidative Pathway (Air/Light) cluster_Condensation Condensation (Impurities) Molecule 4-(t-Butyl)-6-hydrazinyl-triazine Azo Azo Dimer (Yellow/Brown) Molecule->Azo + O2 / Light Hydrazone Hydrazone (Ghost Peak) Molecule->Hydrazone + R-CHO / R-CO-R Decomp Amine + N2 Gas Azo->Decomp Further Oxidation

Figure 2: Primary degradation pathways. The oxidative pathway leads to discoloration, while condensation leads to analytical artifacts.

Corrective Protocol
  • Inert Storage: Store the API under Argon or Nitrogen headspace.

  • Light Protection: Use amber vials or foil-wrapped containers (ICH Q1B).

  • Desiccation: Moisture can catalyze hydrolysis and oxidation; store with silica gel or molecular sieves.

Module 3: Forced Degradation (Stress Testing) Protocol

To validate your stability-indicating method (SIM), you must intentionally degrade the sample. However, standard protocols often destroy hydrazines too quickly to be useful.

Guidance: Adhere to ICH Q1A(R2) principles but adapt for hydrazine sensitivity [3].

Stress TypeConditionExpected OutcomeTechnical Note
Acid Hydrolysis 0.1 N HCl, 60°C, 2-4 hrsTriazine ring stable; Hydrazine may cleave to amine.Triazines are generally resistant to dilute acid.
Base Hydrolysis 0.1 N NaOH, 60°C, 2-4 hrsPotential hydrolysis of amine/hydrazine.Strong base may attack the triazine ring carbons.
Oxidation 3%

, RT, < 1 hr
Rapid Degradation. Hydrazines react violently with peroxides. Start with 0.3%

to capture intermediates.
Thermal 60°C (Solid state), 7 daysNitrogen evolution; browning.Monitor for gas pressure buildup in sealed vials.
Photolytic 1.2 million lux hoursDiscoloration (Azo formation).Follow ICH Q1B. Solid state is usually more stable than solution.

Critical Safety Warning: Do not mix hydrazine compounds with high concentrations of oxidizing agents (e.g., >30%


 or permanganate) in closed vessels, as rapid 

gas evolution can cause over-pressurization.

Module 4: Standard Stability Protocol (ICH Q1A)

For formal registration stability, use the following matrix.

Testing Frequency
  • Long Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

  • Accelerated: 0, 1, 3, 6 months.

Storage Conditions Table
Study TypeStorage ConditionMinimum Time Period
Long Term

12 Months
Intermediate

6 Months (if Accelerated fails)
Accelerated

6 Months

Note on "Significant Change" (Accelerated): For this molecule, a "significant change" is defined as a 5% loss in potency or the appearance of any degradation product exceeding the qualification threshold (ICH Q3A). If the sample turns brown or shows >5% degradation at 40°C, revert to Intermediate conditions (


).

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from helixchrom.com. Link

  • Audrieth, L. F., & Mohr, P. H. (1948). The Chemistry of Hydrazine. Chemical & Engineering News. (General reactivity context).
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency.[2] Link

  • BenchChem. (2025).[3] Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. (Safety and PPE context). Link

Sources

Technical Support Center: Refining Crystallization Methods for Hydrazinyl Triazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of hydrazinyl triazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the crystallization process. The information herein is grounded in established scientific principles and field-proven insights to ensure the successful isolation and purification of these valuable compounds.

Frequently Asked Questions (FAQs)

This section addresses common issues that researchers face during the crystallization of hydrazinyl triazines.

Q1: My hydrazinyl triazine compound is "oiling out" instead of crystallizing. What are the primary causes and how can I fix this?

A1: "Oiling out," the formation of a liquid layer instead of solid crystals, is a frequent problem when the melting point of your compound is lower than the boiling point of the chosen solvent.[1][2] This can also be exacerbated by the presence of significant impurities, which can depress the melting point.[1][3]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (one in which the compound is soluble) to slightly decrease the saturation.[1][3]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before any refrigeration. Rapid cooling is a common cause of oiling out.[3] Placing the flask on a surface that does not conduct heat well, like a wooden block, can help.[4]

  • Solvent System Modification: If the issue persists, consider a different solvent or a mixed solvent system. A solvent with a lower boiling point might be necessary.[2]

  • Pre-purification: If impurities are suspected, purifying the crude material by another method, such as column chromatography, before crystallization can be effective.[3]

Q2: No crystals are forming even after my solution has cooled completely. What should I do?

A2: The failure of crystals to form is typically due to either a solution that is too dilute (insufficient supersaturation) or a lack of nucleation sites for crystal growth to begin.[1][3]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[3][4]

    • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the solution to initiate crystallization.[1][4]

  • Increase Concentration: If nucleation techniques are unsuccessful, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the hydrazinyl triazine.[1][3][4] Then, allow it to cool again.

  • Drastic Cooling: As a last resort, placing the flask in an ice bath can sometimes force crystallization, though this may result in smaller, less pure crystals.[5]

Q3: The crystallization happened too quickly, resulting in very fine, needle-like crystals. How can I obtain larger, higher-quality crystals?

A3: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[4] The goal is to slow down the crystal growth process.

Troubleshooting Steps:

  • Increase Solvent Volume: Reheat the solution to dissolve the crystals and add a small excess of the hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal growth.[4]

  • Insulated Cooling: Allow the flask to cool to room temperature on an insulating surface (e.g., a wooden block or cork ring) and cover it to trap heat.[4] This slower cooling rate promotes the formation of larger, more well-defined crystals.

  • Solvent Selection: Consider using a solvent system where the hydrazinyl triazine has slightly higher solubility at room temperature. This will necessitate a greater temperature change to induce crystallization, naturally slowing down the process.

Q4: My final crystalline product has a low yield. What are the likely causes and how can I improve it?

A4: A poor yield can result from several factors, including using too much solvent, premature filtration, or issues with the chosen solvent system.[1][4]

Troubleshooting Steps:

  • Optimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent, which leaves a significant portion of your compound dissolved in the mother liquor.[1] Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Check the Mother Liquor: After filtration, you can check for remaining product in the filtrate by evaporating a small sample. If a significant amount of solid remains, you may be able to recover more product by concentrating the mother liquor and cooling it again.[4]

  • Ensure Complete Crystallization: Allow sufficient time for the crystallization to complete at a low temperature before filtering. Rushing this step can leave a substantial amount of product in the solution.

In-Depth Troubleshooting Guides

This section provides more detailed protocols and explanations for persistent crystallization challenges.

Guide 1: Optimizing Solvent Systems for Hydrazinyl Triazines

The choice of solvent is the most critical factor in a successful crystallization.[2][6] An ideal solvent will dissolve the hydrazinyl triazine sparingly at room temperature but completely at its boiling point.

Protocol for Solvent Screening:
  • Initial Solubility Tests:

    • Place a small amount of your crude hydrazinyl triazine (approx. 10-20 mg) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility.

    • For solvents in which the compound is insoluble at room temperature, gently heat the test tube and observe if the compound dissolves.

    • Allow the hot solutions to cool and observe if crystals form.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble.[2] The two solvents must be miscible.[2]

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3]

Common Solvents for Consideration:
SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good starting point for polar compounds.
MethanolPolar65Can be effective, but lower boiling point means a smaller temperature gradient.[2]
AcetonePolar Aprotic56Its high volatility makes it easy to remove from the final product.[2]
Ethyl AcetateModerately Polar77A versatile solvent for a range of polarities.
TolueneNonpolar111Useful for less polar hydrazinyl triazine derivatives.
Heptane/HexaneNonpolar98/69Often used as the "bad" solvent in mixed systems with more polar solvents.
WaterVery Polar100Can be used for highly polar hydrazinyl triazines or as the "bad" solvent with alcohols.

This table provides general guidance; experimental verification is essential.

Guide 2: Managing Polymorphism in Hydrazinyl Triazine Crystals

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a drug substance, including its stability and bioavailability.[6][7] Controlling polymorphism is crucial in pharmaceutical development.

Factors Influencing Polymorphism:
  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which polymorphic form is favored.[8]

  • Cooling Rate: Different cooling rates can lead to the formation of different polymorphs.

  • Supersaturation Level: The degree of supersaturation can dictate the nucleation of a specific crystal form.[6]

  • Temperature: The crystallization temperature can determine the thermodynamically stable form.[7]

Workflow for Polymorph Screening:

Caption: Workflow for systematic polymorph screening of hydrazinyl triazines.

Characterization Techniques for Polymorphs:

It is essential to characterize the resulting crystals to identify different polymorphic forms. Key techniques include:

  • Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystal lattice.[9][10]

  • Differential Scanning Calorimetry (DSC): Can distinguish polymorphs based on their melting points and enthalpies of fusion.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Different polymorphs can exhibit distinct vibrational spectra.[9][11]

Guide 3: Troubleshooting Decision Tree

This decision tree provides a logical pathway for addressing common crystallization failures.

Troubleshooting Start Start: Cooled Solution Q1 Are crystals present? Start->Q1 NoCrystals No Crystals Q1->NoCrystals No YesCrystals Crystals Present Q1->YesCrystals Yes InduceNucleation Try to induce nucleation: 1. Scratch flask 2. Add seed crystal NoCrystals->InduceNucleation Q2 Crystals formed? InduceNucleation->Q2 Success1 Success: Collect Crystals Q2->Success1 Yes IncreaseConc Solution too dilute. Evaporate some solvent and re-cool. Q2->IncreaseConc No Q3 Is the solid an oil? YesCrystals->Q3 OilOut Oiling Out Occurred Q3->OilOut Yes Q4 Is the yield low? Q3->Q4 No FixOil 1. Re-heat and add more solvent. 2. Cool slowly. 3. Consider new solvent. OilOut->FixOil LowYield Low Yield Q4->LowYield Yes Success2 Success: High-Quality Crystals Q4->Success2 No FixYield 1. Check mother liquor for product. 2. Ensure complete cooling. 3. Reduce initial solvent volume in next attempt. LowYield->FixYield

Caption: Decision tree for troubleshooting hydrazinyl triazine crystallization.

References

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (n.d.).
  • Pharmaceutical Crystallization in drug development | Syrris. (n.d.).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Chemistry Crystallization - SATHEE. (n.d.).
  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025, July 2).
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.).
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications. (2012, September 12).
  • Analytical techniques for studying and characterizing polymorphs - Oxford Academic. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Crystal Pharmatech. (2025, December 4). Crystallization Process Development & Optimization Services.
  • Development of Crystallization Processes for Pharmaceutical Applications - LACCEI.org. (n.d.).
  • What are the different techniques to characterize chemical crystals? - ResearchGate. (2019, May 28).
  • troubleshooting pseudotropine crystallization procedures - Benchchem. (n.d.).
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20).
  • Crystallization. (n.d.).
  • CRYSTAL CHARACTERIZATION TECHNIQUES - International Journal of Exploring Emerging Trends in Engineering (IJEETE). (2023, July 15).
  • Crystallography Analysis - Intertek. (n.d.).
  • How to Solve Fluid Crystallization Challenges. (2025, July 22).
  • Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes. (n.d.).
  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - MDPI. (2021, February 6).
  • Recrystallization (chemistry) - Wikipedia. (n.d.).
  • The e!ect of solvent on crystal growth and morphology - Future4200. (n.d.).
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 2).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Synthesis and X-Ray Single-Crystal of Hydroacridinone-Based Hydrazino-S-Triazine Derivative as - Semantic Scholar. (2019, December 30).
  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, June 1).
  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature - PMC. (2021, June 21).
  • Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines - PMC - NIH. (2024, April 9).
  • Triazine compound salt, crystal form thereof, and production method therefor - Google Patents. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29).
  • Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015, April 28).
  • Synthesis of 1,2,4-triazines - Organic Chemistry Portal. (n.d.).
  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations - MDPI. (2023, February 12).
  • Synthesis, crystal structures and spectroscopic properties of triazine-based hydrazone derivatives; a comparative experimental-theoretical study - PubMed. (2015, April 3).
  • Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti. (n.d.).
  • Controlling polymorphism in molecular cocrystals by variable temperature ball milling - Faraday Discussions (RSC Publishing). (n.d.).
  • pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones - Materials Advances (RSC Publishing). (n.d.).
  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study - MDPI. (2015, April 3).
  • Inhibitory potential of triazines and hydrazinyl thiazole substituted chromones against the HslVU protease/chaperone complex, a. (n.d.).
  • Triazines | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Controlling polymorphism in molecular cocrystals by variable temperature ball milling - University of Birmingham's Research Portal. (2022, June 24).

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Technical Support Center: Troubleshooting Poor Cell Permeability of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common hurdle in the development of triazine-based compounds: poor cell permeability. The 1,3,5-triazine scaffold is a valuable pharmacophore in modern drug discovery, with derivatives showing promise as anticancer, antiviral, and antimicrobial agents.[1][2][3] However, their therapeutic efficacy is fundamentally dependent on their ability to cross cellular membranes to reach intracellular targets.

This document is structured to provide a logical, question-and-answer-based workflow, from initial diagnosis to advanced solutions, ensuring scientific integrity and actionable insights.

Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the initial questions that arise when a promising triazine derivative fails to perform in cellular assays.

Q1: My triazine derivative is potent in biochemical assays but shows low activity in cell-based assays. Could this be a permeability issue?

Answer: Yes, this is a classic indicator of poor cell permeability. If a compound effectively inhibits its target enzyme or receptor in a cell-free system but fails to elicit a response in whole cells, it strongly suggests the molecule cannot reach its intracellular target in sufficient concentrations. The cell membrane acts as a selective barrier, and poor permeability is a primary reason for this discrepancy.[4] Other potential factors include compound instability in cell culture media or rapid metabolism by the cells, but assessing permeability is a critical first step in troubleshooting.

Q2: What are the most common physicochemical properties of a triazine derivative that lead to poor cell permeability?

Answer: The passive permeability of a small molecule is largely governed by its physicochemical properties. The most influential framework for this is Lipinski's "Rule of 5".[5] Poor absorption or permeation is more likely when a compound violates two or more of these rules:

  • Molecular Weight (MW) > 500 Da: Larger molecules diffuse more slowly across the lipid bilayer.[5]

  • High Lipophilicity (LogP > 5): While some lipophilicity is required to enter the lipid membrane, excessively lipophilic compounds may become trapped within the membrane and fail to partition into the aqueous cytoplasm.[4]

  • More than 5 Hydrogen Bond Donors (HBD): These are typically O-H and N-H groups. A high number of HBDs increases the energy required to shed the molecule's "water shell" before entering the membrane.[5][6]

  • More than 10 Hydrogen Bond Acceptors (HBA): These are typically nitrogen and oxygen atoms. Similar to HBDs, they contribute to high polarity.[5]

Another critical parameter is the Polar Surface Area (PSA) , which is the surface sum over all polar atoms. A PSA greater than 140 Ų is often associated with poor permeability.

PropertyGuideline for Good PermeabilityRationale
Molecular Weight (MW) < 500 g/mol Smaller molecules diffuse more easily across membranes.[5]
Lipophilicity (clogP) 1 - 3 (ideally)Balances solubility in the aqueous extracellular space and partitioning into the lipid membrane.[5]
H-Bond Donors (HBD) ≤ 5Minimizes the desolvation energy penalty required to leave the aqueous phase.[5]
H-Bond Acceptors (HBA) ≤ 10Reduces overall polarity, favoring membrane partitioning.[5]
Polar Surface Area (PSA) < 140 ŲA lower PSA correlates with better passive diffusion through the lipid bilayer.[5]
Rotatable Bonds ≤ 10Fewer rotatable bonds suggest a more rigid molecule, which can have a lower entropic penalty upon membrane entry.[5]

Table 1: Key Physicochemical Properties Influencing Cell Permeability.

Q3: How can I distinguish between poor permeability and low aqueous solubility? My compound precipitates in the assay medium.

Answer: This is a crucial distinction, as low solubility can be misinterpreted as low permeability. If your compound precipitates in the donor compartment of a permeability assay, its effective concentration is much lower than intended, leading to an artificially low measured flux.

Here’s how to differentiate:

  • Kinetic and Thermodynamic Solubility Assays: First, determine the actual solubility of your triazine derivative in the specific buffer or medium used for your cell-based assays. If the concentration you are testing at exceeds its solubility limit, then solubility is the primary issue.

  • Dose-Response in Permeability Assays: If possible, run your permeability assay at multiple concentrations below the determined solubility limit. If the apparent permeability coefficient (Papp) remains consistent across these concentrations, the measurement is likely valid. If it changes, solubility may still be impacting the results.

  • Formulation Strategies: For compounds with very low solubility, using formulation approaches like creating a nanosuspension can enhance the dissolution rate, allowing for a more accurate assessment of inherent permeability.[7]

Q4: What is the difference between passive diffusion and active transport, and why does it matter for my triazine derivative?

Answer: Understanding the mechanism of transport is key to solving permeability problems.

  • Passive Diffusion: This is the movement of a compound across the cell membrane driven by a concentration gradient, without the help of a transport protein. It is the primary route for many small, lipophilic drugs and is governed by the physicochemical properties discussed in Q2.[8]

  • Active Transport: This process requires cellular energy (ATP) and membrane proteins (transporters) to move a compound across the membrane. This can either facilitate uptake into the cell or, more commonly for drug-like molecules, cause active efflux , where the compound is pumped out of the cell.[9] Key efflux pumps include P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[]

This distinction is critical because a compound with ideal properties for passive diffusion can still exhibit poor intracellular accumulation if it is a substrate for an active efflux pump.[11] Identifying active efflux is a common troubleshooting objective.

Part 2: A Systematic Troubleshooting Workflow

If initial diagnostics suggest a permeability problem, follow this systematic workflow to pinpoint the cause.

G cluster_0 A Start: Poor Cellular Activity Observed B Step 1: Analyze Physicochemical Properties (MW, clogP, PSA, HBD/A) A->B C Properties within Optimal Range? B->C D Step 2: Perform PAMPA Assay (Assesses Passive Diffusion) C->D Yes I Diagnosis: Poor Passive Permeability is the Issue C->I No E PAMPA Permeability? D->E F Step 3: Perform Bidirectional Caco-2 Assay (Assesses Passive + Active Transport) E->F High / Moderate E->I Low G High Efflux Ratio (Papp B-A / A-B > 2)? F->G H Diagnosis: Active Efflux is the Primary Issue G->H Yes J Diagnosis: Intrinsic Permeability is Acceptable. Re-evaluate other factors (metabolism, target engagement). G->J No K Action: Medicinal Chemistry Redesign (Reduce MW, PSA, HBD/A; Optimize logP) H->K I->K

Caption: Troubleshooting workflow for poor cell permeability.

Step 1: Physicochemical Property Analysis

Before any wet lab experiments, analyze your compound's properties (see Table 1). If it violates multiple guidelines, poor passive permeability is highly likely. The solution will probably involve medicinal chemistry to redesign the molecule.[12]

Step 2: Assess Passive Permeability with PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion.[13] A lipid-infused artificial membrane separates a donor and acceptor well. Since it lacks transporters, it isolates passive permeability.[8]

PAMPA Permeability (Pₑ)ClassificationInterpretation
> 10 x 10⁻⁶ cm/sHighHigh probability of good passive absorption.
1 - 10 x 10⁻⁶ cm/sMediumPassive absorption may be variable.
< 1 x 10⁻⁶ cm/sLowPoor passive absorption is likely.[13]

Table 2: Classification of PAMPA Permeability Results.

Step 3: Assess Permeability and Active Efflux with Caco-2 Assay

The Caco-2 assay is the gold standard in vitro model for predicting human intestinal absorption.[14] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a polarized monolayer with tight junctions and functional transporters, mimicking the intestinal barrier.[][15]

A bidirectional assay is performed by measuring permeability from the apical (A) to basolateral (B) side (modeling absorption) and from B to A (modeling efflux).[16][17] The ratio of these measurements provides the efflux ratio .

Efflux Ratio (ER) = Pₐₚₚ (B-A) / Pₐₚₚ (A-B)

An efflux ratio > 2 is a strong indicator that your compound is a substrate for efflux pumps like P-gp.[17]

Step 4: Data Interpretation and Diagnosis
  • Scenario 1: Low PAMPA, Low Caco-2 (A-B), ER < 2

    • Diagnosis: The primary problem is poor intrinsic passive permeability . The molecule's physicochemical properties are unfavorable for crossing the lipid bilayer.

    • Action: Focus on structural modification to improve these properties (see Part 4).

  • Scenario 2: High PAMPA, Low Caco-2 (A-B), ER > 2

    • Diagnosis: The compound has good passive permeability but is being actively pumped out of the cells. The problem is active efflux .

    • Action: Confirm with P-gp inhibitors like verapamil.[15] Solutions involve structural modification to evade transporter recognition or co-administration with an efflux inhibitor (see Part 4).

  • Scenario 3: High PAMPA, High Caco-2 (A-B), ER < 2

    • Diagnosis: The compound has good permeability . The poor cellular activity is likely due to other factors, such as rapid intracellular metabolism, poor target engagement, or compound instability.

Part 3: In-Depth Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing passive permeability.

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen-IP, cat. MAIPNTR10)[18]

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., testosterone and furosemide)[18]

  • 96-well UV-transparent plate for analysis

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[19]

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate for 5-10 minutes.[19]

  • Prepare Donor Solutions: Dilute the 10 mM test compound stock to a final concentration of 100-200 µM in PBS. Ensure the final DMSO concentration is low (<1%) to avoid affecting membrane integrity. Prepare donor solutions for controls similarly.

  • Start Assay: Add 150-200 µL of the donor solution to each well of the coated filter plate.[4] Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter wells is immersed in the acceptor solution.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[18][19]

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates.

  • Analysis: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS). Also, measure the concentration of the initial donor solution.

  • Calculation: The effective permeability (Pₑ) is calculated using established formulas that account for volume, surface area, and incubation time.[19]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay requires cell culture expertise and is significantly more complex than PAMPA.

Caption: Bidirectional transport across a Caco-2 monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)[15]

  • 24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (paracellular integrity marker)[16]

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and talinolol for P-gp efflux)[17]

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[17]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²), which indicates tight junction formation.[15]

  • Assay Preparation: Wash the cell monolayers gently with pre-warmed transport buffer (37°C).

  • Transport Experiment (A-to-B):

    • Add the test compound (typically 1-10 µM) in transport buffer to the apical (upper) chamber.[]

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[16]

    • At the end of the incubation, take samples from the basolateral chamber for analysis.

  • Transport Experiment (B-to-A):

    • Add the test compound in transport buffer to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Post-Assay Integrity Check: After the transport experiment, perform a Lucifer yellow leak test to confirm that the monolayer integrity was maintained throughout the assay.[16]

  • Sample Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[] Finally, calculate the efflux ratio.

Part 4: Solutions and Improvement Strategies

Once you have diagnosed the problem, you can explore targeted solutions.

Q5: My compound has poor passive permeability. How can I improve it through structural modification?

Answer: Improving passive permeability is a central task in medicinal chemistry. The goal is to balance lipophilicity and polarity.

  • Reduce Polarity: Systematically replace or mask hydrogen bond donors. For example, N-methylation of an amine or amide can improve permeability, though it may affect target binding.[6]

  • Optimize Lipophilicity: Introduce small, lipophilic groups (e.g., methyl, chloro) to the triazine scaffold to increase logP. Be cautious not to increase it excessively (>5).

  • Reduce Molecular Size: If the MW is high, look for opportunities to simplify the structure without losing pharmacophoric elements.

  • Promote Intramolecular Hydrogen Bonding: A clever strategy is to design the molecule so it can form an internal hydrogen bond in the non-polar environment of the cell membrane. This effectively masks polar groups, reducing the desolvation penalty and improving permeability.[6]

Q6: My compound is a substrate for efflux pumps. What are my options?

Answer: Dealing with active efflux is challenging but manageable.

  • Structural Modification: The most effective long-term solution is to modify the molecule to reduce its recognition by efflux transporters. This often involves subtle changes to the molecule's shape, charge distribution, and hydrogen bonding capacity. There are no universal rules, and this often requires iterative design-synthesis-test cycles. Sometimes, adding a bulky group or altering a key polar interaction can disrupt binding to the transporter.

  • Efflux Pump Inhibitors (EPIs): In some therapeutic contexts, it may be feasible to co-administer the drug with an EPI.[9] While few EPIs are currently approved for clinical use, this remains an active area of research. This is more of a clinical strategy than a preclinical lead optimization one.

Q7: Can I improve the permeability of my triazine derivative without changing its chemical structure?

Answer: Yes, formulation science offers several powerful strategies to enhance the delivery of compounds with inherently poor permeability or solubility.

  • Permeability Enhancers (PEs): These are excipients co-formulated with the active pharmaceutical ingredient (API) that transiently and reversibly open the tight junctions between cells or disrupt the cell membrane to facilitate drug passage.[20]

  • Nanoparticle Formulations: Encapsulating your compound in nanoparticles or creating a nanocrystalline suspension can dramatically improve its dissolution rate and solubility, thereby increasing the concentration gradient that drives absorption. This can significantly enhance the bioavailability of poorly soluble drugs.[7]

  • Use of Co-solvents: In in vitro assays, using a small percentage of a water-miscible organic solvent like DMSO can increase the solubility and apparent permeability of highly lipophilic compounds.[21] However, concentrations must be kept low (typically <1%) to avoid cell toxicity and disruption of membrane integrity.

By systematically applying the diagnostic workflow, utilizing robust experimental protocols, and exploring both medicinal chemistry and formulation strategies, researchers can overcome the challenges of poor cell permeability and advance the development of promising triazine derivatives.

References
  • Creative Bioarray. Caco-2 Permeability Assay. [Link]

  • Domainex. Caco-2 Permeability Assay. [Link]

  • Chen, M., et al. (2012). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Bhal, S. K., et al. (2007). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Molecular BioSystems. [Link]

  • De Doncker, K. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. [Link]

  • Rautio, J., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery. [Link]

  • ResearchGate. How to increase cell permeability of highly lipophillic compounds in vitro?. [Link]

  • Nguyen, H. T., et al. (2024). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances. [Link]

  • Singh, P. P., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules. [Link]

  • Anusha, S., et al. (2020). Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Lee, J., et al. (2024). Unlocking Dual Functionality in Triazine-Based Emitters: Synergistic Enhancement of Two-Photon Absorption and TADF-OLED Performance with Electron-Withdrawing Substituents. ChemRxiv. [Link]

  • Patil, S., et al. (2024). Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). Journal of Drug Delivery Science and Technology. [Link]

  • Pereira, I. J., et al. (2024). Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. Pharmaceuticals. [Link]

  • ResearchGate. Scheme for the synthesis of 1,3,5-triazine (s-triazine) derivatives. [Link]

  • Millipore. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • Khattab, S. N., et al. (2023). Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers. RSC Medicinal Chemistry. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Scribd. Factors Affecting Cell Membrane Permeability. [Link]

  • Quora. What are the factors that affect membrane permeability?. [Link]

  • Alam, M. M., et al. (2023). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Chemistry. [Link]

  • Singh, P. P., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. [Link]

  • Domalaon, R., et al. (2024). Enhancing permeability of the outer membrane. GARDP Antimicrobial Viewpoints. [Link]

  • ConductScience. Factors Affecting Cell Membrane Permeability and Fluidity. [Link]

  • Tanhuanpää, M. I., & Ilan, B. (2024). Specificity and tunability of efflux pumps: A new role for the proton gradient?. PLoS Computational Biology. [Link]

  • Nakashima, R., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. [Link]

  • Johnson, M. G., et al. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLOS Pathogens. [Link]

  • Griffith Research Online. A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Systems. [Link]

  • Sharma, V., et al. (2024). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Mini-Reviews in Organic Chemistry. [Link]

  • Organic Chemistry Frontiers. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. [Link]

  • SciSpace. Estimation of the correlation between the retention of s-triazine derivatives and some molecular descriptors. [Link]

  • ResearchGate. Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. [Link]

  • Google Patents. CN112321519A - Preparation method of triazine ultraviolet absorbent.
  • Al-Blewi, F. F., et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules. [Link]

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Validation & Comparative

Structural Confirmation Guide: 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Characterization Challenge

In the development of kinase inhibitors and herbicidal agents, the 1,3,5-triazine scaffold is ubiquitous due to its planarity and hydrogen-bonding capability. However, confirming the structure of asymmetrically substituted triazines—specifically 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine —presents unique analytical challenges.

The primary difficulty lies in the symmetry of the core and the labile nature of the hydrazine moiety. During synthesis (typically via nucleophilic displacement of a chloro-triazine precursor), two critical impurities often arise that mimic the target in low-resolution analysis:

  • Bis-hydrazinyl byproducts: Over-substitution where the amine or tert-butyl group is displaced.

  • Rotameric Broadening: The hydrazine and amine groups often exhibit restricted rotation, leading to broadened NMR signals that can be mistaken for impurities.

This guide compares the efficacy of standard analytical techniques in validating this specific structure and provides a definitive protocol for certification.

Comparative Analysis of Structural Confirmation Methods

To certify the structure of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine, researchers must choose between speed and resolution. The following table compares the performance of standard analytical modalities for this specific molecular class.

Feature1H / 13C NMR (1D) 2D NMR (HMBC/NOESY) HRMS (ESI-TOF) X-Ray Crystallography
Primary Utility Functional group inventory (t-Butyl, NH2).Regiochemistry confirmation (Connectivity).Elemental composition & purity.[1]Absolute structural proof.
Resolution Power Moderate. Overlap of NH/NH2 protons is common.High. Links specific protons to specific carbons.[2]High for mass, Low for isomer differentiation.Ultimate.
Sample Req. ~5-10 mg~20-50 mg< 1 mgSingle Crystal required.
Throughput High (15 mins)Medium (2-6 hours)High (5 mins)Low (Days/Weeks)
Cost Efficiency HighModerateHighLow
Verdict Baseline Requirement Critical for Validation Mandatory Check Gold Standard (Optional)

Detailed Characterization Protocol

A. Synthesis Context & Impurity Profile

To understand what we are confirming, we must visualize the synthesis and potential pitfalls. The target is typically accessed from 2-amino-4-(tert-butyl)-6-chloro-1,3,5-triazine via hydrazine displacement.

SynthesisPath Start 2-Amino-4-(tert-butyl)- 6-chloro-1,3,5-triazine Target TARGET: 4-(tert-Butyl)-6-hydrazinyl- 1,3,5-triazin-2-amine Start->Target Controlled Temp (60-80°C) Impurity1 IMPURITY A: Bis-hydrazinyl derivative (Over-reaction) Start->Impurity1 Excess Hydrazine High Temp Impurity2 IMPURITY B: Hydrolysis Product (6-Hydroxy analog) Start->Impurity2 Aqueous Acid/Base Side Reaction Reagent + Hydrazine Hydrate (Nucleophilic Subst.) Reagent->Target

Figure 1: Synthetic pathway highlighting the critical need to distinguish the target from over-substituted impurities.

B. NMR Spectroscopy Protocol (The Validation Engine)

1. Solvent Selection:

  • Do NOT use CDCl3: The amino and hydrazine protons are exchangeable and often broad or invisible in chloroform due to rapid exchange and poor solubility.

  • USE DMSO-d6: Strong hydrogen bond acceptor properties stabilize the -NH2 and -NHNH2 protons, resulting in sharper, distinct singlets.

2. Expected 1H NMR Data (400 MHz, DMSO-d6):

  • 
     1.25 - 1.30 ppm (s, 9H): tert-Butyl group. This is the anchor signal.
    
  • 
     6.50 - 7.00 ppm (bs, 2H):  Primary amine (-NH2). Broad due to quadrupole relaxation of nitrogen.
    
  • 
     4.00 - 4.50 ppm (bs, 2H):  Hydrazine -NH2.
    
  • 
     8.50 - 9.00 ppm (bs, 1H):  Hydrazine -NH-.
    

3. The "Self-Validating" Check (Integration): To confirm the structure, normalize the tert-butyl singlet to 9.00.

  • If the aromatic region integrates to < 2H (for the amine) or the hydrazine signals are missing, suspect Impurity B (Hydrolysis).

  • If the hydrazine signals integrate double the expected value relative to t-Butyl, suspect Impurity A (Bis-hydrazine).

4. 13C NMR & HMBC (Connectivity):

  • Triazine Core: Three distinct quaternary carbons between 160–180 ppm.

    • C-NH2

    • C-NHNH2

    • C-(t-Butyl)[3][4][5]

  • HMBC Correlation: This is the definitive test. You must observe a long-range coupling (3-bond) from the tert-butyl protons (

    
     1.3) to the specific triazine ring carbon attached to it (
    
    
    
    ~175-180).
C. Mass Spectrometry (HRMS)
  • Technique: ESI-TOF (Positive Mode).

  • Target Formula: C7H14N6

  • Exact Mass: 182.1279 Da

  • Acceptance Criteria: Error < 5 ppm.

  • Diagnostic Fragment: Loss of the tert-butyl group often results in a [M-57]+ fragment, or loss of hydrazine [M-31]+.

Analytical Decision Workflow

Use this logic flow to systematically confirm the compound.

AnalysisFlow Sample Isolated Solid Step1 1. HRMS (ESI+) Sample->Step1 Check1 Mass = 182.1279 ± 5ppm? Step1->Check1 Fail1 Reject: Wrong Composition Check1->Fail1 No Step2 2. 1H NMR (DMSO-d6) Check1->Step2 Yes Check2 Integrals Correct? (9H t-Bu : 2H NH2 : 3H Hydrazine) Step2->Check2 Fail2 Reject: Impurity (Bis-subst/Hydrolysis) Check2->Fail2 No Step3 3. 13C NMR / HMBC Check2->Step3 Yes Check3 3 distinct Ring Carbons? t-Bu to Ring Correlation? Step3->Check3 Check3->Fail2 No Success CONFIRMED STRUCTURE Check3->Success Yes

Figure 2: Step-by-step decision tree for structural validation.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Menicagli, R., et al. (2004). "Regioselectivity in the substitution of 2,4-dichloro-6-alkylamino-1,3,5-triazines." Journal of Organic Chemistry, 69, 1361.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for substituted 1,3,5-triazines." PubChem.

  • Zhao, H., et al. (2012). "Synthesis and crystal structure of novel hydrazine-triazine derivatives." Journal of Chemical Crystallography, 42, 112-118.

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A Comparative Guide to the Validation of Synthetic Routes for Substituted Triazines

Author: BenchChem Technical Support Team. Date: February 2026

Substituted 1,3,5-triazines are a cornerstone of modern medicinal chemistry and materials science, with applications ranging from anticancer agents to herbicides and polymer stabilizers.[1][2][3] The versatility of the triazine scaffold stems from its unique electronic properties and the ability to introduce diverse functionalities at the 2, 4, and 6 positions. The most prevalent and economically viable starting material for these syntheses is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][4][5]

This guide provides an in-depth comparison of common synthetic routes to substituted triazines, with a focus on the validation of these methods for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind experimental choices and provide detailed, validated protocols.

Route 1: Classical Sequential Nucleophilic Substitution

The most established method for synthesizing unsymmetrically substituted triazines is the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.[6][7] This method takes advantage of the decreasing reactivity of the triazine ring with each successive substitution, allowing for controlled, stepwise introduction of different nucleophiles. The reactivity of the chlorine atoms is highly temperature-dependent, a crucial factor for achieving selectivity.[5]

Mechanistic Rationale

The high electrophilicity of the carbon atoms in the triazine ring, a consequence of the electron-withdrawing effect of the three nitrogen atoms and three chlorine atoms, makes it susceptible to nucleophilic attack. As each chlorine atom is replaced by a less electron-withdrawing group (like an amine or an alkoxide), the electrophilicity of the remaining chlorinated carbons decreases. This allows for a regioselective synthesis by carefully controlling the reaction temperature. The first substitution is typically carried out at 0-5 °C, the second at room temperature, and the third at elevated temperatures.[5][7][8]

Experimental Protocol: Synthesis of a Disubstituted Triazine

This protocol describes the synthesis of a disubstituted triazine by first reacting cyanuric chloride with an aromatic amine, followed by a second substitution with a different amine.

Step 1: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile

  • Dissolve cyanuric chloride (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate flasks, each containing 50 mL of acetone.

  • Cool both solutions to 0 °C in an ice bath.

  • In a round-bottom flask, add potassium carbonate (K2CO3) (10 mmol) to the cyanuric chloride solution with vigorous stirring at 0 °C.

  • Add the cold 4-aminobenzonitrile solution dropwise to the stirring cyanuric chloride solution.

  • Maintain the reaction at 0 °C for 4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture onto crushed ice.

  • Filter the resulting solid, wash with distilled water, and dry under vacuum to obtain the monosubstituted product.[9]

Step 2: Synthesis of the Disubstituted Product

  • Dissolve the 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile (10 mmol) and the second amine (e.g., piperidine, 10 mmol) in separate flasks, each with 50 mL of tetrahydrofuran (THF).

  • Add K2CO3 (10 mmol) to the solution of the monosubstituted triazine at room temperature with vigorous stirring.

  • Add the second amine solution dropwise.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Pour the residue onto crushed ice, filter the solid product, wash with distilled water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/ethanol).[9]

Workflow for Sequential Nucleophilic Substitution

cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution A Cyanuric Chloride + Amine 1 (0-5°C, Acetone, K2CO3) B Monosubstituted Dichloro-triazine A->B C Monosubstituted Triazine + Amine 2 (Room Temp, THF, K2CO3) B->C D Disubstituted Monochloro-triazine C->D

Caption: Sequential substitution workflow.

Route 2: Microwave-Assisted Synthesis

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis has emerged as a powerful tool for preparing substituted triazines.[10] This "green chemistry" approach can significantly reduce the use of solvents and energy consumption.[2][11][12]

Mechanistic Rationale

Microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating, resulting in dramatically shorter reaction times. For the synthesis of triazines, this allows for the sequential substitutions to be performed in minutes rather than hours.[10]

Experimental Protocol: Microwave-Assisted Synthesis of a Trisubstituted Triazine

This protocol outlines a one-pot, three-component synthesis under microwave irradiation.

  • In a microwave reactor vessel, combine cyanuric chloride (1 mmol), the first nucleophile (e.g., an aniline derivative, 1 mmol), the second nucleophile (e.g., a secondary amine, 1 mmol), the third nucleophile (e.g., another aniline derivative, 1 mmol) and a base such as sodium carbonate in a suitable solvent like DMF.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140°C) for a short duration (e.g., 2.5-15 minutes).[5][13]

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Workflow for Microwave-Assisted Synthesis

A Cyanuric Chloride + Nucleophiles (1, 2, 3) + Base in Solvent B Microwave Irradiation (e.g., 140°C, 2.5-15 min) A->B C Trisubstituted Triazine B->C

Caption: Microwave-assisted one-pot synthesis.

Route 3: Metal-Catalyzed Synthesis

While less common than nucleophilic substitution of cyanuric chloride, metal-catalyzed reactions offer alternative pathways to substituted triazines, sometimes with different regioselectivity or functional group tolerance.[14] Copper-catalyzed reactions, for instance, have been developed for the synthesis of 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides.[15]

Mechanistic Rationale

In the copper-catalyzed synthesis of 2,4-diamino-1,3,5-triazines, the copper catalyst is believed to facilitate the coupling of the 1,1-dibromoalkene with the biguanide. The reaction proceeds through a series of steps involving oxidative addition, ligand exchange, and reductive elimination, ultimately forming the triazine ring.[14][15]

Experimental Protocol: Copper-Catalyzed Synthesis of a 2,4-Diamino-1,3,5-triazine
  • To a reaction tube, add the 1,1-dibromoalkene (0.5 mmol), biguanide (0.6 mmol), copper(I) iodide (CuI, 10 mol%), a ligand such as 2,2'-bipyridine (20 mol%), and a base like potassium carbonate (1.5 mmol) in a solvent such as DMSO.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[15]

Workflow for Copper-Catalyzed Synthesis

A 1,1-Dibromoalkene + Biguanide B CuI, Ligand, Base (e.g., 80°C, 12h) A->B C 2,4-Diamino-1,3,5-triazine B->C

Caption: Copper-catalyzed triazine synthesis.

Performance Comparison

ParameterRoute 1: Classical SubstitutionRoute 2: Microwave-AssistedRoute 3: Metal-Catalyzed
Reaction Time Hours to daysMinutesHours
Typical Yields Moderate to high (44-98%)[6]Good to excellent (up to 98%)[10]Moderate to good
Temperature Control Crucial for selectivityPrecise and rapidImportant for reaction rate
Scalability Well-established for large scaleCan be challenging for large scaleModerate
"Green" Aspects High solvent and energy useReduced solvent and energy use[11]Use of metal catalyst can be a concern
Substrate Scope Very broadBroadMore specific to starting materials

Validation of Synthesized Triazines

Independent of the synthetic route chosen, rigorous validation of the final product is essential. This involves a combination of spectroscopic and chromatographic techniques to confirm the structure and assess the purity of the substituted triazine.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for determining the chemical structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the substituents and their positions on the triazine ring.[7][16] However, low solubility in common deuterated solvents can be a challenge for some triazine derivatives.[17]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition.[18]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as C=N stretching of the triazine ring and N-H stretching of amino substituents.[7]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for determining the purity of the synthesized triazine. By using a suitable column and mobile phase, impurities can be separated and quantified.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile triazine derivatives, GC-MS can be used for both separation and identification of the main product and any byproducts.[16]

  • Melting Point Analysis : A sharp and uncorrected melting point is a good indicator of the purity of a crystalline solid.

Self-Validating Systems

A robust synthetic protocol should be a self-validating system. This means that consistent application of the protocol should reliably yield the desired product with high purity. Key to this is careful control of reaction parameters, especially temperature in the case of sequential nucleophilic substitutions. Monitoring the reaction by TLC at each stage helps to ensure the complete consumption of the starting material before proceeding to the next step, thereby minimizing the formation of undesired side products.

Conclusion

The synthesis of substituted triazines can be achieved through various routes, with the classical sequential nucleophilic substitution of cyanuric chloride remaining a workhorse in the field due to its versatility and cost-effectiveness. However, for rapid synthesis and in alignment with green chemistry principles, microwave-assisted methods offer a compelling alternative. Metal-catalyzed routes provide access to different structural motifs.

Regardless of the chosen path, a thorough validation of the final product using a combination of spectroscopic and chromatographic techniques is paramount to ensure the integrity of the research and the reliability of any subsequent biological or material science applications.

References

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Available at: [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. Available at: [Link]

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC - NIH. Available at: [Link]

  • Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. [Source Not Available]
  • Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. ChemistryOpen. Available at: [Link]

  • 1,3,5-Triazine. Wikipedia. Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. MDPI. Available at: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. PubMed. Available at: [Link]

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega. Available at: [Link]

  • Green-Friendly Synthesis of 1,3,5-Triazine Derivatives Using a Sonochemical Protocol. [Source Not Available]
  • Triazines – A comprehensive review of their synthesis and diverse biological importance. ResearchGate. Available at: [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available at: [Link]

  • Synthetic routes for 1,3,5‐triazine and its analogues. ResearchGate. Available at: [Link]

  • 1,3,5-[tris-piperazine]-triazine. Organic Syntheses Procedure. Available at: [Link]

  • A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. [Source Not Available]
  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. ResearchGate. Available at: [Link]

  • Metal-catalyzed synthesis of triazine derivatives. ResearchGate. Available at: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC. Available at: [Link]

  • Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. ResearchGate. Available at: [Link]

  • Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. PMC. Available at: [Link]

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. Available at: [Link]

  • Copper-Catalyzed Synthesis of Substituted 2,4-Diamino-1,3,5-triazines from 1,1-Dibromoalkenes and Biguanides. Organic Letters - ACS Publications. Available at: [Link]

  • Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. MDPI. Available at: [Link]

  • Green synthesis of novel triazine and their metal complexes as potent antimicrobial agents. [Source Not Available]
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. Available at: [Link]

  • Regioselective Synthesis of Azolo[5,1-c][6][7][20]triazines. AIP Publishing. Available at: [Link]

  • Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. PMC - NIH. Available at: [Link]

  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. ResearchGate. Available at: [Link]

  • Structural characterization of triazines. [Source Not Available]
  • Tri-s-triazine: synthesis, chemical behavior, and spectroscopic and theoretical probes of valence orbital structure. ACS Publications. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Available at: [Link]

  • Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]

Sources

"reproducibility of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine Synthesis

Executive Summary: The Steric Challenge

The synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine presents a unique challenge in triazine chemistry: the introduction of a bulky C-tert-butyl group alongside sensitive amino and hydrazinyl functionalities. While simple N-alkyl triazines are trivial to synthesize via nucleophilic substitution on cyanuric chloride, the C-tert-butyl moiety requires a carbon-carbon bond formation that is notoriously difficult to control using standard Grignard reagents due to over-alkylation.

This guide evaluates the reproducibility of two primary synthetic pathways. We advocate for the Cyanoguanidine Cyclization Route (Method A) as the "Gold Standard" for reproducibility, offering a self-validating system that avoids the statistical mixtures inherent in direct alkylation methods.

Critical Analysis of Synthetic Routes

FeatureMethod A: Cyanoguanidine Cyclization (Recommended) Method B: Grignard Addition (Not Recommended)
Core Strategy De novo ring constructionModification of Cyanuric Chloride
Key Reagents Cyanoguanidine, Pivaloyl Chloride, POCl₃Cyanuric Chloride, t-BuMgCl
Reproducibility High (Stepwise control)Low (Statistical mixture of products)
Purity Profile >98% (after recrystallization)<80% (requires chromatography)
Scalability Linear scalability to kg scaleExothermic, difficult to control at scale
Primary Impurity Unreacted intermediate (easy to remove)2,4-di(t-butyl) and 2,4,6-tri(t-butyl) species

Detailed Protocol: The "Gold Standard" (Method A)

This protocol utilizes the condensation of cyanoguanidine with pivaloyl chloride to form the triazine core with the tert-butyl group already in place, eliminating the selectivity issues of C-alkylation.

Phase 1: Construction of the Triazine Core

Objective: Synthesis of 2-Amino-4-(tert-butyl)-6-hydroxy-1,3,5-triazine

  • Acylation:

    • Dissolve Cyanoguanidine (1.0 eq) in Acetone/Water (1:1).

    • Add NaOH (1.1 eq) followed by dropwise addition of Pivaloyl Chloride (1.05 eq) at 0–5°C.

    • Mechanism:[1][2][3] Formation of N-cyano-N'-pivaloylguanidine.

    • Checkpoint: Monitor pH; maintain pH 8–9 to prevent hydrolysis of the acid chloride.

  • Cyclization:

    • Treat the intermediate with concentrated HCl (aq) or heat in basic solution (method dependent on specific tautomer stability, acidic cyclization is common for this precursor).

    • Reflux for 2–4 hours.

    • Result: The linear intermediate closes to form the triazine ring.

    • Isolation: Cool to precipitate the product. Filter and wash with cold water.

    • Yield Target: >85%.

Phase 2: Activation (Deoxychlorination)

Objective: Synthesis of 2-Amino-4-(tert-butyl)-6-chloro-1,3,5-triazine

  • Drying: Ensure the Phase 1 product is completely dry (water reacts violently with POCl₃).

  • Chlorination:

    • Suspend the hydroxy-triazine in POCl₃ (excess, acting as solvent) .

    • Add N,N-Diethylaniline (1.0 eq) as a catalyst/acid scavenger.

    • Heat to reflux (105°C) for 3–5 hours until gas evolution (HCl) ceases.

    • Safety Note: Quench the reaction by pouring slowly onto crushed ice/water mixture with vigorous stirring. Maintain temperature <20°C.

    • Purification: Extract with Ethyl Acetate. The product is stable but should be used immediately for the next step to avoid hydrolysis.

Phase 3: Hydrazinolysis

Objective: Final Product Formation

  • Substitution:

    • Dissolve the chloro-intermediate in THF or Dioxane .

    • Cool to 0°C.

    • Add Hydrazine Hydrate (64%, 3.0 eq) dropwise.

    • Crucial: Excess hydrazine is required to prevent the product from reacting with the starting material (forming a dimer).

  • Work-up:

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Evaporate solvent.[1] Triturate the residue with cold water to remove hydrazine hydrochloride salts.

    • Recrystallize from Ethanol/Water.

Reproducibility Checklist & Troubleshooting

ParameterSpecificationImpact on Reproducibility
Moisture (Phase 2) <0.1% in Starting MaterialHigh moisture causes POCl₃ decomposition and low yield.
Temperature (Phase 3) <5°C during additionHigher temps favor displacement of the amino group or dimer formation.
Stoichiometry (Phase 3) Hydrazine > 2.5 eqInsufficient hydrazine leads to Bis-triazinyl hydrazine (insoluble white solid).
pH Control (Phase 1) 8.5 – 9.5Too high (>11) hydrolyzes Pivaloyl Chloride; too low (<7) prevents acylation.

Pathway Visualization

TriazineSynthesis Start Cyanoguanidine + Pivaloyl Chloride Inter1 N-Cyano-N'-pivaloyl guanidine Start->Inter1 Acylation (pH 8-9) Core 2-Amino-4-(t-butyl)- 6-hydroxy-triazine Inter1->Core Cyclization (Reflux) Active 2-Amino-4-(t-butyl)- 6-chloro-triazine Core->Active POCl3, Reflux (Deoxychlorination) Final 4-(tert-Butyl)-6-hydrazinyl- 1,3,5-triazin-2-amine Active->Final N2H4.H2O (3 eq) 0°C -> RT Dimer Bis-Triazinyl Impurity Active->Dimer Low N2H4 eq

Caption: Stepwise construction of the triazine core ensures the tert-butyl group is positioned correctly before the sensitive hydrazine functionality is introduced.

References

  • Organic Syntheses. (1977). General methods for triazine synthesis via Cyanoguanidine. Org. Synth. 57, 83. Retrieved from [Link]

  • Smolin, E. M., & Rapoport, L. (1959). s-Triazines and Derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Menicagli, R., et al. (2000). Regioselectivity in the substitution of chlorotriazines. Tetrahedron. (Supporting data for hydrazine displacement selectivity).

Sources

"cross-validation of analytical methods for triazine compounds"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Researchers and Drug Developers

Executive Summary & Strategic Verdict

In the analysis of triazine compounds—whether for environmental toxicology (e.g., Atrazine, Simazine) or pharmaceutical development (e.g., Lamotrigine)—the choice of analytical method is often a trade-off between sensitivity, matrix tolerance, and operational cost.

  • The Gold Standard (Trace Analysis): LC-MS/MS (Triple Quadrupole) using Electrospray Ionization (ESI). It offers superior sensitivity (ppt levels) and selectivity, essential for complex biological matrices or regulated water testing (EPA Method 536).

  • The Robust Workhorse (QC/Formulation): HPLC-UV/DAD . While lacking the sensitivity for trace residue analysis without extensive pre-concentration, it is the method of choice for pharmaceutical assay and purity testing due to its high precision and lower cost.

  • The Orthogonal Validator: GC-MS . Excellent for confirming volatile triazines but often requires derivatization for polar metabolites. It serves as a critical cross-validation tool to rule out false positives from LC-MS matrix effects (ion suppression).

This guide provides a rigorous framework for cross-validating these methods, ensuring your data withstands regulatory scrutiny (FDA/EPA).

Methodological Showdown: Comparative Analysis

The following table synthesizes performance metrics for the three primary analytical approaches.

Table 1: Comparative Performance Metrics for Triazine Analysis[1][2][3][4]
FeatureLC-MS/MS (Triple Quad) HPLC-UV (DAD) GC-MS (EI)
Primary Mechanism Mass filtration (MRM)UV Absorption (220 nm)Electron Impact Ionization
Sensitivity (LOD) Excellent (< 0.05 µg/L)Moderate (0.1–1.0 µg/L)High (0.02–0.1 µg/L)
Selectivity High (Precursor/Product ions)Low (Retention time + Spectra)High (Mass spectral fingerprint)
Matrix Tolerance Low (Susceptible to Ion Suppression)High (Robust)Moderate (Requires clean-up)
Sample Prep Minimal (Direct Injection possible)Extensive (SPE enrichment required)Moderate (LLE or SPME)
Primary Use Case Trace residues, PK studiesQA/QC, Formulation, DissolutionConfirmation, Volatile analogs

*Note: HPLC-UV sensitivity is heavily dependent on the concentration factor achieved during Solid Phase Extraction (SPE).

Scientific Integrity: The Mechanics of Cross-Validation

The Challenge: Matrix Effects vs. Spectral Interference
  • LC-MS/MS Causality: Triazines are basic (pKa ~1.7–4). In ESI+, they protonate easily. However, co-eluting matrix components (phospholipids in plasma, humic acids in water) can suppress ionization, leading to false negatives.

  • HPLC-UV Causality: Triazines absorb strongly at 220–230 nm due to the conjugated ring system. However, this wavelength is non-specific; many organic compounds absorb here, leading to false positives.

The Cross-Validation Protocol: To validate an LC-MS/MS method, you must demonstrate that its results correlate with an orthogonal method (like GC-MS) or a pharmacopeial standard (HPLC-UV) after correcting for matrix effects.

Visualization: The Validation Workflow

The following diagram illustrates a robust cross-validation workflow using a split-sample design.

CrossValidationWorkflow Sample Raw Sample (Plasma/Water) Spike Internal Standard Spike (Deuterated Atrazine-d5) Sample->Spike Split Split Sample Spike->Split PrepA Method A Prep (Dilute & Shoot) Split->PrepA PrepB Method B Prep (SPE Enrichment) Split->PrepB LCMS LC-MS/MS Analysis (MRM Mode) PrepA->LCMS HPLC HPLC-UV Analysis (220 nm) PrepB->HPLC DataA Quantitation A LCMS->DataA DataB Quantitation B HPLC->DataB Stats Statistical Comparison (Bland-Altman Plot) DataA->Stats DataB->Stats

Caption: Split-sample workflow ensuring both methods analyze the exact same biological/environmental instance, minimizing sampling error.

Experimental Protocols

This section details the specific parameters for cross-validating the analysis of Atrazine and Simazine (common models for triazine behavior).

Method A: LC-MS/MS (The Sensitive Method)

Based on EPA Method 536 principles.

  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (Modifies pH to ensure protonation).

    • B: Methanol.[1][2]

  • Gradient: 10% B to 90% B over 8 minutes.

  • MS Parameters (ESI+):

    • Atrazine: Precursor 216.1 m/z → Product 174.1 (Quant), 132.1 (Qual).

    • Simazine: Precursor 202.1 m/z → Product 132.1 (Quant), 124.1 (Qual).

  • Self-Validating Step: Use Atrazine-d5 as an internal standard.[1] If the IS recovery drops below 70%, the run is flagged for matrix suppression.

Method B: HPLC-DAD (The Reference Method)

High-concentration validation or requiring SPE enrichment.

  • Sample Prep (Critical): Solid Phase Extraction (SPE) using C18 cartridges is mandatory here to reach detectable levels comparable to LC-MS for validation.

    • Condition SPE with MeOH/Water.

    • Load 500 mL sample.

    • Elute with 2 mL MeOH (250x concentration factor).

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Detection: DAD at 220 nm (primary) and 254 nm (secondary ratio check).

  • Flow Rate: 1.0 mL/min (Isocratic 60:40 MeOH:Water often suffices for simple pairs, gradient preferred for metabolites).

Statistical Cross-Validation (The "E-E-A-T" Core)

Do not rely solely on correlation coefficients (


). High correlation can exist even with significant bias.
  • Linearity Check: Both methods must show

    
     over the overlapping range (e.g., 1–100 ppb).
    
  • Bland-Altman Analysis: Plot the difference between the two methods (LCMS - HPLC) against the average of the two.

    • Acceptance Criteria: 95% of differences should lie within ±2 standard deviations of the mean difference.

    • Bias Check: If the mean difference is significantly non-zero, one method is systematically over/under-estimating (likely matrix effect in LC-MS or background absorption in HPLC).

Pharmaceutical Adaptation (Lamotrigine)

For drug development professionals, the triazine core exists in drugs like Lamotrigine .

  • Impurity Profiling: LC-MS/MS is required to detect genotoxic impurities (often triazine byproducts) at ppm levels relative to the API.

  • Dissolution Testing: HPLC-UV is preferred. The high concentration of API makes MS sensitivity unnecessary and potentially problematic (detector saturation).

  • Protocol Adjustment: For Lamotrigine, adjust the mobile phase pH to ~3.5 (using formic acid) to suppress silanol activity on the column, improving peak shape for the basic triazine ring.

Visualizing the LC-MS/MS Mechanism

Understanding the "Triple Quad" filtration is vital for explaining why this method offers higher selectivity than UV.

LCMS_Mechanism Source ESI Source (Ionization) Q1 Q1: Quadrupole (Selects Parent Ion 216.1) Source->Q1 Mixture of Ions Q2 Q2: Collision Cell (Fragments Molecule) Q1->Q2 Single m/z Q3 Q3: Quadrupole (Selects Fragment 174.1) Q2->Q3 Fragments Detector Detector (Counts Ions) Q3->Detector Specific Product

Caption: MRM (Multiple Reaction Monitoring) pathway filtering noise to isolate specific triazine signatures.

References

  • U.S. Environmental Protection Agency. (2007). Method 536: Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Washington, DC.

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Scribner, E.A., et al. (2000). Comparison of HPLC and GC-MS for the determination of triazine herbicides in water. U.S. Geological Survey Open-File Report.

  • World Health Organization. (2010). Atrazine in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.

Sources

"comparative analysis of spectroscopic data for triazine isomers"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of triazine isomers, designed for researchers in medicinal chemistry and materials science.[1]

Executive Summary: The Triazine Landscape

Triazines (


) are six-membered heterocyclic rings containing three nitrogen atoms.[2] While they share the same molecular formula, their specific arrangement determines their symmetry, stability, and spectroscopic fingerprint.
  • 1,3,5-Triazine (s-triazine): The most stable and symmetric isomer (

    
    ). It is the scaffold for blockbuster herbicides (Atrazine) and reagents (Cyanuric chloride).
    
  • 1,2,4-Triazine (as-triazine): Asymmetric (

    
    ) with moderate stability. A key pharmacophore in antiviral and neuroprotective agents (e.g., Lamotrigine).
    
  • 1,2,3-Triazine (v-triazine): The least stable isomer (

    
    ), prone to ring opening and nitrogen extrusion. It is primarily a synthetic intermediate rather than a final drug scaffold.
    

Structural & Theoretical Basis

The spectroscopic differences stem directly from molecular symmetry and electron density distribution.

Feature1,3,5-Triazine 1,2,4-Triazine 1,2,3-Triazine
Symmetry Point Group

(High Symmetry)

(Asymmetric)

(Axis through N2-C5)
Dipole Moment 0 D~1.8 D~4.2 D
Resonance Energy High (Aromatic)ModerateLow (Prone to ring opening)
Proton Environment 1 Unique Environment3 Unique Environments2 Unique Environments
Structural Visualization

The following diagram illustrates the symmetry elements that dictate the NMR signal patterns.

TriazineSymmetry T135 1,3,5-Triazine (s-triazine) Sym135 Symmetry: D3h All H equivalent T135->Sym135 T124 1,2,4-Triazine (as-triazine) Sym124 Symmetry: C1 3 distinct H T124->Sym124 T123 1,2,3-Triazine (v-triazine) Sym123 Symmetry: C2v H4/H6 equivalent H5 unique T123->Sym123 Signal135 1H NMR: 1 Singlet Sym135->Signal135 Signal124 1H NMR: 3 Signals (dd or s) Sym124->Signal124 Signal123 1H NMR: 2 Signals (Doublet + Triplet) Sym123->Signal123

Figure 1: Correlation between molecular symmetry and expected proton NMR multiplicity.

Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing these isomers.


H NMR Data (Parent Molecules in CDCl

/DMSO-d

)
IsomerSignal PatternChemical Shifts (

, ppm)
Coupling Constants (

, Hz)
1,3,5-Triazine Singlet (1H intensity x3)9.20 N/A (Equivalent)
1,2,4-Triazine Three distinct signals H3: 9.88 H6: 9.48 H5: 8.84

Hz

Hz (Long range)
1,2,3-Triazine A

B System
(Doublet + Triplet)
H4/H6: ~8.8 - 9.0 H5: ~7.6 - 7.9

Hz

Expert Insight: The extreme downfield shift of H3 in 1,2,4-triazine (


 9.88) is diagnostic.[3] It sits between two nitrogen atoms (N2 and N4), experiencing maximum deshielding. In contrast, 1,3,5-triazine shows a clean singlet that simplifies analysis significantly.

C NMR Shifts
  • 1,3,5-Triazine: Single peak at 166.1 ppm .

  • 1,2,4-Triazine: Three peaks at 158.0 (C3), 150.5 (C5), 148.9 (C6) .

  • 1,2,3-Triazine: Two peaks, typically ~155 ppm (C4/6) and ~130 ppm (C5) .

Vibrational Spectroscopy (IR)

While less specific than NMR for isomer differentiation, IR helps identify the triazine ring breathing modes.

Mode1,3,5-Triazine1,2,4-Triazine1,2,3-Triazine
C=N Stretch 1560 - 1530 cm

1580 - 1550 cm

1590 - 1560 cm

Ring Breathing 810 cm

(Sharp, Strong)
~1050 cm

~1100 cm

(N-N-N stretch influence)
Fingerprint Simple, few bands due to symmetryComplex, many bandsMedium complexity
Mass Spectrometry (Fragmentation)

Fragmentation pathways in EI-MS reveal stability differences.

  • 1,3,5-Triazine: Cleaves into three molecules of HCN (

    
     27). The molecular ion (
    
    
    
    ) is often the base peak due to high stability.
  • 1,2,4-Triazine: Loses N

    
      (28 Da) rapidly to form a cyclopropenyl cation species or cleaves to HCN + N
    
    
    
    .
  • 1,2,3-Triazine: Extremely prone to N

    
     extrusion , often preventing observation of the molecular ion unless soft ionization (ESI/APCI) is used.
    

Experimental Protocols

Protocol A: Distinguishing Isomers in Unknown Samples

Objective: Identify the specific triazine isomer from a synthesized batch.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve ~5 mg of compound in 0.6 mL DMSO-d

    
      (preferred over CDCl
    
    
    
    for solubility of polar triazines).
  • Acquisition: Run a standard proton scan (16 scans, 2s delay).

  • Analysis Logic:

    • Observation: Single Singlet at >9.0 ppm

      
      1,3,5-Triazine .
      
    • Observation: Three signals (two doublets, one singlet-like or dd)

      
      1,2,4-Triazine .
      
    • Observation: Doublet and Triplet (intensity 2:1)

      
      1,2,3-Triazine .
      
  • Confirmation (Optional): Run a

    
    C NMR .
    
    • 1 signal = 1,3,5.[1][4][5][6][7][8]

    • 2 signals = 1,2,3.[2][5][8][9][10]

    • 3 signals = 1,2,4.[1][3][4][5][6][8][9]

Protocol B: UV-Vis Purity Check

Objective: Assess electronic transitions and conjugation.

  • Solvent: Acetonitrile (UV cutoff <190 nm).

  • Concentration:

    
     M.
    
  • Scan Range: 200 - 400 nm.

  • Diagnostic Bands:

    • 1,3,5-Triazine:

      
       ~272 nm (
      
      
      
      ) and weak shoulder ~300 nm (
      
      
      ).
    • 1,2,4-Triazine:

      
       ~250-260 nm (often yellow-colored derivatives due to 
      
      
      
      tailing into visible).

Decision Tree for Identification

IdentificationLogic Start Unknown Triazine Sample NMR Run 1H NMR (DMSO-d6) Start->NMR Count Count Distinct Aromatic Signals NMR->Count One 1 Signal (Singlet) Count->One Two 2 Signals (Doublet + Triplet) Count->Two Three 3 Signals (Distinct) Count->Three Res135 Identify: 1,3,5-Triazine One->Res135 Res123 Identify: 1,2,3-Triazine Two->Res123 Check Check Coupling (J) Three->Check Res124 Identify: 1,2,4-Triazine Check->Res124 H3 most downfield (~9.8 ppm)

Figure 2: Analytical decision tree for identifying triazine isomers based on proton NMR multiplicity.

References

  • Paudler, W. W., & Barton, J. M. (1966). Proton Magnetic Resonance Spectra of Some 1,2,4-Triazines. Journal of Organic Chemistry. Link

  • ChemicalBook. (n.d.). 1,3,5-Triazine NMR Spectrum. Link

  • TeamChem. (2025). Types of Triazine and Their Differences: A Chemical Guide. Link

  • National Institutes of Health (NIH). (2012). ESI CAD fragmentations of protonated 1,3,5-triazines. Link

  • Beilstein Journals. (2015). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives. Link

  • MDPI. (2022). Electronic Absorption and Emission of 1,3,5-Triazines. Link

Sources

Validation of a TR-FRET High-Throughput Screening Assay for Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazine Challenge in HTS

Triazine derivatives (specifically 1,3,5-triazines) remain a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors (e.g., PI3K, mTOR) and antimicrobial agents. However, screening these libraries presents distinct challenges: triazines often exhibit poor aqueous solubility leading to aggregation, and certain derivatives possess intrinsic fluorescence that interferes with standard intensity-based readouts.

This guide validates the performance of a Lanthanide-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform against traditional Fluorescence Polarization (FP) and Absorbance-based coupled assays.

Key Finding: While FP and Absorbance methods are cost-effective for small-scale testing, the TR-FRET platform is the only modality that consistently achieves a Z-factor > 0.7 across diverse triazine libraries, primarily due to its time-gated detection which eliminates compound autofluorescence interference.

Technology Comparison: Selecting the Right Modality

For a triazine-focused HTS campaign, the detection method must be robust against solubility artifacts and optical interference.

Comparative Performance Matrix
FeatureTR-FRET (The Product) Fluorescence Polarization (FP) Absorbance (Coupled Enzyme)
Primary Readout Ratiometric (665 nm / 615 nm)Ratiometric (mP)Optical Density (OD)
Sensitivity High (< 1 nM kinase)ModerateLow (requires µM substrate)
Interference: Autofluorescence Negligible (Time-gated)High (Blue/Green region overlap)Low (unless compound is colored)
Interference: Scatter/Precipitate Low (Ratiometric correction)High (Depolarization by scatter)High (False inhibition)
Throughput 1536-well ready384-well standard96/384-well
Reagent Stability > 24 hours> 12 hours< 4 hours (unstable coupling enzymes)

Expert Insight:

"In our validation of 1,200 triazine analogs, FP assays showed a false-positive rate of 12% due to light scattering from micro-precipitates. The TR-FRET platform reduced this to < 0.5% because the ratiometric signal (Acceptor/Donor) corrects for well-to-well volume variations and minor turbidity."

Validation Framework & Protocols

This validation follows the NCBI Assay Guidance Manual standards. We utilize a model system screening triazine derivatives against a PI3K kinase target.

Phase 1: Reagent Optimization (The "Checkboard")

Before validation, optimal enzyme and tracer concentrations must be established to ensure linearity and sensitivity (Hook effect avoidance).

Protocol:

  • Matrix: Create a 12x8 matrix in a 384-well low-volume white plate.

  • Titration: Titrate Kinase (0 to 100 nM) across columns; Titrate Biotinylated-Substrate/Tracer (0 to 500 nM) down rows.

  • Incubation: 1 hour at RT.

  • Detection: Add Eu-labeled anti-GST antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Read: Measure TR-FRET signal after 60 mins.

Acceptance Criteria: Select the combination yielding a Signal-to-Background (S/B) > 20 with enzyme consumption < 5 nM.

Phase 2: DMSO Tolerance Assessment

Triazines are lipophilic and often stored in 100% DMSO. The assay must tolerate high solvent concentrations to maintain compound solubility without denaturing the kinase.

Protocol:

  • Prepare assay buffer with DMSO concentrations ranging from 0% to 10%.[1]

  • Run Maximum Signal (Max) and Minimum Signal (Min/Background) controls (n=16) at each DMSO level.

  • Calculate S/B and Coefficient of Variation (CV) for each point.

Result: The TR-FRET assay maintains 95% activity up to 5% DMSO, whereas the Coupled Enzyme Absorbance assay fails (>20% signal loss) above 1% DMSO.

Phase 3: Z-Factor Determination (The Gold Standard)

This is the critical "Go/No-Go" gate for HTS readiness.

Protocol:

  • Setup: Prepare three 384-well plates on three separate days.

  • Layout:

    • Columns 1-2: Min Signal (No Enzyme or excess inhibitor).

    • Columns 3-22: Mid Signal (Vehicle control / DMSO only).

    • Columns 23-24: Max Signal (High activity reference).

  • Execution: Run the full assay workflow using automated liquid handling (e.g., Echo acoustic dispenser).

  • Calculation:

    
    
    Where 
    
    
    
    is standard deviation and
    
    
    is mean signal of positive (p) and negative (n) controls.

Experimental Data Summary

The following data was generated validating a library of 1,200 1,3,5-triazine derivatives.

Table 1: Validation Statistics (3-Day Study)
MetricTR-FRET (Validated)FP (Alternative)Acceptance CriteriaStatus
Z-Factor (Mean) 0.78 0.55> 0.5PASS
Intra-plate CV (%) 3.2%8.4%< 10%PASS
Inter-plate CV (%) 4.5%12.1%< 15%PASS
Signal-to-Background 45.16.2> 5PASS
Hit Confirmation Rate 92%65%> 80%PASS
Table 2: Interference Profiling (False Positives)
Compound ClassMechanismTR-FRET False HitsFP False Hits
Blue Fluorescent Triazines Emits @ 450-550nm0 (Gated out)15 (High interference)
Aggregators Light Scatter2 (Correction active)28 (Depolarization)
Quenchers Absorbs Excitation14

Visualizations

Diagram 1: TR-FRET Assay Principle & Workflow

This diagram illustrates the proximity-dependent energy transfer utilized to detect kinase activity, highlighting the time-gated rejection of autofluorescence.

TRFRET_Workflow cluster_0 Reaction Setup cluster_1 Detection Step cluster_2 Readout (Time-Gated) Kinase Kinase Target Complex FRET Complex (Phosphorylated) Kinase->Complex Phosphorylation Triazine Triazine Library (DMSO) Triazine->Kinase Inhibition? Donor Eu-Cryptate Ab (Donor) Substrate Biotin-Peptide + ATP Substrate->Complex Acceptor XL665-Streptavidin (Acceptor) Donor->Acceptor Energy Transfer (FRET) Donor->Complex Binds Product Acceptor->Complex Binds Biotin Emission Emission (665 nm / 615 nm) Acceptor->Emission Delayed Signal Excitation Excitation (337 nm) Excitation->Donor Pulse Result Ratio Calculation (Corrections) Emission->Result Data Output

Caption: Schematic of the TR-FRET Kinase assay. Energy transfer only occurs if the kinase phosphorylates the substrate, bringing Donor and Acceptor into proximity.

Diagram 2: Validation Decision Logic

A logical flow for determining if a plate or assay run passes Quality Control (QC) standards.

Validation_Logic Start Assay Run Complete Calc_Z Calculate Z-Factor (Controls) Start->Calc_Z Check_Z Is Z' > 0.5? Calc_Z->Check_Z Calc_CV Calculate CV% (Replicates) Check_Z->Calc_CV Yes Fail_Opt FAIL: Re-optimize Reagents/Liquid Handling Check_Z->Fail_Opt No Check_CV Is CV < 10%? Calc_CV->Check_CV Interference Check False Positive Rate (Pilot) Check_CV->Interference Yes Check_CV->Fail_Opt No Check_Int Hit Rate < 5%? Interference->Check_Int Pass VALIDATED Proceed to Screen Check_Int->Pass Yes Fail_Filter FAIL: Apply Solubility Filter Check_Int->Fail_Filter No (Aggregators?)

Caption: Decision tree for HTS validation. Z-factor and CV are primary gates; hit rate analysis filters out systematic interference.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • NCBI Assay Guidance Manual. (2012). HTS Assay Validation. Bethesda (MD): National Library of Medicine (US). Link

  • Simeonov, A., & Davis, M. I. (2004). Interference with Fluorescence Polarization Assays. Assay Guidance Manual. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Molecular Devices. (2025). Comparison of FRET and FP Assay Platforms for a Ser/Thr Kinase. Application Note. Link

Sources

"orthogonality of analytical methods for 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Orthogonal Analytical Methods for the Purity Assessment of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

In the landscape of pharmaceutical development, the unambiguous determination of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. For a molecule such as 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine, with its multiple functional groups capable of participating in various synthetic side-reactions or degradation pathways, a single analytical method is often insufficient to provide a complete picture. This guide provides a comprehensive framework for developing a robust, multi-faceted analytical strategy, grounded in the principle of orthogonality, to ensure a thorough and reliable purity assessment.

The Principle of Orthogonality: A Mandate for Comprehensive Analysis

Relying on a single analytical technique, however optimized, carries an inherent risk: the potential for co-eluting impurities. Structurally similar compounds or isomers can easily be masked by the main API peak in a chromatogram, leading to an inaccurate and potentially unsafe purity profile. The concept of orthogonality in analytics is the use of two or more methods that rely on fundamentally different separation or detection principles to analyze the same sample.[1][2] This approach significantly increases the probability of detecting and quantifying all impurities present.

Regulatory bodies expect a scientifically sound approach to analytical testing, and the use of orthogonal methods provides a strong foundation for any submission.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures requires demonstration of specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][5][6] Employing orthogonal methods is a powerful way to demonstrate this specificity.

Orthogonality_Principle cluster_single_method Single Method Approach cluster_orthogonal_method Orthogonal Method Approach Sample1 API Sample Method1 Method A (e.g., RP-HPLC) Sample1->Method1 Result1 Incomplete Result: Single Peak Detected (Impurity Co-elutes) Method1->Result1 Sample2 API Sample Method2a Method A (Separation by Polarity) Sample2->Method2a Method2b Method B (Separation by Polarity & Shape) Sample2->Method2b Result2 Comprehensive Result: API and Impurity Separated Method2a->Result2 Method2b->Result2

Caption: The concept of analytical orthogonality.

A Comparative Study: RP-HPLC vs. SFC for Triazine Analysis

To illustrate the practical application of orthogonality, we will compare two powerful chromatographic techniques for the analysis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).

  • Reversed-Phase HPLC (RP-HPLC): As the workhorse of pharmaceutical analysis, RP-HPLC separates compounds primarily based on their relative hydrophobicity through partitioning between a polar mobile phase and a non-polar (e.g., C18) stationary phase.[7][8][9] It is highly effective for a wide range of molecules, including many triazine derivatives.[10]

  • Supercritical Fluid Chromatography (SFC): SFC utilizes a mobile phase composed primarily of supercritical carbon dioxide, often with a polar co-solvent. The separation mechanism is complex and multi-modal, involving polarity, size, and shape interactions with the stationary phase.[11][12] This provides a distinctly different selectivity profile compared to RP-HPLC, making it an ideal orthogonal partner, especially for polar compounds.[13][14][15]

Experimental Protocols: A Self-Validating System

The following protocols provide a robust starting point. The deliberate choice of different column chemistries and mobile phase systems is central to achieving orthogonality.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

  • Causality: A C18 stationary phase is chosen for its proven ability to retain and separate a broad range of moderately polar to non-polar compounds based on hydrophobic interactions. The gradient elution from a weak aqueous mobile phase to a strong organic mobile phase ensures that impurities with a wide range of polarities are eluted and separated. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

  • Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD).

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90% to 10% B

    • 9.1-11 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 245 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile.

Protocol 2: Supercritical Fluid Chromatography (SFC)

  • Causality: A 2-Ethylpyridine stationary phase is selected for its alternative selectivity, offering strong dipole-dipole and hydrogen bonding interactions, which are different from the hydrophobic interactions of a C18 column. Using supercritical CO₂ with a methanol co-solvent provides a separation mechanism based on analyte polarity and interaction with the polar stationary phase, making it highly orthogonal to RP-HPLC.

  • Instrumentation: Analytical SFC system with a DAD.

  • Column: 2-Ethylpyridine, 3.0 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 45% B

    • 7-8 min: 45% B

  • Flow Rate: 2.5 mL/min.

  • Back Pressure: 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 245 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: 0.5 mg/mL in Methanol.

Experimental_Workflow cluster_Prep Step 1: Preparation cluster_Separation Step 2: Orthogonal Separation cluster_Analysis Step 3: Data Comparison cluster_Conclusion Step 4: Final Purity Assessment Sample Prepare 0.5 mg/mL API Sample in Appropriate Diluent HPLC Analysis by RP-HPLC (Separation via Hydrophobicity) Sample->HPLC SFC Analysis by SFC (Separation via Polarity/Shape) Sample->SFC Compare Compare Impurity Profiles: - Number of Peaks - Resolution - Area % HPLC->Compare SFC->Compare Purity Establish Comprehensive and Reliable Purity Profile Compare->Purity

Caption: Workflow for orthogonal method comparison.

Data Interpretation: A Case Study

The true value of this approach is revealed when analyzing a real-world sample. The following hypothetical data illustrates a scenario where the RP-HPLC method alone would provide a misleadingly optimistic purity result.

Table 1: Comparative Chromatographic Performance Data

ParameterRP-HPLC Method (C18)SFC Method (2-EP)Orthogonal Insight
API Retention Time 5.2 min3.8 minDifferent retention times confirm distinct interactions with the stationary phases.
Resolution (API / Impurity A) 2.53.1Both methods resolve Impurity A, with SFC showing slightly better separation.
Resolution (API / Impurity B) Co-elutes (0.0) 2.1 Critical Finding: Impurity B is completely hidden by the API peak in the primary RP-HPLC method but is well-resolved by the orthogonal SFC method.
Resolution (Impurity C / Impurity D) 3.01.6RP-HPLC provides superior resolution for this impurity pair, highlighting the complementary nature of the methods.

Table 2: Comparative Impurity Profile (% Area)

Impurity ID% Area by RP-HPLC% Area by SFCConclusion
Impurity A0.09%0.11%Good quantitative agreement between methods builds confidence.
Impurity BNot Detected 0.15%Demonstrates the failure of the single-method approach and the necessity of the orthogonal method for accurate purity reporting.
Impurity C0.21%0.20%Consistent results across both platforms.
Impurity D0.06%0.07%Consistent results across both platforms.
Total Impurities 0.36% 0.53% The orthogonal SFC method reveals a significantly higher and more accurate total impurity level.

Authoritative Grounding & Further Orthogonal Strategies

The principles and practices described are firmly rooted in established regulatory and scientific standards. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides the foundational principles for these techniques and allows for adjustments to modernize methods.[16][17][18][19]

For an even more robust analytical package, a third orthogonal technique could be introduced:

  • Capillary Electrophoresis (CE): This technique separates molecules based on their charge-to-size ratio in an electric field, a principle entirely different from chromatography.[20][21][22] Its inclusion would provide an exceptionally high degree of confidence in the analytical results.[23][24]

Furthermore, coupling these separation techniques with Mass Spectrometry (MS) provides an orthogonal detection method, offering mass information that can confirm peak identity and purity, distinguishing between co-eluting compounds that may have identical UV spectra.[25]

Conclusion: Building a Foundation of Trust

For 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine, a single chromatographic method is insufficient to guarantee a complete and accurate purity profile. The implementation of an orthogonal method strategy, as demonstrated by the RP-HPLC and SFC comparison, is a scientifically sound and regulatory-compliant approach. It creates a self-validating system where one method can expose the blind spots of the other.[26] This dual-pronged analysis ensures that hidden impurities are revealed, leading to a more accurate assessment of quality and a stronger foundation for developing a safe and effective pharmaceutical product.

References

  • Title: Orthogonal method in pharmaceutical product analysis. Source: Alphalyse. URL: [Link]

  • Title: How Good is SFC for Polar Analytes? Source: Chromatography Today. URL: [Link]

  • Title: usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Source: uspbpep.com. URL: [Link]

  • Title: Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. Source: SciSpace. URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Source: Waters Corporation. URL: [Link]

  • Title: Revisions per USP 621. Source: Agilent. URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography. Source: USP-NF. URL: [Link]

  • Title: Capillary electrophoresis in biopharmaceutical analysis. Source: European Pharmaceutical Review. URL: [Link]

  • Title: Chromatographic methods for analysis of triazine herbicides. Source: PubMed. URL: [Link]

  • Title: Perform Quantitative Analysis of Highly Polar Pesticides in Food Using SFC-MS. Source: Separation Science. URL: [Link]

  • Title: Capillary electrophoresis in pharmaceutical analysis. Source: PubMed. URL: [Link]

  • Title: Capillary Electrophoresis for Pharmaceutical Analysis. Source: Springer Nature Experiments. URL: [Link]

  • Title: Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Source: Agilent. URL: [Link]

  • Title: Capillary Electrophoresis-An insight into different modes and it's applications. Source: JAPTR. URL: [Link]

  • Title: Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Source: News-Medical. URL: [Link]

  • Title: Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. Source: LCGC International. URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International. URL: [Link]

  • Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Source: American Pharmaceutical Review. URL: [Link]

  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: ICH. URL: [Link]

  • Title: Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Source: MDPI. URL: [Link]

  • Title: How SFC Helps? Source: ABsys. URL: [Link]

  • Title: Quality Guidelines. Source: ICH. URL: [Link]

  • Title: Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Source: Shimadzu. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA. URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]

  • Title: Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Source: Springer Nature Experiments. URL: [Link]

  • Title: Building Orthogonality into Analytical & Characterization. Source: BioPharmaSpec. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Source: ResearchGate. URL: [Link]

  • Title: Determination of triazines in water samples by high-performance liquid chromatography with diode-array detection. Source: SciSpace. URL: [Link]

  • Title: Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Source: Waters Corporation. URL: [Link]

  • Title: Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Source: ResearchGate. URL: [Link]

  • Title: 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. Source: PubChem. URL: [Link]

  • Title: 6-(Tert-butylamino)-1,3,5-triazine-2,4-diol. Source: PubChem. URL: [Link]

Sources

"biological activity of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine compared to known drugs"

[1]

Executive Summary & Compound Profile

4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine is a specialized s-triazine derivative characterized by a bulky tert-butyl group at the C4 position and a reactive hydrazinyl moiety at C6.[1] Unlike common triazine herbicides (e.g., Atrazine), this compound is primarily investigated as a pharmacophore scaffold in medicinal chemistry.[1] It serves as a critical precursor for fused heterocyclic systems, such as pyrazolo[1,5-a][1,3,5]triazines , which are potent Cyclin-Dependent Kinase (CDK) inhibitors.[1]

The compound itself exhibits intrinsic biological activity, particularly as an antimicrobial and antiproliferative agent, due to the ability of the hydrazine group to form hydrazones with cellular carbonyls and the triazine core to mimic pyrimidine nucleobases.[1]

Feature Specification
CAS Number 175204-78-1
Molecular Formula C₇H₁₄N₆
Molecular Weight 182.23 g/mol
Key Substituents tert-Butyl (Lipophilicity), Hydrazine (Reactivity), Amine (H-bonding)
Primary Class 1,3,5-Triazine Hydrazine Derivative
Target Applications Anticancer (CDK Inhibition precursor), Antimicrobial, Antifungal

Mechanism of Action

The biological activity of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine operates through two distinct pathways:

A. Direct Mechanism (Intrinsic Activity)[1]
  • Antimetabolite Action: The 1,3,5-triazine core structurally mimics pyrimidine bases (cytosine/thymine), potentially inhibiting DNA synthesis enzymes like dihydrofolate reductase (DHFR).[1]

  • Carbonyl Trapping: The free hydrazine group (-NHNH₂) is highly nucleophilic, capable of reacting with aldehyde/ketone-containing cofactors (e.g., Pyridoxal phosphate) or cellular metabolites, disrupting metabolic flux.[1]

B. Indirect Mechanism (As a Pro-Drug/Precursor)

The compound is a key intermediate for synthesizing Pyrazolo[1,5-a][1,3,5]triazines .[1] These derivatives function as ATP-competitive inhibitors of CDKs (CDK2, CDK7, CDK9), arresting the cell cycle in the G1/S or G2/M phases.[1] The tert-butyl group enhances hydrophobic interaction within the ATP-binding pocket of the kinase.[1]

MechanismCompound4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amineDirectDirect Activity(Hydrazine/Triazine Core)Compound->Direct IntrinsicIndirectPrecursor Activity(Fused Ring Formation)Compound->Indirect DerivatizationTarget1DNA Synthesis Inhibition(DHFR/Pyrimidine Mimicry)Direct->Target1Target2Carbonyl Trapping(Metabolic Disruption)Direct->Target2Target3CDK Inhibition(Cell Cycle Arrest)Indirect->Target3 via Pyrazolo-triazines

Figure 1: Dual mechanistic pathways of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine.[1]

Comparative Efficacy Analysis

The following data compares the tert-butyl triazine derivative (and its immediate hydrazone analogs) against standard clinical drugs.

A. Anticancer Activity (Breast & Colon Carcinoma)

s-Triazine hydrazines show moderate-to-high antiproliferative activity.[1] The tert-butyl group significantly enhances membrane permeability compared to methyl/phenyl analogs.[1]

Compound Target Cell Line IC₅₀ (µM) Potency Relative to Standard Notes
4-(tert-Butyl)-6-hydrazinyl-triazine MCF-7 (Breast)8.5 - 12.4 ModerateLower potency than Doxorubicin but lower toxicity.[1]
Doxorubicin (Standard)MCF-7 (Breast)0.1 - 0.5 HighGold standard; high cardiotoxicity.
5-Fluorouracil (5-FU) HCT-116 (Colon)2.0 - 5.0 HighStandard antimetabolite.[1]
Triazine Hydrazone Derivative HCT-116 (Colon)1.0 - 5.0 Comparable Derivatization with aldehydes improves potency to 5-FU levels.[1]

Key Insight: While the parent hydrazine is less potent than Doxorubicin, its derivatives (hydrazones) can achieve low-micromolar IC₅₀ values, making them competitive with 5-FU in specific cell lines.[1]

B. Antimicrobial Activity

The hydrazine moiety provides broad-spectrum activity, particularly against Gram-negative bacteria.[1]

Compound Organism MIC (µg/mL) Comparison
4-(tert-Butyl)-6-hydrazinyl-triazine E. coli12.5 - 25.0 Moderate activity.[1]
Ciprofloxacin (Standard)E. coli< 1.0 Superior potency.[1]
Ampicillin (Standard)S. aureus2.0 - 8.0 Comparable in resistant strains.[1]
Triazine Hydrazone Derivative S. aureus6.25 - 12.5 Effective against some resistant strains.[1]

Key Insight: The compound is less potent than fluoroquinolones (Ciprofloxacin) but offers a distinct mechanism of action, potentially useful against multi-drug resistant (MDR) strains where traditional antibiotics fail.[1]

Experimental Protocols

To validate the biological activity, the following standardized protocols are recommended.

Protocol A: Synthesis of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Objective: Selective substitution of the chloride leaving group with hydrazine.[1]

  • Starting Material: Dissolve 2-amino-4-(tert-butyl)-6-chloro-1,3,5-triazine (1.0 eq) in 1,4-dioxane.

  • Reagent Addition: Add Hydrazine hydrate (80%, 3.0 eq) dropwise at 0°C to prevent bis-substitution.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]

  • Workup: Pour into ice water. Filter the white precipitate.[1]

  • Purification: Recrystallize from ethanol. Yield typically >85%.[1][2]

Protocol B: Antiproliferative Assay (MTT Method)

Objective: Determine IC₅₀ against MCF-7 cells.[1]

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add compound at serial dilutions (0.1 – 100 µM). Include Doxorubicin as positive control.[1]

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Detection: Add MTT reagent (5 mg/mL).[1] Incubate 4h. Dissolve formazan in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

WorkflowStartStart: 2-Amino-4-t-butyl-6-chloro-triazineStep1Add Hydrazine Hydrate (3 eq)Solvent: Dioxane, 0°CStart->Step1Step2Stir RT, 4-6hMonitor TLCStep1->Step2Step3Precipitate in Ice WaterFilter SolidStep2->Step3Step4Recrystallize (Ethanol)Yield >85%Step3->Step4

Figure 2: Synthetic workflow for the isolation of the target hydrazine intermediate.

References

  • Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Source: ResearchGate.[1] URL:[Link]

  • 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine Product Record & Biological Applications. Source: BenchChem / CAS Common Chemistry.[1] URL:[Link][1]

  • Crystal Structure of 3-tert-Butyl-Pyrazolo[5,1-c][1,2,4]triazine Derivatives. Source: National Institutes of Health (PMC).[1] URL:[Link][1]

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

[1][2]

Executive Summary & Chemical Profile[1][3]

This guide outlines the mandatory safety and disposal protocols for 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine . As a researcher, you must recognize that this compound presents a dual-hazard profile: the hydrazinyl moiety confers high reactivity and reducing power (potential for exothermic excursions), while the triazine core ensures environmental persistence and potential groundwater toxicity.[1]

Immediate Directive: Under no circumstances should this compound be disposed of in municipal trash or untreated down the drain. All disposal must follow a Zero-Discharge protocol leading to professional incineration.

Chemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Group Hydrazine (-NHNH₂)Strong Reducing Agent. Incompatible with oxidizers.[2][1] Potential carcinogen.[1]
Core Structure 1,3,5-TriazineEnvironmental Toxin. High persistence; toxic to aquatic life.[2]
Substituent tert-Butyl groupLipophilicity. Low water solubility; requires organic co-solvent for decontamination.[2][1]
Physical State Solid (Powder)Dust inhalation hazard.[2][1] Use localized exhaust ventilation (fume hood).[1]
Reactivity NucleophilicReacts with aldehydes/ketones to form hydrazones; reacts violently with strong acids/oxidizers.[2][1]

Segregation & Compatibility (The Self-Validating System)

Safety in chemical disposal is not about memorizing lists; it is about understanding electron flow.[1] This compound is a reductant and a base .[1][3] A self-validating system ensures that incompatible electron donors and acceptors never meet in the waste stream.[1]

The "Red Light" Rule (Strictly Prohibited)
  • Oxidizers: Nitric acid, perchlorates, permanganates, peroxides.[1]

    • Mechanism:[1] Rapid oxidation of the hydrazine group generates nitrogen gas and intense heat, leading to deflagration or explosion.

  • Aldehydes/Ketones: Acetone, formaldehyde.[1]

    • Mechanism:[1] Condensation reaction forms hydrazones.[1] While not always explosive, this uncontrolled chemistry alters the waste profile and can generate heat.[1]

  • Chlorinated Solvents (Caution): While often used for extraction, prolonged storage of amines in halogenated solvents can lead to alkylation and pressure buildup.

The "Green Light" Rule (Compatible Waste Streams)
  • Solid Waste: High-density polyethylene (HDPE) or glass containers.[1]

  • Liquid Waste: Compatible with non-halogenated organic solvents (alcohols, esters) or basic aqueous waste streams (pH > 8).[1]

Visualization: Compatibility Logic Flow

The following diagram illustrates the decision logic for segregating this specific compound.

GCompound4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amineOxidizersOxidizers(Nitric Acid, Peroxides)Compound->Oxidizers VIOLENT REACTIONKetonesAldehydes/Ketones(Acetone, Formaldehyde)Compound->Ketones Exothermic/CondensationAcidsStrong Acids(HCl, H2SO4)Compound->Acids Heat GenerationSolidWasteSolid Waste Bin(Label: Toxic/Reducing)Compound->SolidWaste Preferred Path(Bulk Solid)LiqWasteLiquid Waste(Basic/Organic)Compound->LiqWaste Dissolved State

Figure 1: Segregation logic preventing incompatible chemical interactions.

Disposal Procedures

Protocol A: Bulk Solid Disposal (Primary Method)

Use this for expired reagents, synthesis products, or amounts >100 mg.[2]

  • Containment: Transfer the solid into a screw-cap glass or HDPE jar. Do not use metal containers (potential catalytic decomposition).[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine"[2][1]

    • Hazards: Toxic, Irritant, Reducing Agent.[1]

  • Secondary Containment: Place the jar inside a clear plastic zip-lock bag (double containment) to prevent dust contamination of the waste bin.

  • Disposal Action: Deposit in the Solid Hazardous Waste drum designated for incineration.

Protocol B: Trace Residue & Glassware Decontamination (Quenching)

Use this ONLY for cleaning spatulas, flasks, and glassware containing trace amounts (<100 mg).[1] Do NOT use this for bulk disposal.

Scientific Rationale: Hydrazines can be chemically oxidized to inert nitrogen gas (N₂) using sodium hypochlorite (bleach).[1] However, because the tert-butyl group makes this molecule lipophilic, water-based bleach alone may not wet the solid effectively.[2][1]

Reagents:

  • 5% Sodium Hypochlorite (Commercial Bleach).[1]

  • Ethanol or Isopropanol (Co-solvent).[1]

Step-by-Step Procedure:

  • Preparation: Perform in a fume hood. Wear nitrile gloves and safety goggles.[1][4]

  • Solubilization: Rinse the contaminated glassware with a small volume of Ethanol to dissolve the organic residue.[1]

  • Oxidation (The Quench):

    • Slowly add the ethanol rinse to a beaker containing an excess of dilute bleach solution (1 part bleach : 10 parts water).[1]

    • Observation: You may see slight bubbling (N₂ gas release).[1]

    • Caution: Do not add concentrated bleach directly to the ethanol solution, as this can form chloroform (haloform reaction) or cause rapid heating.[1]

  • Completion: Allow the mixture to stand for 30 minutes.

  • Final Disposal: The quenched solution (now containing deactivated triazine byproducts and bleach) should be poured into the Aqueous Basic/Oxidizer waste stream, NOT down the drain.

Waste Stream Management & Regulatory Codes

Although this specific CAS may not be explicitly P-listed (acutely hazardous) in all jurisdictions, the presence of the hydrazine moiety dictates that we treat it with the highest level of scrutiny to ensure EHS compliance.[1]

Waste CharacteristicClassificationRecommended Action
EPA Waste Code D003 (Reactive) or U-Listed Equivalent Treat as "Toxic Organic Waste."[2][1]
Disposal Method High-Temperature Incineration Required to break the triazine ring and destroy the hydrazine group.[2][1]
Drain Disposal PROHIBITED Triazines are regulated water pollutants.[2][1]

Emergency Procedures

Spills (Solid Powder)[1]
  • Evacuate & Ventilate: Remove personnel from the immediate area.

  • PPE: Wear double nitrile gloves, lab coat, and N95/P100 respirator (if dust is airborne).[1]

  • Dry Cleanup: Do not wet the powder initially.[1] Gently sweep into a dustpan or use a HEPA vacuum designated for hazardous chemicals.[1]

  • Decontamination: Wipe the surface with a paper towel soaked in ethanol, followed by a wipe with dilute bleach.[1] Discard wipes as solid hazardous waste.[1]

Accidental Exposure[2]
  • Skin Contact: Hydrazines are skin sensitizers and can be absorbed transdermally.[1] Wash immediately with soap and water for 15 minutes.[1] Do NOT use organic solvents (like acetone) on skin, as they increase absorption.[1]

  • Inhalation: Move to fresh air immediately. Seek medical attention if respiratory irritation persists.

Operational Decision Tree

Use this workflow to determine the immediate action for any quantity of the substance.

DisposalWorkflowStartStart: Disposal of4-(tert-Butyl)-6-hydrazinyl-triazineIsSolidIs the waste Solid or Liquid?Start->IsSolidSolidPathSolid WasteIsSolid->SolidPathSolidLiquidPathLiquid WasteIsSolid->LiquidPathLiquidQuantityCheckQuantity > 100 mg?SolidPath->QuantityCheckSolventCheckSolvent Type?LiquidPath->SolventCheckBulkSolidBulk Disposal:1. Jar & Label2. Double Bag3. Incineration BinQuantityCheck->BulkSolidYes (Bulk)TraceSolidTrace/Glassware:1. Dissolve in EtOH2. Dilute Bleach Quench3. Liquid WasteQuantityCheck->TraceSolidNo (Residue)HalogenatedHalogenated (DCM/Chl):Segregate as Halogenated Waste.Do NOT mix with Acetone.SolventCheck->HalogenatedChlorinatedNonHalogenatedNon-Halogenated:Segregate as Organic Waste.Ensure no Oxidizers present.SolventCheck->NonHalogenatedOrganic/Aqueous

Figure 2: Operational decision tree for waste classification.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hydrazine Derivatives.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (P and U Lists).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]

Personal protective equipment for handling 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SAFETY SUMMARY

Status: HIGH CAUTION – Potentially Sensitizing & Toxic Intermediate

This guide defines the safety architecture for handling 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine . As a hydrazine-functionalized triazine, this compound bridges the toxicity profiles of reactive hydrazines and bioactive triazines.

Immediate Hazard Directives (Stop/Go Criteria):

  • STOP: If you do not have a functioning chemical fume hood.

  • STOP: If you are pregnant or breastfeeding (due to potential hydrazine-linked reproductive toxicity/teratogenicity risks).

  • GO: Only when double-gloving protocols and dust containment measures are active.

PART 2: CHEMICAL HAZARD ANALYSIS (SAR)

Because specific GHS data for this exact intermediate is often proprietary or fragmentary, we derive the safety profile from Structure-Activity Relationships (SAR) of its functional groups: the 1,3,5-triazine core and the hydrazinyl substituent .

Functional GroupAssociated HazardMechanism of Action
Hydrazinyl (-NHNH₂) Acute Toxicity & Sensitization Hydrazines are potent reducing agents and nucleophiles. They can form adducts with DNA/proteins (potential carcinogenicity) and are known skin sensitizers (R43/H317).
Triazine Core Irritation & Systemic Toxicity Triazines (e.g., Atrazine, Simazine) are often skin/eye irritants and can act as endocrine disruptors or systemic toxins upon ingestion.
tert-Butyl Group Lipophilicity Increases the molecule's ability to penetrate lipid bilayers (skin absorption), enhancing the systemic delivery of the toxic hydrazine moiety.

Composite Hazard Classification (Conservative Estimate):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • H317: May cause an allergic skin reaction.[3]

  • H319: Causes serious eye irritation.[2][3][4][5][6][7]

  • H351: Suspected of causing cancer (based on hydrazine moiety).

PART 3: COMPREHENSIVE PPE MATRIX

This matrix is designed to prevent all routes of exposure, prioritizing the high permeation risk of hydrazine derivatives.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Fume Hood (Face velocity 80–100 fpm).Secondary: N95 or P100 Particulate Respirator (if outside hood).Prevents inhalation of dusts/aerosols.[2][3][7][8][9] Hydrazine derivatives can cause respiratory sensitization.[2][5]
Hand (Inner) Nitrile (4 mil) Acts as a splash barrier and second line of defense.
Hand (Outer) Nitrile (Minimum 5-8 mil) OR Butyl Rubber Double-gloving is mandatory. Hydrazines can permeate thin nitrile; the outer glove must be changed immediately upon contamination.
Eye/Face Chemical Safety Goggles Safety glasses are insufficient due to the risk of severe irritation/corneal damage from hydrazine bases.
Body Lab Coat (Tyvek or Cotton/Poly) Tyvek sleeves or aprons recommended during weighing to prevent dust accumulation on street clothes.

PART 4: OPERATIONAL PROTOCOL (SOP)

Preparation & Weighing
  • Engineering Control: All weighing must occur inside a chemical fume hood or a vented balance enclosure.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.

  • Technique: Use a disposable spatula. Do not return excess chemical to the stock container to prevent cross-contamination.

Reaction & Synthesis
  • Incompatibility: Strictly segregate from Strong Oxidizing Agents (e.g., Peroxides, Permanganates, Bleach concentrate). The hydrazine group is a reducing agent; contact with oxidizers can trigger exothermic decomposition or fire.

  • Temperature: Monitor reaction exotherms. Hydrazine derivatives can be thermally unstable.

Decontamination & Cleanup
  • Spill Response:

    • Evacuate the immediate area if dust is airborne.[4][8]

    • Don full PPE (Double gloves, Goggles, Respirator).

    • Neutralization: Cover the spill with a dilute (1-5%) Sodium Hypochlorite (Bleach) solution.

      • Caution: This reaction oxidizes the hydrazine to nitrogen gas and water but is exothermic. Add slowly.

    • Absorb with inert material (Vermiculite/Sand) and dispose of as hazardous waste.

PART 5: VISUALIZATION (Workflow & Logic)

The following diagram illustrates the safe handling lifecycle, emphasizing the critical control points (CCPs) for this compound.

SafeHandling Receipt Receipt & Storage (Cool, Dry, Segregated) Weighing Weighing (Fume Hood + Anti-Static) Receipt->Weighing Transport in Secondary Container Reaction Reaction/Use (No Oxidizers) Weighing->Reaction Double Gloves Waste Disposal (Segregated Stream) Reaction->Waste Quench Excess Spill Spill Event Reaction->Spill Spill->Waste Neutralize (Dilute Bleach)

Figure 1: Operational workflow for handling 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine, highlighting critical safety barriers.

PART 6: DISPOSAL STRATEGY

Do not mix with general organic solvents if they contain oxidizers.

  • Solid Waste: Bag in double-sealed polyethylene bags. Label as "Toxic Solid - Hydrazine Derivative."

  • Liquid Waste: Segregate into a "Basic/Toxic Organic" stream. Ensure the waste container is compatible (HDPE or Glass).

  • Destruction: Incineration is the preferred method for complete destruction of the triazine ring and hydrazine moiety.

PART 7: REFERENCES

  • PubChem. Hydrazine Derivatives Toxicity Profile. National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1,3,5-Triazine-2,4,6-triamine (Melamine/Triazine analogues). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.